Bafilomycin C1
Description
(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid has been reported in Streptomyces griseus with data available.
structure given in first source
Properties
IUPAC Name |
(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,30-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDBXVQNMOTFEE-FUGNQFJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Characterization of Bafilomycin C1 from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bafilomycin C1, a member of the plecomacrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. First isolated from Streptomyces griseus in 1983, it has garnered significant interest within the scientific community due to its potent and specific inhibitory activity against vacuolar-type H+-ATPases (V-ATPases) and P-type ATPases. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of this compound, with a focus on presenting quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Introduction
Bafilomycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring.[1] Since their initial discovery, numerous analogs have been isolated from various Streptomyces species, each exhibiting a range of biological activities, including antifungal, antiparasitic, and antitumor properties.[2] this compound is of particular interest due to its well-defined inhibitory action on key cellular proton pumps, making it a valuable tool for studying physiological processes and a potential lead compound in drug discovery. This document serves as a comprehensive resource, consolidating the core technical information on this compound.
Discovery and Producing Organisms
This compound was first reported in 1983 as a product of Streptomyces griseus.[2] Subsequent research has identified other Streptomyces species capable of producing this compound and other analogs, including:
-
Streptomyces lohii : A marine microorganism known to produce a range of bafilomycins and has been a key organism for elucidating the bafilomycin biosynthetic pathway.[3]
-
Streptomyces sp. YIM56209 : An endophytic actinomycete that produces a variety of known and novel bafilomycins, including this compound.[4]
The production of this compound is often concurrent with other analogs, such as Bafilomycin A1 and B1, with the relative yields being highly dependent on the producing strain and fermentation conditions.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to that of Bafilomycin A1. In Streptomyces lohii, the post-polyketide synthase (PKS) tailoring steps that lead to the formation of this compound have been elucidated. The pathway involves the enzymatic conversion of Bafilomycin A1.[3]
A key step in this pathway is the transfer of a fumarate (B1241708) moiety to the 21-hydroxyl group of Bafilomycin A1, a reaction catalyzed by a fumaryl (B14642384) transferase. This enzymatic transformation converts Bafilomycin A1 into this compound.[3]
Experimental Protocols
Fermentation of Streptomyces lohii for Bafilomycin Production
This protocol is adapted from studies on Streptomyces lohii and can be optimized for other producing strains.
a) Media Preparation:
-
Seed Medium (2xYT):
-
Tryptone: 16 g/L
-
Yeast Extract: 10 g/L
-
NaCl: 5 g/L
-
-
Production Medium:
-
Soybean Oil: 60 g/L
-
Glucose: 20 g/L
-
Soybean Flour: 20 g/L
-
Corn Syrup: 1.5 g/L
-
NZ-amine: 2 g/L
-
Yeast Extract: 1 g/L
-
NaNO₃: 8 g/L
-
NaCl: 5 g/L
-
(NH₄)₂SO₄: 6 g/L
-
K₂HPO₄: 0.3 g/L
-
CaCO₃: 8 g/L
-
Adjust pH to 7.1 before sterilization.
-
b) Fermentation Procedure:
-
Inoculate a single colony of S. lohii into 50 mL of 2xYT seed medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 220 rpm for 2 days.
-
Transfer 3 mL of the seed culture to 30 mL of production medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 250 rpm for 7 days.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of bafilomycins from the fermentation broth.
a) Extraction:
-
Centrifuge the fermentation broth (e.g., 5 L) at 6,000 rpm for 10 minutes to separate the mycelia and oil phase from the aqueous phase.
-
Discard the aqueous phase.
-
Extract the mycelia and oil phase twice with a 2-fold volume of methanol (B129727).
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.
b) Purification:
-
Dissolve the crude extract in a minimal amount of methanol/dichloromethane (1:1, v/v).
-
Apply the dissolved extract to a silica (B1680970) gel column.
-
Elute the column with a gradient of petroleum ether/ethyl acetate, starting from a ratio of 10:1 to 3:1 (v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing this compound and concentrate under reduced pressure.
-
For higher purity, perform semi-preparative HPLC on a C18 column with a suitable gradient of acetonitrile (B52724) and water.
Quantitative Data
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₀O₁₂ | |
| Molecular Weight | 720.9 g/mol | |
| Appearance | Solid | |
| Purity | >98% (Commercially available) | |
| Solubility | Soluble in ethanol (B145695) and DMSO |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Details | Reference |
| ¹H NMR (CDCl₃) | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1] |
| ¹³C NMR (CDCl₃) | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1] |
| High-Resolution MS | HR-MS data for various bafilomycins confirm the molecular formula. | [3] |
Table 2: Spectroscopic Data for this compound
Note: Detailed and assigned NMR data specifically for this compound is sparse in the literature; data is often reported for the more common analog, Bafilomycin A1, or as part of a mixture of bafilomycins.
Biological Activity
This compound exhibits potent inhibitory activity against specific ATPases.
| Target | Activity | Value | Reference |
| P-type ATPase | Inhibition constant (Ki) | 11 µM | [2] |
| V-type H+-ATPase | Potent, specific, and reversible inhibitor | - | [5] |
| Na+/K+-ATPase | Inhibitor | - | |
| Human Cancer Cell Lines | IC₅₀ (BGC-823) | 1.83 µM | [5] |
Table 3: Biological Activity of this compound
Note: While widely cited as a V-ATPase inhibitor, specific IC₅₀ or Ki values for this compound against this target are not consistently reported in readily available literature.
Mechanism of Action: V-ATPase Inhibition
The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). This multi-subunit enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes, by pumping protons across their membranes.
By inhibiting V-ATPase, this compound disrupts this proton gradient, leading to an increase in the pH of these organelles. This, in turn, impairs the function of pH-dependent enzymes and processes, including protein degradation and receptor recycling. The inhibition of V-ATPase is a key mechanism underlying many of the observed biological effects of bafilomycins, including the disruption of autophagy.
Conclusion
This compound, a natural product from Streptomyces, remains a significant molecule for cell biology research and has potential applications in drug development. Its well-characterized inhibitory effects on V-ATPases and P-type ATPases make it an invaluable tool for dissecting fundamental cellular processes. This technical guide provides a consolidated resource of the essential data and methodologies related to this compound, aiming to facilitate further research and application of this potent macrolide. Further studies to fully elucidate the specific inhibitory constants against various V-ATPase isoforms and to optimize fermentation yields will be crucial for advancing its utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Bafilomycin C1: An In-Depth Technical Guide to V-ATPase Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bafilomycin C1, a macrolide antibiotic renowned for its potent and specific inhibition of Vacuolar-type H+-ATPases (V-ATPases). A thorough understanding of its specificity is critical for its effective use as a research tool and for evaluating its therapeutic potential. This document details its mechanism of action, specificity profile against different ATPase families, downstream cellular consequences, and standardized protocols for experimental validation.
Mechanism of V-ATPase Inhibition
This compound, like other members of the bafilomycin family, exerts its inhibitory effect by directly binding to the membrane-embedded V₀ subunit of the V-ATPase complex. Specifically, it targets the proteolipid subunit c, also known as VMA3. This interaction physically obstructs the proton translocation channel, effectively halting the pumping of protons across the membrane. This mechanism is non-competitive with respect to ATP, as the binding site is distant from the catalytic V₁ domain where ATP hydrolysis occurs. Evidence suggests that the binding site for bafilomycins is located in the 17 kDa proteolipid subunit of V-ATPase.[1]
Specificity Profile of this compound
The utility of this compound as a scientific tool is rooted in its high specificity for V-ATPases over other major classes of ATP-driven pumps.
-
V-type ATPases (Primary Target): Bafilomycins are extremely potent inhibitors of V-ATPases, with activity typically observed in the nanomolar range.[2][3] This high affinity allows for the effective shutdown of V-ATPase-mediated acidification in various organelles such as lysosomes, endosomes, and vacuoles.
-
P-type ATPases (Moderate Sensitivity): P-type ATPases, which form a phosphorylated intermediate during their reaction cycle (e.g., Na+/K+-ATPase, Ca2+-ATPase/SERCA), are only moderately sensitive to bafilomycins. Inhibition typically occurs at micromolar concentrations, representing a significantly lower affinity compared to V-ATPases.[2][4] For instance, Bafilomycin A1 has been shown to inhibit P-type ATPases at micromolar concentrations.[2] A notable off-target effect is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which can disrupt cellular calcium homeostasis.[5] This occurs independently of V-ATPase inhibition and can affect processes like autophagosome-lysosome fusion.[5]
-
F-type ATPases (Insensitive): F-type ATPases (F₁F₀-ATP synthases), primarily found in mitochondria and responsible for ATP synthesis, are not affected by this compound.[2][4][6] This insensitivity is a key feature of its specificity, allowing researchers to inhibit vacuolar acidification without directly impairing mitochondrial energy production.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of the bafilomycin family against different ATPase classes. While specific IC50 values for this compound are not always distinguished from the more commonly studied Bafilomycin A1 in the literature, the general profile of high potency for V-ATPases and significantly lower potency for P-ATPases holds true for the class.
| Target Class | Specific Enzyme Example | Inhibitor | Potency Range | Reference |
| V-ATPase | Neurospora crassa vacuolar ATPase | Bafilomycin A1 | IC50: ~6.3 nM | [3] |
| Bovine V-ATPase | Bafilomycin A1 | Sub-nanomolar to nanomolar | [7][8] | |
| P-ATPase | Na+,K+-ATPase (ox brain) | Bafilomycin A1 | Micromolar (µM) | [4] |
| Ca2+-ATPase (sarcoplasmic reticulum) | Bafilomycin A1 | Micromolar (µM) | [4] | |
| Ca-P60A/SERCA | Bafilomycin A1 | Not specified, identified as a target | [5] | |
| F-ATPase | Mitochondrial F₁F₀-ATPase | Bafilomycin A1 | Insensitive | [2][4][6] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Downstream Cellular Consequences & Signaling Pathways
Inhibition of V-ATPase by this compound triggers a cascade of cellular events stemming from the disruption of proton gradients.
-
Inhibition of Lysosomal Acidification and Autophagy: The most prominent effect is the failure to acidify lysosomes and late endosomes. This prevents the activation of acid-dependent hydrolases, thereby blocking the degradation of cargo delivered via autophagy and endocytosis.[9] Bafilomycin is widely used to study autophagic flux by causing the accumulation of autophagosomes that cannot fuse with or be degraded by lysosomes.[10]
-
Disruption of Calcium Homeostasis: As an off-target effect, bafilomycin can inhibit SERCA, leading to an increase in cytosolic calcium concentration.[5] This can interfere with calcium-dependent signaling pathways and cellular processes.[5]
-
Ionophoric Activity: Bafilomycins have been reported to act as potassium ionophores, which can lead to mitochondrial damage and cell death, complicating the interpretation of results at higher concentrations.[6][9]
-
Impact on mTORC1 Signaling: V-ATPase activity on the lysosomal surface is crucial for the activation of the mTORC1 signaling complex, a master regulator of cell growth and metabolism. By inhibiting V-ATPase, bafilomycin prevents the amino acid-dependent activation of mTORC1, thereby mimicking a state of nutrient starvation and potentially inducing further autophagy initiation.
Caption: Logical diagram of this compound's inhibition specificity and its cellular impact.
Experimental Protocols
This protocol allows for the measurement of specific V-ATPase activity in a microsomal fraction by using a panel of inhibitors to exclude the activity of other ATPases.
A. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgSO₄, 200 mM Na₂SO₃ (V-ATPase activator).[11]
-
ATP Stock: 100 mM Na₂ATP in water.[11]
-
Inhibitor Stocks (in DMSO or appropriate solvent):
-
Reaction Stop Solution: 3% Trichloroacetic Acid (TCA).[11]
-
Phosphate (B84403) Detection Reagent: Malachite green-based colorimetric reagent.[11]
-
Phosphate Standard: 1 mM Potassium Phosphate (KH₂PO₄) for standard curve.
-
Microsomal Preparation: Isolated from tissue or cells of interest.
B. Procedure:
-
Prepare Reaction Mixes: Set up four reaction conditions in microcentrifuge tubes to determine the contribution of each ATPase type. For each reaction, use a consistent amount of microsomal protein (e.g., 10-20 µg).
-
Total ATPase: Assay Buffer + Microsomes
-
- F-ATPase: Assay Buffer + Microsomes + 0.5 mM Sodium Azide
-
- F & P-ATPase: Assay Buffer + Microsomes + 0.5 mM Sodium Azide + 0.5 mM Sodium Orthovanadate
-
- F, P & V-ATPase: Assay Buffer + Microsomes + 0.5 mM Sodium Azide + 0.5 mM Sodium Orthovanadate + 1 µM Bafilomycin
-
-
Pre-incubation: Incubate the tubes at room temperature (23-25°C) for 10 minutes to allow inhibitors to act.[11]
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.[11]
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C). The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution (3% TCA).[11]
-
Phosphate Detection:
-
Centrifuge the tubes to pellet precipitated protein.
-
Transfer the supernatant to a 96-well plate.
-
Add the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate for color development (e.g., 30 minutes at room temperature).
-
Read absorbance at ~620-650 nm.
-
-
Standard Curve: Prepare a phosphate standard curve using serial dilutions of the 1 mM Phosphate Standard.
-
Calculation:
-
Calculate the amount of phosphate released in each reaction using the standard curve.
-
P-ATPase Activity = (Activity of "- F-ATPase") - (Activity of "- F & P-ATPase")
-
V-ATPase Activity = (Activity of "- F & P-ATPase") - (Activity of "- F, P & V-ATPase")
-
This protocol uses the V-ATPase-specific assay conditions established above to determine the IC50 value of this compound.
-
Prepare Assay Mix: Prepare a master mix containing Assay Buffer, microsomal protein, 0.5 mM Sodium Azide, and 0.5 mM Sodium Orthovanadate. This isolates the V-ATPase activity.
-
Serial Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 2-fold dilutions) with a top concentration of ~1 µM, ranging down to the picomolar level.
-
Set up Reactions: Aliquot the assay master mix into tubes or a 96-well plate. Add the different concentrations of this compound to the wells. Include a "no inhibitor" control (0% inhibition) and a "high inhibitor" control (e.g., 10 µM Bafilomycin) for 100% inhibition.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Initiate and Run Reaction: Add ATP to start the reaction and proceed with incubation and phosphate detection as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Experimental workflow for assessing this compound specificity and calculating its IC50.
References
- 1. Purification of vacuolar ATPase with this compound affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in subunit C of the vacuolar ATPase confer resistance to bafilomycin and identify a conserved antibiotic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycins: a class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
Bafilomycin C1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a macrolide antibiotic derived from Streptomyces species.[1] It belongs to a class of potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), which are crucial proton pumps responsible for the acidification of intracellular compartments such as lysosomes and endosomes.[1][2] This inhibitory action disrupts cellular processes reliant on acidic environments, including autophagy, protein degradation, and receptor recycling, making this compound a valuable tool in cell biology research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, complete with detailed experimental protocols and pathway diagrams to facilitate its use in a research setting.
Structure and Chemical Properties
This compound is a complex macrolide with a 16-membered lactone ring.[3] Its intricate structure is responsible for its specific interaction with the V-ATPase complex.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 88979-61-7 | [2][4][5][6][7][8][9][10] |
| Molecular Formula | C39H60O12 | [4][5][7][8][10] |
| Molecular Weight | 720.9 g/mol | [5][6][10] |
| IUPAC Name | (2E)-4-{[(2R,4R,5S,6R)-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(propan-2-yl)oxan-4-yl]oxy}-4-oxobut-2-enoic acid | [4][10] |
| SMILES String | C--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)=O)([H])--INVALID-LINK--OC">C@@HC | [4][10] |
| Appearance | Powder | [10] |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol, and dimethyl formamide. Poor water solubility. | [4][6][10] |
| Purity | >95% (commercially available) | [6][7] |
| Storage | Store at -20°C as a powder. Solutions are unstable and should be prepared fresh. | [2][10] |
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects primarily through the potent and specific inhibition of V-ATPases.[1][2] These multi-subunit enzymes are responsible for pumping protons across membranes, thereby acidifying various intracellular organelles.[4]
This compound binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore within the membrane.[4] This binding event physically obstructs the proton channel, preventing the translocation of H+ ions and leading to a rapid increase in the pH of the target organelle.[4] This disruption of the proton gradient has profound consequences for a multitude of cellular functions.
Biological Activities and Signaling Pathways
The inhibition of V-ATPase by this compound triggers a cascade of downstream effects, impacting several critical cellular signaling pathways.
Autophagy Inhibition
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. By neutralizing the lysosomal pH, this compound prevents the activation of these enzymes, thereby blocking the final degradation step of autophagy. This leads to an accumulation of autophagosomes within the cell.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] The underlying mechanisms are multifaceted and can involve the intrinsic (mitochondrial) pathway. By disrupting lysosomal function, this compound can induce cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the downregulation of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis. Furthermore, this compound can increase the expression of the tumor suppressor protein p53, which can also contribute to the apoptotic response.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
V-ATPase Inhibition Assay (Biochemical)
This protocol describes a method to measure the V-ATPase activity in isolated membrane fractions by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Membrane fraction containing V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes)
-
This compound stock solution (1 mM in DMSO)
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.003% C12E10
-
ATP solution (100 mM)
-
Malachite Green Reagent
-
Phosphate Standard solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the this compound dilutions or DMSO (vehicle control) to triplicate wells.
-
Add 85 µL of Assay Buffer containing the membrane fraction (typically 5-10 µg of protein) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the amount of Pi released using a phosphate standard curve. V-ATPase activity is expressed as nmol Pi/min/mg protein.
Autophagy Flux Assay by Western Blot for LC3-II
This protocol measures the autophagic flux by assessing the accumulation of LC3-II in the presence and absence of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (100 µM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LC3B, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired experimental conditions. For the last 2-4 hours of treatment, add this compound to a final concentration of 100 nM to a subset of wells. Include a vehicle control (DMSO).
-
Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Lyse the cell pellets in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (15% acrylamide (B121943) gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities. Autophagic flux is determined by the difference in the LC3-II/actin ratio between this compound-treated and untreated cells.
Apoptosis Assay by Western Blot for Cleaved Caspase-3
This protocol detects the induction of apoptosis by measuring the cleavage of caspase-3.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest and lyse the cells as described in the autophagy flux assay.
-
Perform SDS-PAGE and Western blotting as described above.
-
Incubate the membrane with a primary antibody against cleaved caspase-3.
-
Detect and quantify the cleaved caspase-3 bands.
-
The membrane can be stripped and re-probed for total caspase-3 and a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cell line of interest
-
This compound
-
70% cold ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for researchers investigating a wide range of cellular processes. Its ability to modulate autophagy, induce apoptosis, and cause cell cycle arrest highlights its potential as a lead compound in drug discovery, particularly in the context of cancer therapeutics. The detailed information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies and to further unravel the complex cellular pathways it influences. As with any potent biological inhibitor, careful experimental design and interpretation are crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. proteolysis.jp [proteolysis.jp]
- 9. Autophagic flux analysis [protocols.io]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Bafilomycin C1: A Technical Guide to its Function and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafilomycin C1, a macrolide antibiotic isolated from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] This inhibition disrupts the acidification of various intracellular organelles, leading to a cascade of cellular effects, including the blockage of autophagy, induction of apoptosis, and anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and detailed experimental protocols for its application in cellular research.
Core Function: Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)
This compound's primary molecular target is the V-ATPase, a multi-subunit proton pump essential for acidifying intracellular compartments such as lysosomes, endosomes, and secretory vesicles.[3][4] By binding to the V-ATPase complex, this compound obstructs the translocation of protons (H+), leading to an increase in the luminal pH of these organelles.[5] This disruption of the proton gradient is the foundational mechanism for its diverse biological activities. The inhibition is reported to be reversible.[1][2]
Mechanism of Action
The V-ATPase is composed of two functional domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore. This compound is understood to interact with the V0 domain, thereby physically impeding the rotation of the central stalk of the pump that is driven by ATP hydrolysis in the V1 domain. This interference prevents the conformational changes necessary for proton transport across the membrane.
Key Cellular Processes Modulated by this compound
The inhibition of V-ATPase by this compound has profound effects on several critical cellular pathways:
Inhibition of Autophagy
This compound is widely utilized as a chemical inhibitor of autophagy.[4] Autophagy is a catabolic process involving the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. This compound blocks autophagy at a late stage by preventing the fusion of autophagosomes with lysosomes and by inhibiting the activity of degradative lysosomal enzymes that require an acidic environment.[4][5] This leads to an accumulation of autophagosomes within the cell.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma.[1][6] The apoptotic mechanism is multifactorial and includes the induction of a cellular stress response, generation of reactive oxygen species, and activation of the mitochondrial-mediated apoptotic pathway.[3] Studies have shown that this compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax and p53.[6]
Anti-Tumorigenic and Anti-Proliferative Effects
The upregulation of V-ATPase subunits is a known characteristic of several metastatic cancers.[3] By inhibiting V-ATPase, this compound demonstrates anti-proliferative effects specifically against cancer cells.[3] It can induce cell cycle arrest, as evidenced by the downregulation of cyclins and cyclin-dependent kinases (CDKs).[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound as reported in the scientific literature.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Effect | Concentration Range | Duration |
| SMMC7721 | Hepatocellular Carcinoma | Inhibition of growth and proliferation | 0.33-10 µM | 6 days |
| HepG2 | Hepatocellular Carcinoma | Inhibition of growth and proliferation | 0.33-10 µM | 6 days |
Table 2: In Vitro Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect | Concentration Range | Duration |
| SMMC7721 | Decrease in cyclin D3, cyclin E1, CDK2, CDK4, and CDK6 expression | 0.33-3.3 µM | 24 hours |
| SMMC7721 | Induction of apoptosis (morphological alterations) | 3.3-10 µM | 24 hours |
| HepG2 | Induction of apoptosis | Not specified | Not specified |
Table 3: In Vivo Anti-tumor Activity of this compound
| Animal Model | Tumor Type | Dosage | Duration | Effect |
| Nude mice | SMMC7721 tumor xenografts | 0.2 mg/kg (subcutaneous injection) | 20 days | Retardation of tumor growth |
Experimental Protocols
Assessment of Autophagic Flux using Western Blot
This protocol is designed to measure the accumulation of the autophagy marker LC3-II in response to this compound treatment, indicating the inhibition of autophagic flux.[4]
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO for a specified duration (e.g., 2, 4, 6, 12, or 24 hours). A common concentration range for inhibiting autophagy is 100-400 nM.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates the inhibition of autophagic flux.[4]
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for assessing autophagy inhibition.
Conclusion
This compound serves as an invaluable tool for investigating cellular processes dependent on vesicular acidification. Its specific and potent inhibition of V-ATPase allows for the precise dissection of pathways such as autophagy and apoptosis. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in research and drug development, particularly in the context of oncology and neurodegenerative diseases where these pathways are of significant interest. Researchers should, however, be mindful of potential off-target effects at higher concentrations and the pleiotropic consequences of sustained V-ATPase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bafilomycin C1: A Technical Guide to a Potent Macrolide Antibiotic and V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a macrolide antibiotic belonging to the plecomacrolide family, first isolated from Streptomyces species.[1][2] Like other members of the bafilomycin family, it exhibits a broad range of biological activities, including antibacterial, antifungal, and antitumor effects.[1][3] The core of its mechanism of action lies in its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases), which are crucial proton pumps in eukaryotic cells.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, experimental protocols, and its impact on key cellular signaling pathways.
Physicochemical Properties
This compound is a 16-membered macrolide with the chemical formula C₃₉H₆₀O₁₂ and a molecular weight of 720.9 g/mol .[6] It is soluble in organic solvents like ethanol, methanol, DMSO, and DMF, but has poor water solubility.[3]
Mechanism of Action: V-ATPase Inhibition
The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase).[4][5] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus, as well as the extracellular space in specialized cells.[7]
This compound, like its well-studied analogue Bafilomycin A1, binds to the V₀ subunit of the V-ATPase complex. This interaction blocks the translocation of protons across the membrane, leading to a disruption of the proton gradient.[8] The consequences of V-ATPase inhibition are pleiotropic and affect numerous cellular processes that depend on acidic environments, including:
-
Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are pH-dependent processes. This compound, by inhibiting lysosomal acidification, effectively blocks the late stages of autophagy.[2][9]
-
Protein Degradation: Lysosomal proteases, which are responsible for the degradation of cellular waste and internalized materials, have optimal activity at acidic pH. Inhibition of V-ATPase impairs their function.
-
Endocytosis and Receptor Recycling: The pH of endosomes is critical for the dissociation of ligands from their receptors and for the proper sorting and recycling of these receptors.
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays. The following tables summarize the available data.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Candida albicans | 1.56 µg/mL | [2] |
| Ki (for P-ATPase) | Not specified | 11 µM | [2] |
Note: While this compound is known to be active against Gram-positive bacteria, specific MIC values were not found in the reviewed literature.
Impact on Cellular Signaling Pathways
This compound's inhibition of V-ATPase has significant downstream effects on critical cellular signaling pathways, primarily the mTOR and apoptosis pathways.
mTOR Signaling Pathway
The mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is sensitive to cellular nutrient levels, including amino acids. Lysosomes are key signaling hubs for mTORC1 activation, which requires the presence of luminal amino acids.
By inhibiting V-ATPase and disrupting lysosomal function, this compound indirectly inhibits mTORC1 signaling.[11][12] This leads to the dephosphorylation and activation of its downstream effectors, such as the inhibition of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[13]
This compound's inhibition of mTORC1 signaling.
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in various cancer cell lines.[4] The induction of programmed cell death appears to be multifactorial, involving both caspase-dependent and -independent mechanisms.
In human hepatocellular carcinoma cells, this compound treatment leads to:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and p53.[6]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[6]
-
Activation of caspases: Increased cleavage of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway.[6]
Furthermore, bafilomycins can induce caspase-independent apoptosis through the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.
This compound's induction of the intrinsic apoptosis pathway.
Experimental Protocols
V-ATPase Inhibition Assay (General Protocol)
This protocol is a general guideline for measuring V-ATPase activity and its inhibition, adapted from methods used for Bafilomycin A1.
1. Preparation of Microsomal Vesicles:
-
Isolate microsomal fractions from the tissue or cells of interest using differential centrifugation.
-
Resuspend the final microsomal pellet in an appropriate buffer (e.g., Tris-HCl with sucrose).
2. ATPase Activity Assay:
-
Prepare a reaction mixture containing buffer (e.g., MOPS-Tris), MgCl₂, KCl, ATP, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate).
-
Include inhibitors of other ATPases to ensure specificity (e.g., oligomycin (B223565) for F-ATPase and vanadate (B1173111) for P-ATPase).
-
Add the microsomal preparation to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Measure the liberation of inorganic phosphate (B84403) (Pi) over time using a colorimetric method (e.g., Fiske-Subbarow method).
3. Inhibition Assay:
-
Pre-incubate the microsomal vesicles with varying concentrations of this compound for a defined period before initiating the reaction with ATP.
-
Perform the ATPase activity assay as described above.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for V-ATPase inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard protocol for determining the MIC of an antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
2. Preparation of Bacterial/Fungal Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
3. Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, add a specific volume of sterile broth to each well.
-
Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
4. Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
5. Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
6. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable research tool for studying a variety of cellular processes due to its potent and specific inhibition of V-ATPase. Its ability to modulate autophagy and induce apoptosis makes it a compound of interest in cancer research and drug development. This guide provides a comprehensive overview of its properties and applications, offering a foundation for further investigation and utilization in the scientific community.
References
- 1. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mTOR signaling protects human glioma cells from hypoxia-induced cell death in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Comparative in vitro efficacy of antibiotics against the intracellular reservoir of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Bafilomycin C1: A Technical Guide to its Role in Vacuolar H+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafilomycin C1 is a potent and specific macrolide antibiotic inhibitor of vacuolar H+-ATPases (V-ATPases), the proton pumps responsible for acidifying intracellular organelles. Its high specificity and nanomolar efficacy make it an indispensable tool in cell biology, particularly for dissecting cellular processes reliant on vesicular pH gradients, such as autophagy, endosomal trafficking, and apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, its impact on key signaling pathways, and detailed protocols for its application in experimental settings.
Introduction to this compound and V-ATPase
Vacuolar H+-ATPases are multi-subunit enzymes that play a crucial role in maintaining the acidic environment of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is vital for a multitude of cellular functions, such as protein degradation, receptor recycling, and membrane trafficking.[3]
This compound, a member of the bafilomycin family of macrolide antibiotics isolated from Streptomyces species, is a highly specific and reversible inhibitor of V-ATPases.[4][5] It exerts its inhibitory effect at nanomolar concentrations, making it a valuable tool for studying the physiological roles of V-ATPases.[1] Unlike other agents that can alter lysosomal pH, such as chloroquine, this compound directly targets the V-ATPase complex, offering a more precise mechanism of action.[6]
Chemical Structure of this compound:
Mechanism of Action: Inhibition of V-ATPase
This compound specifically targets the V₀ subunit of the V-ATPase complex, which is the integral membrane portion responsible for proton translocation.[3] By binding to the V₀ subunit, this compound physically obstructs the proton channel, thereby preventing the pumping of H+ ions into the lumen of organelles.[7][8] This leads to a rapid and reversible increase in the luminal pH of lysosomes and endosomes.[3] The binding site for bafilomycins has been localized to the 17 kDa proteolipid subunit of the V-ATPase.
The specificity of this compound is a key advantage in experimental design. It does not significantly inhibit other types of ATPases, such as F-type ATPases found in mitochondria or P-type ATPases like the Na+/K+ pump on the plasma membrane, at concentrations where it potently inhibits V-ATPase.[1][3]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes key quantitative data for its effects on V-ATPase and related cellular processes.
| Parameter | Organism/Cell Type | Value | Reference |
| V-ATPase Inhibition | |||
| Typical Effective Concentration (in cell models) | Multiple cell lines | 10–100 nM | [3] |
| Cytotoxicity Threshold | Sensitive cell types | ≥100 nM | [3] |
| Autophagy Inhibition | |||
| Effective Concentration (autophagic flux blockage) | iPSC-derived microglia | 100 nM | [9] |
| Apoptosis Induction | |||
| Effective Concentration (in hepatocellular carcinoma cells) | SMMC7721 and HepG2 cells | 0.33-10 μM | [4] |
| Other Effects | |||
| Inhibition of P-ATPase (as a secondary target) | - | kᵢ of 11 μM | [7] |
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by this compound has profound effects on numerous signaling pathways that are dependent on endo-lysosomal acidification.
Autophagy
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process, known as autophagic flux, is critically dependent on the acidic environment of the lysosome for the activation of degradative enzymes.[7]
This compound is a widely used tool to study autophagic flux. By inhibiting V-ATPase and thus preventing lysosomal acidification, it blocks the degradation of autophagosomes after they fuse with lysosomes.[3][7] This leads to an accumulation of autophagosomes, which can be quantified by monitoring the levels of lipidated LC3 (LC3-II), a protein marker of the autophagosome membrane.[3]
Apoptosis
V-ATPase inhibition by this compound can also induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells.[4][5] The mechanisms are multifaceted and can involve the disruption of lysosomal membrane integrity, leading to the release of cathepsins into the cytosol, which can in turn activate apoptotic pathways. Furthermore, the alteration of intracellular pH homeostasis can trigger stress responses that culminate in apoptosis. In some cancer cells, this compound has been shown to induce G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis.[4]
Notch Signaling
The Notch signaling pathway, crucial for cell-fate decisions during development and in adult tissues, is also sensitive to V-ATPase activity. The final activating cleavage of the Notch receptor by γ-secretase occurs in an acidic endosomal compartment. By neutralizing the pH of these compartments, this compound can inhibit Notch processing and subsequent signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 1-10 mM in DMSO. For example, to make a 1 mM stock solution, dissolve 0.721 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro V-ATPase Activity Assay (Proton Pumping)
This assay measures the ATP-dependent proton pumping activity of V-ATPase in isolated microsomal vesicles.
Materials:
-
Isolated microsomal vesicles containing V-ATPase
-
Assay Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 µM valinomycin
-
Acridine (B1665455) orange (fluorescent pH probe)
-
ATP solution (100 mM)
-
This compound stock solution
-
Fluorometer
Procedure:
-
Resuspend the microsomal vesicles in the assay buffer.
-
Add acridine orange to a final concentration of 1-5 µM and incubate for 5-10 minutes at room temperature to allow the dye to equilibrate across the vesicular membrane.
-
Place the sample in the fluorometer and monitor the fluorescence at an excitation wavelength of 492 nm and an emission wavelength of 540 nm.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM. Proton pumping into the vesicles will cause quenching of the acridine orange fluorescence.
-
To test the effect of this compound, pre-incubate the vesicles with the desired concentration of the inhibitor for 10-15 minutes before adding ATP.
-
The rate of fluorescence quenching is proportional to the V-ATPase activity. Calculate the percentage of inhibition by comparing the rates in the presence and absence of this compound.
Cellular Lysosomal pH Measurement
This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes in live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe
-
Live-cell imaging medium
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Load the cells with the LysoSensor™ dye according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes).
-
Wash the cells with live-cell imaging medium.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Acquire fluorescence images at the two emission wavelengths of the dye.
-
Generate a calibration curve by incubating dye-loaded cells in buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes in the experimental and control cells.
-
Determine the lysosomal pH by comparing the fluorescence ratios to the calibration curve.
Autophagic Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagosome degradation by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like this compound.
Materials:
-
Cells cultured in multi-well plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with your experimental compound (to induce or inhibit autophagy) in the presence or absence of this compound (typically 100 nM) for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II level in the presence of this compound compared to its absence indicates a functional autophagic flux.
Conclusion
This compound is a powerful and selective tool for investigating the roles of V-ATPase in a wide array of cellular processes. Its specific mechanism of action and well-characterized effects make it an essential reagent for researchers in cell biology, cancer biology, and neuroscience. By understanding its properties and employing rigorous experimental protocols, scientists can effectively utilize this compound to elucidate the intricate functions of vacuolar acidification in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Subunit a of the yeast V-ATPase participates in binding of bafilomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP Hydrolysis and Synthesis of a Rotary Motor V-ATPase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding assays of inhibitors towards selected V-ATPase domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding assays of inhibitors towards selected V-ATPase domains [agris.fao.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Bafilomycin C1: An In-depth Technical Guide on its Effects on Gram-Positive Bacteria and Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafilomycin C1, a macrolide antibiotic isolated from Streptomyces species, exhibits significant biological activity against both gram-positive bacteria and fungi.[1][2] Its primary and most well-characterized mechanism of action is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases), which are crucial for the acidification of intracellular compartments in eukaryotic cells.[1][3] In fungi, this V-ATPase inhibition disrupts cellular homeostasis and has been shown to interfere with key metabolic pathways, such as ergosterol (B1671047) biosynthesis. While its activity against gram-positive bacteria is documented, the specific minimum inhibitory concentrations and detailed molecular mechanisms remain less elucidated in publicly available literature. This guide provides a comprehensive overview of the known effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Effects on Fungi
This compound demonstrates potent antifungal activity, primarily through the disruption of cellular pH homeostasis and vital biosynthetic pathways.[4] Its most studied fungal target is Candida albicans, a prevalent human pathogen.
Mechanism of Action in Fungi
The principal antifungal mechanism of this compound is the inhibition of V-ATPase.[3] This enzyme is responsible for pumping protons into vacuoles and other organelles, maintaining their acidic environment. By inhibiting V-ATPase, this compound disrupts processes such as protein degradation, ion homeostasis, and vesicular trafficking.[5][6]
A significant downstream effect of this disruption in Candida albicans is the interference with ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Treatment with this compound leads to a significant downregulation of genes involved in the ergosterol biosynthesis pathway.[4] This results in a depletion of ergosterol, compromising the integrity and function of the fungal cell membrane and ultimately leading to cell death.[4] Transmission electron microscopy has revealed that this compound strongly destroys the cell membrane of C. albicans.[4]
Quantitative Data: Antifungal Activity
The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 1.56 | [4] |
Table 2: Effect of this compound on Ergosterol Biosynthesis in Candida albicans
| Parameter | Observation | Fold Change/Percentage | Reference |
| Ergosterol Content | Decrease | -41% | [4] |
| Farnesol Content | Increase | +2.1-fold | [4] |
| MET6 Gene Expression | Downregulation | -2.7-fold | [4] |
Table 3: Effect of this compound (4 µg/mL) on Ergosterol Biosynthesis Gene Expression in Candida albicans
| Gene | Function | Log2 Fold Change | Reference |
| ACS1 | Acetyl-CoA synthetase | < -1 | [4] |
| HMG1 | HMG-CoA reductase | < -1 | [4] |
| IDI1 | Isopentenyl-diphosphate delta-isomerase | < -1 | [4] |
| ERG1 | Squalene epoxidase | < -1 | [4] |
| ERG2 | C-8 sterol isomerase | < -1 | [4] |
| ERG6 | Sterol C-24 methyltransferase | < -1 | [4] |
| ERG7 | Lanosterol synthase | < -1 | [4] |
| ERG8 | Phosphomevalonate kinase | < -1 | [4] |
| ERG9 | Squalene synthetase | < -1 | [4] |
| ERG12 | Mevalonate kinase | < -1 | [4] |
| ERG13 | HMG-CoA synthase | < -1 | [4] |
| ERG20 | Farnesyl pyrophosphate synthetase | < -1 | [4] |
| ERG24 | Sterol C-14 reductase | < -1 | [4] |
| ERG251 | Methylsterol monooxygenase | < -1 | [4] |
| ERG252 | Methylsterol monooxygenase | < -1 | [4] |
| ERG26 | Sterol C-4 decarboxylase | < -1 | [4] |
| ERG27 | 3-keto sterol reductase | < -1 | [4] |
| ERG28 | Ergosterol biosynthesis protein | < -1 | [4] |
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of this compound on the ergosterol biosynthesis pathway in Candida albicans.
Caption: this compound inhibits V-ATPase, leading to the downregulation of ergosterol biosynthesis genes and reduced fungal cell membrane integrity.
Effects on Gram-Positive Bacteria
This compound is known to inhibit the growth of gram-positive bacteria.[1][2] However, detailed quantitative data, such as specific MIC values against key species like Staphylococcus aureus and Bacillus subtilis, are not extensively reported in the readily available scientific literature.
Mechanism of Action in Gram-Positive Bacteria
The precise molecular mechanism of this compound against gram-positive bacteria is not as well-defined as its antifungal action. While V-ATPases are the primary target in eukaryotes, bacteria utilize different types of ATPases for proton pumping, such as F-type ATPases, which are not inhibited by bafilomycins.[7] Some studies suggest that at higher concentrations, bafilomycins can inhibit P-type ATPases.[5] It is plausible that the antibacterial effect of this compound involves the disruption of ion transport and membrane potential through the inhibition of certain bacterial ATPases or other membrane-associated processes. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in gram-positive bacteria.
Quantitative Data: Antibacterial Activity
Specific MIC values for this compound against gram-positive bacteria are not consistently reported in the surveyed literature. General statements confirm its activity, but for the purpose of this technical guide, a quantitative data table cannot be constructed without specific data points from primary research.
Logical Relationship Visualization
Due to the limited information on the specific mechanism and signaling pathways, a detailed DOT diagram for the antibacterial action of this compound cannot be accurately generated at this time. The logical flow would likely involve interaction with a currently unidentified target on the bacterial cell membrane or within the cytoplasm, leading to the disruption of essential processes and subsequent growth inhibition.
Caption: Hypothesized antibacterial mechanism of this compound involving an unidentified target leading to the disruption of essential cellular processes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution Method (General)
This protocol is a standard method for determining the MIC of an antimicrobial agent and can be adapted for this compound against both fungi and gram-positive bacteria.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Fungi: Prepare a fungal suspension from a fresh culture and adjust the concentration to approximately 1 x 10^3 to 5 x 10^3 cells/mL in the test medium.
-
Bacteria: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test medium.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (inoculum without this compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans, 37°C for bacteria) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Quantification of Ergosterol Content in Fungi
This protocol is adapted from methods used to assess the impact of antifungal agents on ergosterol biosynthesis.
-
Fungal Culture and Treatment: Grow the fungal strain (e.g., C. albicans) in a suitable liquid medium to mid-log phase. Treat the culture with this compound at the desired concentration (e.g., 4 µg/mL) and a control with no treatment. Incubate for a defined period.
-
Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile distilled water, and determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (B78521) solution. Incubate at 80°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile distilled water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable sterols into the heptane (B126788) layer.
-
Spectrophotometric Analysis: Transfer the heptane layer to a new tube. Dilute an aliquot of the sterol extract in 100% ethanol (B145695) and scan the absorbance between 230 and 300 nm. The presence of a characteristic four-peaked curve indicates the presence of ergosterol and its precursors. The ergosterol content can be calculated based on the absorbance values at specific wavelengths.
Transmission Electron Microscopy (TEM) of Fungal Cells
This protocol provides a general workflow for preparing fungal cells for TEM to observe ultrastructural changes.
-
Sample Preparation: Grow the fungal cells (e.g., C. albicans) in the presence and absence of this compound.
-
Fixation: Harvest the cells and fix them in a suitable fixative, such as a mixture of glutaraldehyde (B144438) and paraformaldehyde in a buffer (e.g., cacodylate or phosphate (B84403) buffer), typically for several hours at 4°C.
-
Post-fixation: Wash the cells in buffer and post-fix with osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with an epoxy resin and polymerize at an elevated temperature.
-
Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.
-
Staining: Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope.
V-ATPase Inhibition Assay
This protocol outlines a method to measure the inhibition of V-ATPase activity.
-
Preparation of Vesicles: Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., fungal vacuoles, chromaffin granules).
-
Assay Buffer: Prepare an assay buffer containing ATP and a pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange).
-
Inhibition Assay: Add the membrane vesicles to the assay buffer in the presence of varying concentrations of this compound.
-
Measurement of Proton Pumping: Initiate the reaction by adding ATP. The V-ATPase-mediated pumping of protons into the vesicles will cause a quenching of the fluorescence of the pH-sensitive probe.
-
Data Analysis: Measure the rate of fluorescence quenching in the presence and absence of this compound. The inhibitory effect of this compound can be quantified by determining the concentration required for 50% inhibition (IC50).
Conclusion
This compound is a potent inhibitor of fungal growth, with a well-documented mechanism of action involving the inhibition of V-ATPase and subsequent disruption of ergosterol biosynthesis. The quantitative data available for its antifungal activity, particularly against Candida albicans, provides a solid foundation for its use in research and as a potential lead for antifungal drug development. In contrast, while the antibacterial activity of this compound against gram-positive bacteria is recognized, the lack of specific quantitative data and a detailed understanding of its mechanism of action in these organisms highlights a significant area for future research. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological effects of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic products of microorganisms. 224. Bafilomycins, a new group of macrolide antibiotics. Production, isolation, chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound exert antifungal effect through disturbing sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycins: a class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bafilomycin C1: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1, a macrolide antibiotic isolated from Streptomyces albolongus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the specific and reversible inhibition of vacuolar-type H+-ATPases (V-ATPases), leading to a disruption of lysosomal acidification.[2] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced apoptosis in cancer cells.
Mechanism of Action: Induction of Apoptosis
This compound instigates apoptosis in cancer cells through a multi-faceted approach, primarily by triggering the intrinsic, mitochondria-mediated apoptotic pathway.[1] This process is further amplified by its ability to inhibit autophagy, a cellular recycling mechanism that cancer cells often exploit for survival. The concurrent inhibition of autophagy and induction of apoptosis makes this compound a compound of significant interest in oncology research.[3]
Data Presentation: Cytotoxicity and Apoptotic Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key quantitative data, providing a comparative analysis of its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Capan-1 | Pancreatic Cancer | 5 | 72 |
| SMMC7721 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 3.3-10 µM | 24 |
| HepG2 | Hepatocellular Carcinoma | Effective at 0.33-10 µM | - |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 5 | 24-96 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | 5 | 24-96 |
| Nalm-6 | Pediatric B-cell Acute Lymphoblastic Leukemia | 1 | 72 |
| 697 | Pediatric B-cell Acute Lymphoblastic Leukemia | 1 | 72 |
Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Parameter | Treatment Condition | Result |
| SMMC7721 | Apoptosis | 3.3-10 µM for 24h | Increased population of apoptotic cells |
| SMMC7721 | Cell Cycle | 0.33-3.3 µM for 24h | Partial G0/G1 phase arrest |
| SUDHL-2 | Apoptosis (Annexin V+) | 5 nM for 24h | Significant increase in early and late apoptotic cells |
| SUDHL-4 | Apoptosis (Annexin V+) | 5 nM for 24h | Significant increase in early and late apoptotic cells |
| Nalm-6 | Apoptosis (Annexin V+) | 1 nM for 72h | Significant increase in apoptotic cells |
| 697 | Apoptosis (Annexin V+) | 1 nM for 72h | Significant increase in apoptotic cells |
| Nalm-6 | Cell Cycle | 1 nM for 72h | Increased percentage of cells in G0/G1 phase |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | Protein | Effect |
| SMMC7721 | Bax | Increased expression |
| SMMC7721 | Bcl-2 | Decreased expression |
| SMMC7721 | Cleaved Caspase-9 | Increased |
| SMMC7721 | Cleaved Caspase-3 | Increased |
| SUDHL-2 | Cleaved Caspase-3 | Increased |
| SUDHL-2 | Cleaved PARP | Increased |
Signaling Pathways
This compound-induced apoptosis is orchestrated through a complex interplay of signaling molecules. The primary pathway involves the mitochondria, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the cleavage of caspase-9 and the executioner caspase-3.[1]
Simultaneously, this compound impacts cell cycle regulation, inducing a G0/G1 phase arrest. This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the cyclin-dependent kinase inhibitor p21.[1]
The inhibition of autophagy by this compound also plays a crucial role. By blocking the fusion of autophagosomes with lysosomes, it prevents the degradation of cellular components, leading to cellular stress and further promoting apoptosis.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cell lines. Its ability to target multiple cellular pathways, including the intrinsic apoptotic cascade, cell cycle regulation, and autophagy, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the anticancer properties of this compound.
References
- 1. preprints.org [preprints.org]
- 2. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bafilomycin C1: A Technical Guide to its Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafilomycin C1, a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases), is a macrolide antibiotic with significant interest in biomedical research and drug development.[1][2][3] Its ability to modulate intracellular pH gradients has made it a valuable tool for studying cellular processes such as autophagy, endocytosis, and apoptosis.[1][3] This document provides a comprehensive overview of the microbial sources of this compound and detailed methodologies for its fermentation, extraction, and purification.
Microbial Source
This compound is a secondary metabolite produced by various species of actinomycete bacteria belonging to the genus Streptomyces. The first reported isolation of this compound was from Streptomyces griseus in 1983.[4] Since then, other Streptomyces species, including marine-derived strains, have been identified as producers of this compound and its analogues.[5]
Table 1: Reported Microbial Sources of this compound
| Microbial Strain | Reference |
| Streptomyces griseus | [4] |
| Streptomyces sp. | [1][2][3] |
| Marine-derived Streptomyces sp. OPMA00072 | [5] |
Fermentation
The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The fermentation process involves cultivating the microorganism in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the target compound.
Culture Medium and Conditions
While specific media compositions can vary between different producing strains, a typical fermentation medium for Streptomyces contains a carbon source, a nitrogen source, and various mineral salts.
Table 2: Example Fermentation Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soy Peptone | 10 |
| Yeast Extract | 5 |
| NaCl | 5 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2 |
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: 6.8-7.2
-
Agitation: 150-200 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
Incubation Time: 5-7 days
Isolation and Purification
Following fermentation, this compound is isolated from the culture broth through a multi-step process involving extraction and chromatographic purification.
Extraction
The first step in the isolation process is to separate the microbial biomass from the culture broth, typically by centrifugation or filtration. This compound can be found in both the mycelium and the culture filtrate.
-
Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol. The solvent extract is then concentrated under reduced pressure.
-
Filtrate Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, at a slightly acidic pH.
Chromatographic Purification
The crude extract is then subjected to a series of chromatographic steps to purify this compound.
Table 3: Typical Chromatographic Purification Parameters
| Chromatographic Technique | Stationary Phase | Mobile Phase |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient |
| Solid-Phase Extraction (SPE) | C18 | Methanol-Water gradient |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile-Water gradient |
A study detailing the isolation of Bafilomycin L, a related compound, from a marine-derived Streptomyces species, utilized solvent extraction, octadecylsilyl (ODS) column chromatography, and HPLC for purification, a process also applicable to this compound.[5]
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects primarily through the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases).[1][3] These proton pumps are crucial for acidifying intracellular compartments like lysosomes and endosomes.
Caption: this compound inhibits the V-ATPase proton pump.
Experimental Workflow: From Culture to Pure Compound
The overall process for obtaining pure this compound from a microbial culture can be summarized in the following workflow.
Caption: General workflow for this compound isolation.
Conclusion
This guide provides a foundational understanding of the microbial origin of this compound and the technical procedures for its production and purification. The detailed methodologies and structured data presented herein are intended to support researchers and scientists in the fields of natural product chemistry, cell biology, and drug discovery in their efforts to utilize this valuable research tool. The provided workflows and diagrams offer a clear visual representation of the key processes involved. Further optimization of fermentation and purification protocols may be necessary depending on the specific Streptomyces strain and available laboratory equipment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. Bafilomycin L, a new inhibitor of cholesteryl ester synthesis in mammalian cells, produced by marine-derived Streptomyces sp. OPMA00072 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bafilomycin Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bafilomycins are a family of macrolide antibiotics produced by various Streptomyces species, characterized by a 16-membered lactone ring scaffold.[1] These compounds exhibit a wide array of biological activities, including anti-tumor, anti-parasitic, immunosuppressant, and anti-fungal effects.[1] The most extensively studied member, Bafilomycin A1, is a highly potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles like lysosomes.[2] This inhibition disrupts cellular processes reliant on acidic environments, most notably autophagy, making bafilomycins invaluable tools in cell biology research and potential therapeutic agents, particularly in oncology. However, their clinical application has been hampered by significant toxicity.[1] This guide provides a comprehensive technical overview of the bafilomycin family, with a primary focus on Bafilomycin A1, detailing its mechanism of action, effects on key signaling pathways, quantitative data on its biological activity, and detailed experimental protocols for its study.
Core Compound Profile: Bafilomycin A1
-
Chemical Structure: A 16-membered macrolide lactone.[1]
-
Molecular Formula: C₃₅H₅₈O₉[1]
-
Molecular Weight: 622.83 g/mol [2]
-
Primary Target: Vacuolar H+-ATPase (V-ATPase)[2]
Mechanism of Action and Biological Effects
Bafilomycin A1's primary mechanism of action is the potent and specific inhibition of V-ATPase.[2] It binds to the c-ring of the V₀ subunit of the V-ATPase complex, disrupting proton translocation across the membrane.[3][4] This leads to a failure in acidifying intracellular compartments.
Inhibition of Autophagy
Bafilomycin A1 is widely used as an autophagy inhibitor.[1] Autophagy is a cellular process for degrading and recycling cellular components, which involves the fusion of autophagosomes with lysosomes. Bafilomycin A1 blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and inhibiting the degradative capacity of lysosomes by neutralizing their acidic pH.[5][6] This leads to an accumulation of autophagosomes, a phenomenon that can be quantified to measure autophagic flux.
Induction of Apoptosis
Bafilomycin A1 can induce apoptosis through multiple mechanisms:
-
AIF-Dependent Pathway: In some cancer cells, Bafilomycin A1 induces caspase-independent apoptosis by triggering the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[5][6]
-
Mitochondrial Disruption: Bafilomycin A1 can act as a potassium ionophore, disrupting mitochondrial membrane potential, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and inhibition of respiration.[7][8]
-
Beclin-1/Bcl-2 Interaction: Bafilomycin A1 can promote the interaction between Beclin-1 (a key autophagy protein) and Bcl-2 (an anti-apoptotic protein). This interaction inhibits both autophagy and the anti-apoptotic function of Bcl-2, thereby promoting cell death.[6][9]
Effects on Signaling Pathways
Bafilomycin A1 significantly impacts key cellular signaling pathways:
-
mTOR Signaling: In certain cellular contexts, Bafilomycin A1 has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and a negative regulator of autophagy. This is evidenced by the increased phosphorylation of mTOR and its downstream effectors such as p70S6K and 4E-BP1.[5][6]
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathways
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Effects of Bafilomycin C1 at High Concentrations: An In-depth Technical Guide on P-type ATPase Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bafilomycin C1, a close analog of the widely studied Bafilomycin A1, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases) at nanomolar concentrations. However, at higher, micromolar concentrations, its specificity decreases, and it exhibits significant off-target effects on P-type ATPases. This technical guide provides a comprehensive overview of the current understanding of these effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While primarily known for disrupting lysosomal acidification, at high concentrations, this compound can modulate the activity of crucial P-type ATPases, including the Na+/K+-ATPase and the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to complex and context-dependent cellular outcomes. This guide aims to equip researchers with the detailed information necessary to design, execute, and interpret experiments involving high concentrations of this compound.
Introduction: The Dose-Dependent Specificity of Bafilomycin
Bafilomycins are macrolide antibiotics that are invaluable tools in cell biology for their ability to inhibit V-ATPases, the proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes. This inhibition occurs at low nanomolar concentrations (IC50 ≈ 0.44 nM for V-ATPase) and is central to the use of bafilomycins in studying autophagy, endocytosis, and lysosomal function.[1] However, it is crucial for researchers to recognize that the selectivity of bafilomycins is dose-dependent. At micromolar concentrations, bafilomycins can interact with and modulate the activity of P-type ATPases, a distinct class of ion pumps that includes the Na+/K+-ATPase, H+/K+-ATPase, and Ca2+-ATPases.[2] Understanding these off-target effects is critical for the accurate interpretation of experimental results and for considering the therapeutic potential and liabilities of this class of compounds.
Quantitative Analysis of P-type ATPase Modulation
The effects of high concentrations of Bafilomycin A1 (a close structural and functional analog of C1) on P-type ATPases have been quantitatively assessed in various tissues. The data reveals a complex pattern of inhibition and, in some cases, stimulation, underscoring the context-dependent nature of these interactions.
Table 1: Effect of 1 µM Bafilomycin A1 on P-type ATPase Activity in Rat Liver Subcellular Fractions
| ATPase Type | Basal Activity (µmol Pi/mg protein per h) | Activity with 1 µM Bafilomycin A1 (µmol Pi/mg protein per h) | Percent Change |
| Na+/K+-ATPase | 3.34 ± 1.21 | 1.95 ± 0.98 | -41.6% |
| EPR Ca2+-ATPase (SERCA) | 3.03 ± 0.93 | 8.09 ± 4.47 | +167% |
| PM Ca2+-ATPase | Not specified | No significant change | - |
Data extracted from Bibikova et al., 2024.[3][4]
Table 2: Effect of 1 µM Bafilomycin A1 on P-type ATPase Activity in Human Colon Mucosa and Cancer Tissue
| Tissue Type | ATPase Type | Basal Activity (µmol Pi/mg protein per h) | Activity with 1 µM Bafilomycin A1 (µmol Pi/mg protein per h) | Percent Change |
| Normal Mucosa | EPR Ca2+-ATPase (SERCA) | 1.95 ± 0.30 | 2.59 ± 0.24 | +32.8% |
| Normal Mucosa | PM Ca2+-ATPase | Not specified | Decreased | - |
| Normal Mucosa | Na+/K+-ATPase | Not specified | Decreased | - |
| Cancer Tissue | EPR Ca2+-ATPase (SERCA) | 1.42 ± 0.45 | 3.59 ± 0.34 | +152.8% |
| Cancer Tissue | PM Ca2+-ATPase | 1.79 ± 0.26 | 1.66 ± 0.28 | No significant change |
| Cancer Tissue | Na+/K+-ATPase | Not specified | Decreased | - |
Data extracted from Bibikova et al., 2024.[3][4]
These data highlight that at a concentration of 1 µM, Bafilomycin A1 consistently decreases Na+/K+-ATPase activity. In contrast, it significantly increases the activity of the endoplasmic reticulum Ca2+-ATPase (SERCA) in both rat liver and human colon tissues. The effect on plasma membrane Ca2+-ATPase (PMCA) appears to be tissue-specific, with a decrease in normal colon mucosa but no significant change in colon cancer tissue or rat liver.[3][4]
The conflicting reports in the literature regarding the effect on Na+/K+-ATPase, with one study showing an increase in activity in murine lymphoma cells, may be attributable to cell-type specific differences or indirect effects mediated by changes in intracellular pH.[5]
Signaling Pathways Affected by High-Concentration this compound
At high concentrations, this compound's effects extend beyond simple enzyme inhibition and can trigger complex signaling cascades, primarily through its newly identified interaction with the SERCA pump.
This compound as a Modulator of SERCA and Cytosolic Calcium
Recent studies have identified the Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA) as a novel target of Bafilomycin A1.[6][7] Unlike the inhibitory effect on Na+/K+-ATPase, high concentrations of bafilomycin lead to an increase in SERCA activity.[3][4] This enhanced pumping of calcium into the endoplasmic reticulum, coupled with the inhibition of V-ATPases on acidic calcium stores like lysosomes, disrupts intracellular calcium homeostasis. The inhibition of V-ATPase-dependent acidification of lysosomes can lead to the release of stored calcium, further contributing to a rise in cytosolic calcium levels.[3][8] This elevation in cytosolic Ca2+ can trigger a multitude of downstream signaling events.
Experimental Protocols
Measurement of P-type ATPase Activity
A common and reliable method for determining the effect of inhibitors on P-type ATPase activity involves quantifying the rate of ATP hydrolysis by measuring the release of inorganic phosphate (B84403) (Pi).
Principle:
This assay is based on the colorimetric detection of inorganic phosphate released from the enzymatic hydrolysis of ATP. The amount of phosphate is determined using a malachite green-based reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.[9]
Materials:
-
Purified membrane fractions or subcellular fractions containing the P-type ATPase of interest.
-
This compound stock solution (in DMSO).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2.
-
ATP solution (e.g., 10 mM).
-
Phosphate standard solution.
-
Malachite green reagent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the subcellular fraction. Include control wells (no inhibitor) and experimental wells with varying high concentrations of this compound.
-
Pre-incubation with Inhibitor: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure linear phosphate release.
-
Termination of Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent is acidic and will terminate the enzymatic reaction while initiating color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Quantification: Determine the amount of inorganic phosphate released using a standard curve generated with known concentrations of the phosphate standard.
-
Calculation of ATPase Activity: Express the ATPase activity as µmol of Pi released per mg of protein per hour.
Experimental Workflow Diagram
Conclusion and Future Directions
The evidence presented in this technical guide demonstrates that at high, micromolar concentrations, this compound is not a specific V-ATPase inhibitor. It exerts complex, multifaceted effects on various P-type ATPases, including the Na+/K+-ATPase and SERCA pump. These off-target effects can significantly influence cellular ion homeostasis, particularly calcium signaling, leading to downstream consequences that may be independent of lysosomal acidification.
For researchers utilizing this compound as a research tool, it is imperative to be aware of these concentration-dependent effects and to design experiments with appropriate controls to dissect the contributions of V-ATPase versus P-type ATPase modulation. For professionals in drug development, the off-target activities of bafilomycins at higher concentrations represent both a challenge and an opportunity. While they may lead to toxicity, the modulation of P-type ATPases could also be exploited for therapeutic benefit in specific contexts.
Future research should focus on elucidating the precise molecular mechanisms by which bafilomycins interact with P-type ATPases and on developing more specific inhibitors to better dissect the distinct physiological roles of these essential ion pumps.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of bafilomycin and NAADP on membrane-associated ATPases and respiration of isolated mitochondria of the murine Nemeth-Kellner lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Bafilomycin C1
Introduction to Bafilomycin C1
This compound is a macrolide antibiotic first isolated from Streptomyces species.[1][2][3] It belongs to a class of potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), which are crucial proton pumps in eukaryotic cells.[1][2][3] This inhibitory action underlies its diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3]
Chemical Properties
This compound is characterized by a complex macrolide structure.
| Property | Value | Reference |
| CAS Number | 88979-61-7 | [4] |
| Molecular Formula | C39H60O12 | [4] |
| Molecular Weight | 720.9 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Mechanism of Action
V-ATPase Inhibition
The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-dependent proton pumps located in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus, as well as in the plasma membrane of certain specialized cells. These pumps are responsible for acidifying the lumen of these organelles, a process essential for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake. This compound specifically binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore, thereby blocking its activity and preventing the acidification of these compartments.[5]
Pharmacological Effects
Anticancer Activity
This compound has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (HCC) cells.[1][3] Its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.
Induction of G0/G1 Cell Cycle Arrest
In human hepatocellular cancer SMMC7721 cells, this compound has been shown to induce G0/G1 phase cell cycle arrest.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the expression of the cyclin-dependent kinase inhibitor p21.[3]
Induction of Mitochondrial-Mediated Apoptosis
This compound triggers the intrinsic pathway of apoptosis in cancer cells.[6] This process is initiated by causing mitochondrial membrane dysfunction through oxidative stress.[6] Key molecular events include the increased expression of Bax and p53, a decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent cleavage and activation of caspase-9 and caspase-3.[6]
Autophagy Inhibition
By inhibiting V-ATPase, this compound disrupts the acidification of lysosomes. This is a critical step in the process of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their cargo. The inhibition of lysosomal acidification by this compound blocks this final degradation step, leading to an accumulation of autophagosomes.[5] This makes this compound a valuable tool for studying autophagic flux.
Antimicrobial and Antifungal Activity
This compound exhibits inhibitory activity against Gram-positive bacteria and various fungi.[1][2][3] Its antifungal mechanism against Candida albicans involves the disruption of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[1]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50)
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| SMMC7721 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 0.33-10 µM | MTT Assay | [3] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 0.33-10 µM | MTT Assay | [3] |
| PC12 | Pheochromocytoma | 10-50 nM | Cell Growth Assay | [7] |
| HeLa | Cervical Cancer | 10-50 nM | Cell Growth Assay | [7] |
| NIH-3T3 | Fibroblast | 10-50 nM | Cell Growth Assay | [7] |
Table 2: Antimicrobial and Antifungal Activity of this compound (MIC)
| Organism | Type | MIC | Reference |
| Candida albicans | Fungus | 1.56 µg/mL | [1] |
| Various Fungi | Fungus | Active at 1 mg/mL (disc assay) | [4] |
Signaling Pathways
V-ATPase and Downstream Signaling
The inhibition of V-ATPase by this compound initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. This workflow illustrates the central role of V-ATPase inhibition.
References
- 1. This compound exert antifungal effect through disturbing sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Autophagy Inhibition Enhances Anti-Glioblastoma Effects of Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors [mdpi.com]
Methodological & Application
Application Notes: Measuring Autophagic Flux with Bafilomycin C1
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Measuring this flux is crucial for understanding the true autophagic activity within a cell. Bafilomycin C1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme essential for the acidification of lysosomes. By inhibiting lysosomal acidification, this compound blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This accumulation allows for a more accurate measurement of the rate of autophagosome formation, a key indicator of autophagic flux.
Mechanism of Action
This compound is a macrolide antibiotic that specifically targets the V-ATPase, a proton pump located on the lysosomal membrane. This pump is responsible for maintaining the low pH environment within the lysosome, which is necessary for the activation of lysosomal hydrolases that degrade autophagic cargo. This compound binds to the V0 subunit of the V-ATPase, inhibiting its proton-pumping activity. This results in an increase in the intralysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagosomal contents. This blockade leads to the accumulation of autophagosomes and autophagic substrates like LC3-II and p62/SQSTM1.
Key Autophagic Markers for Flux Assays:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3-II is indicative of an increased number of autophagosomes.
-
p62/SQSTM1 (Sequestosome 1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An accumulation of p62 suggests an inhibition of autophagic degradation.
By comparing the levels of LC3-II and p62 in the presence and absence of this compound, researchers can distinguish between an induction of autophagy (increased autophagosome formation) and a blockage in the degradation pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from an autophagy flux assay using this compound. The data demonstrates the expected accumulation of LC3-II and p62 upon treatment with an autophagy inducer (e.g., starvation) in the presence of this compound.
| Treatment Condition | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Control (untreated) | 1.0 | 1.0 |
| Autophagy Inducer (e.g., Starvation) | 2.5 | 0.5 |
| This compound (10-100 nM) | 3.0 | 2.0 |
| Autophagy Inducer + this compound | 5.5 | 3.5 |
Note: These values are representative and can vary depending on the cell type, the autophagy inducer used, and the specific experimental conditions.
Detailed Protocol: this compound Autophagy Flux Assay
This protocol provides a detailed methodology for performing an autophagy flux assay using this compound, followed by Western blot analysis of LC3-II and p62.
Materials:
-
Cell
Bafilomycin C1 optimal concentration for inhibiting autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a macrolide antibiotic belonging to the bafilomycin family, potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular organelles such as lysosomes and endosomes. By inhibiting V-ATPase, this compound prevents the acidification of lysosomes, which in turn blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo. This blockade of the final stages of autophagy leads to an accumulation of autophagosomes within the cell, a key indicator of autophagic flux inhibition. This property makes this compound a valuable tool for studying the intricate processes of autophagy. While much of the literature details the use of the closely related Bafilomycin A1, this compound functions via the same mechanism and can be utilized in similar experimental setups.
Mechanism of Action
This compound specifically targets the V-ATPase proton pump on the lysosomal membrane. Inhibition of this pump leads to an increase in the luminal pH of the lysosome. The acidic environment of the lysosome is critical for the function of degradative enzymes and for the fusion of autophagosomes with lysosomes. By neutralizing the lysosomal pH, this compound effectively halts the autophagic flux at a late stage, prior to the degradation of the autophagosomal contents. This results in the accumulation of autophagosomes, which can be quantified by monitoring the levels of autophagy-related proteins like Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).
Caption: this compound inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion.
Quantitative Data Summary
The optimal concentration of this compound for autophagy inhibition is cell-type dependent and should be determined empirically. Based on data for V-ATPase inhibitors, a starting concentration range of 10-100 nM for 1-4 hours is recommended for blocking autophagic flux. For longer-term studies investigating effects on cell growth or apoptosis, higher concentrations may be required.
| Parameter | Value | Cell Type(s) | Effect | Reference(s) |
| Concentration (Autophagy Flux) | 10 - 100 nM | Various | Inhibition of autophagosome-lysosome fusion, LC3-II accumulation | [3] |
| Incubation Time (Autophagy Flux) | 1 - 4 hours | Various | Accumulation of autophagosomes | [4] |
| Concentration (Cell Growth) | 0.33 - 10 µM | SMMC7721, HepG2 | Inhibition of proliferation | [1] |
| Incubation Time (Cell Growth) | 24 hours - 6 days | SMMC7721, HepG2 | Time and dose-dependent growth inhibition | [1] |
| Concentration (Apoptosis) | 3.3 - 10 µM | SMMC7721, HepG2 | Induction of apoptosis | [1] |
| Incubation Time (Apoptosis) | 24 hours | SMMC7721, HepG2 | Morphological changes and increased apoptotic cells | [1] |
Experimental Protocols
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: Western Blotting for LC3-II and p62 Accumulation
This protocol details the detection of LC3-II and p62 by Western blot, key indicators of autophagic flux inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for 1-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.
Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation
This protocol describes the visualization of LC3-positive puncta, representing autophagosomes, using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Nuclear Staining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagosome accumulation.
Protocol 3: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound at various concentrations and incubation times.
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., MTS, CCK-8)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add Viability Reagent: Add MTT solution (or other reagent) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours at 37°C).
-
Solubilization: If using MTT, remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will help determine the optimal non-toxic concentration for autophagy inhibition studies.
References
Application Notes: Preparation and Use of Bafilomycin C1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafilomycin C1 is a macrolide antibiotic derived from Streptomyces species, widely utilized in cellular research as a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] This inhibition leads to an increase in the pH of acidic intracellular compartments, such as lysosomes and endosomes. Consequently, this compound is an essential tool for studying autophagy, apoptosis, and membrane transport phenomena.[3] Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and offer guidance on its storage, stability, and application in cell-based assays.
This compound: Product Information
This compound is a white to off-white solid powder.[1] Key chemical and physical properties are summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₉H₆₀O₁₂ | [1][4][5] |
| Molecular Weight | 720.9 g/mol | [4][5] |
| CAS Number | 88979-61-7 | [1][2][4] |
| Purity | Typically >95% or >98% | [4][5] |
| Physical Appearance | A powder; Solid; Crystalline solid | [1][4][6] |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | [4][7] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.[1]
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
2.3. Step-by-Step Procedure
-
Pre-dissolution Steps: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Perform all steps in a sterile environment.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 1 mg of the powder.
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required:
Volume (μL) = [Mass (mg) / Molecular Weight ( g/mol )] × [1 / Concentration (mol/L)] × 1,000,000
Example Calculation for a 10 mM Stock from 1 mg:
-
Volume (μL) = [0.001 g / 720.9 g/mol ] × [1 / 0.01 mol/L] × 1,000,000
-
Volume (μL) ≈ 138.7 μL
Parameter Value Mass of this compound 1 mg Molecular Weight 720.9 g/mol Desired Concentration 10 mM (0.01 M) Calculated DMSO Volume 138.7 μL -
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required to fully dissolve the compound.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in light-protected tubes.[8][9]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][9]
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound. Long-term storage of solutions is generally not recommended, and fresh preparation is ideal.[4][7]
| Form | Storage Temperature | Stability Period | Recommendations |
| Powder | -20°C | ≥ 4 years | Store desiccated and protected from light.[5][6][10] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][9] |
| DMSO Stock Solution | -80°C | 6 months | Preferred for longer-term storage.[1][9] |
Note: The stability of compounds in DMSO can be affected by factors like water content and repeated temperature changes.[11][12] It is recommended to use newly opened, anhydrous DMSO for stock preparation.[1]
Application Notes
4.1. Mechanism of Action
This compound is a specific, potent, and reversible inhibitor of V-type H+-ATPases.[1][2] These proton pumps are crucial for acidifying intracellular organelles. By inhibiting V-ATPase, this compound blocks this acidification process, which in turn inhibits the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to an accumulation of autophagosomes, a key indicator used in autophagy research.[13][14]
Caption: Inhibition of V-ATPase by this compound blocks autophagic flux.
4.2. Use in Cell Culture
When preparing working solutions for cell-based assays, the DMSO stock should be diluted directly into the culture medium immediately before use.[8]
-
Working Concentration: The optimal concentration varies by cell type and experimental design but typically ranges from 10 nM to 100 nM for autophagy studies.[3][7] Cytotoxicity may be observed at concentrations ≥100 nM in some cell lines.[7]
-
Incubation Time: Incubation times can range from 1 to 24 hours, depending on the specific assay.[3] Shorter incubations (30-60 minutes) are often sufficient to disrupt lysosomal pH.[7]
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]
4.3. Quality Control and Best Practices
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. Hygroscopic DMSO can significantly impact solubility.[1]
-
Avoid Freeze-Thaw: Aliquoting the stock solution is critical to preserve its activity.[8][9]
-
Light Sensitivity: Protect the this compound powder and its solutions from prolonged exposure to light.[8]
-
Confirmation: The efficacy of a stored solution should be re-evaluated if it has been stored at -20°C for over a month.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. uo126.com [uo126.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, Vacuolar-type H+-ATPase inhibitor. (CAS 88979-61-7) | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. calpaininhibitorii.com [calpaininhibitorii.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bafilomycin - Wikipedia [en.wikipedia.org]
- 14. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Bafilomycin C1: A Powerful Tool for Investigating Mitochondrial-Mediated Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a macrolide antibiotic that has emerged as a valuable pharmacological tool for the study of fundamental cellular processes, including autophagy and apoptosis.[1][2] It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[2] By disrupting the function of V-ATPase, this compound interferes with lysosomal degradation pathways and can trigger programmed cell death, or apoptosis. Notably, this compound has been shown to induce mitochondrial-mediated apoptosis, making it a key compound for dissecting the intricate signaling cascades that govern this critical cell fate decision.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to study mitochondrial-mediated apoptosis in a research setting.
Data Presentation
The following tables summarize the quantitative effects of this compound and the closely related Bafilomycin A1 on cancer cell lines. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, data for Bafilomycin A1 is included for reference and comparative purposes, with the caveat that direct extrapolation of values may not be accurate.
| Cell Line | Compound | IC50 (nM) | Exposure Time | Assay |
| BEL-7402 (Hepatocellular Carcinoma) | Bafilomycin A1 | 10 - 50 | Not Specified | Cell Growth Inhibition |
| HO-8910 (Ovarian Cancer) | Bafilomycin A1 | 10 - 50 | Not Specified | Cell Growth Inhibition |
| PC12 (Pheochromocytoma) | Bafilomycin A1 | 10 - 50 | Not Specified | Cell Growth Inhibition |
| HeLa (Cervical Cancer) | Bafilomycin A1 | 10 - 50 | Not Specified | Cell Growth Inhibition |
| NIH-3T3 (Fibroblast) | Bafilomycin A1 | 10 - 50 | Not Specified | Cell Growth Inhibition |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Bafilomycin A1 | ~5 | 24 hours | CCK8 Assay |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Bafilomycin A1 | ~1 | 72 hours | Not Specified |
Note: The IC50 values for Bafilomycin A1 are presented as a range as reported in the literature. Specific values can vary depending on the cell line and experimental conditions.
| Cell Line | Compound | Concentration | Effect on Apoptosis | Assay |
| SMMC7721 (Hepatocellular Carcinoma) | This compound | 3.3 - 10 µM | Increased apoptotic cell population | Hoechst 33258 Staining |
| Pediatric B-ALL (697 cells) | Bafilomycin A1 | 1 nM | Significant increase in Annexin V positive cells | Annexin V/PI Staining |
| DLBCL cell lines | Bafilomycin A1 | 5 nM | Induction of apoptosis | Annexin V/PI Staining |
| Cell Line | Compound | Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Assay |
| SMMC7721 (Hepatocellular Carcinoma) | This compound | Not Specified | Caused mitochondrial membrane dysfunction | Not Specified |
| Pediatric B-ALL (697 cells) | Bafilomycin A1 | 1 nM | Depolarization of mitochondrial membrane potential | JC-1 Staining |
| Cell Line | Compound | Concentration | Effect on Protein Expression | Assay |
| SMMC7721 (Hepatocellular Carcinoma) | This compound | 3.3 µM | Decreased Bcl-2 expression, Increased Bax expression, Increased cleavage of caspase-9 and caspase-3 | Western Blot |
| Pediatric B-ALL (697 cells) | Bafilomycin A1 | 1 nM | No cleavage of procaspase-3 (caspase-independent apoptosis) | Western Blot |
| DLBCL cell lines | Bafilomycin A1 | 5 nM | Increased cleaved caspase-3 and cleaved PARP | Western Blot |
Experimental Protocols
Herein are detailed protocols for key experiments to study this compound-induced mitochondrial-mediated apoptosis.
Cell Culture and Treatment
-
Cell Line Maintenance : Culture the desired cancer cell line (e.g., SMMC7721, HepG2) in the recommended complete medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mM. Store the stock solution at -20°C.
-
Cell Treatment : Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3.3, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment : Treat the cells with different concentrations of this compound as described above.
-
MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Harvesting : After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing : Wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Harvesting and Washing : Harvest and wash the treated cells as described for the Annexin V/PI staining protocol.
-
JC-1 Staining : Resuspend the cells in complete medium and add JC-1 stain to a final concentration of 2.5 µg/mL.
-
Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing : Centrifuge the cells at 500 x g for 5 minutes and wash the pellet twice with PBS.
-
Analysis : Resuspend the cells in PBS and analyze immediately by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Quantify the band intensities using densitometry software and normalize to the loading control.
TUNEL Assay for DNA Fragmentation
-
Cell Fixation and Permeabilization : Harvest and wash the treated cells. Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction : Resuspend the cells in the TUNEL reaction mixture containing TdT enzyme and FITC-dUTP, and incubate for 60 minutes at 37°C in the dark.
-
Analysis : Wash the cells and analyze by flow cytometry or fluorescence microscopy to detect the FITC signal in apoptotic cells with fragmented DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound-induced mitochondrial-mediated apoptosis pathway.
Caption: Experimental workflow for studying this compound-induced apoptosis.
References
Application Notes and Protocols for Western Blot Analysis Following Bafilomycin C1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the cellular effects of Bafilomycin C1, a potent inhibitor of vacuolar H+-ATPase (V-ATPase). The protocols detailed below are intended to assist in the investigation of autophagy and apoptosis pathways modulated by this compound.
Introduction to this compound
This compound is a macrolide antibiotic that specifically inhibits V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1] By disrupting the acidic environment of these organelles, this compound effectively blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[2][3] This inhibition of autophagic flux leads to the accumulation of autophagosomes, making this compound an invaluable tool for studying autophagy.[1] Furthermore, this compound has been shown to induce G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.[4]
Key Cellular Pathways Affected by this compound
This compound treatment primarily impacts two major cellular processes: autophagy and apoptosis.
Autophagy: this compound is widely used as an inhibitor of the late stage of autophagy.[3] Its inhibition of V-ATPase prevents the degradation of autophagosomes by lysosomal hydrolases, which require an acidic pH for their activity.[2] This blockade results in the accumulation of autophagosome markers such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[5][6] An increase in the LC3-II/LC3-I ratio and p62 levels upon this compound treatment is indicative of inhibited autophagic flux.[2]
Apoptosis: this compound can induce apoptosis through the intrinsic, mitochondrial-mediated pathway.[4] This is characterized by the decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins such as Bax.[4] The induction of apoptosis by this compound also involves the cleavage and activation of caspases, including caspase-9 and caspase-3, and subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[4][7]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y, SMMC7721)
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare fresh culture medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals (e.g., 10 nM to 1 µM).[8][9] A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate the cells for the desired treatment period. The incubation time will depend on the specific markers being analyzed (e.g., 2 to 24 hours for autophagy markers).[9]
-
Following incubation, proceed immediately to protein extraction.
II. Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Analysis
This protocol provides a standard workflow for detecting target proteins by Western blot.
Materials:
-
Protein lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Thaw the protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[2]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for interpreting the effects of this compound. Densitometry is used to measure the intensity of the protein bands.[10] The results should be normalized to a loading control to account for variations in protein loading.[11]
Table 1: Quantification of Autophagy Markers after this compound Treatment
| Treatment Group | This compound Conc. | Treatment Time (hr) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / Loading Control (Fold Change vs. Control) |
| Control (Vehicle) | 0 | 24 | 1.0 | 1.0 |
| This compound | 10 nM | 24 | Data | Data |
| This compound | 100 nM | 24 | Data | Data |
| This compound | 1 µM | 24 | Data | Data |
Note: This table is a template. Actual data will vary depending on the cell line and experimental conditions.
Table 2: Quantification of Apoptosis Markers after this compound Treatment
| Treatment Group | This compound Conc. | Treatment Time (hr) | Cleaved Caspase-3 / Loading Control (Fold Change vs. Control) | Cleaved PARP / Loading Control (Fold Change vs. Control) | Bax / Bcl-2 Ratio |
| Control (Vehicle) | 0 | 48 | 1.0 | 1.0 | Data |
| This compound | 100 nM | 48 | Data | Data | Data |
| This compound | 500 nM | 48 | Data | Data | Data |
| This compound | 1 µM | 48 | Data | Data | Data |
Note: This table is a template. Actual data will vary depending on the cell line and experimental conditions.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits V-ATPase, blocking lysosomal acidification and autophagosome-lysosome fusion.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis after this compound treatment.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the mitochondrial pathway, leading to caspase activation.
References
- 1. calpaininhibitorii.com [calpaininhibitorii.com]
- 2. benchchem.com [benchchem.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bafilomycin 1A Affects p62/SQSTM1 Autophagy Marker Protein Level and Autophagosome Puncta Formation Oppositely under Various Inflammatory Conditions in Cultured Rat Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
Measuring Autophagic Flux: A Detailed Guide to LC3-II Accumulation using Bafilomycin A1
Application Note & Protocol
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases. A key method for monitoring autophagic activity is the measurement of autophagic flux, which represents the entire dynamic process from the formation of autophagosomes to their degradation by lysosomes. A widely accepted method to assess this is by measuring the accumulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.[1][2]
This document provides a detailed protocol for measuring LC3-II accumulation using Bafilomycin A1, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[3] By blocking the fusion of autophagosomes with lysosomes and inhibiting lysosomal acidification, Bafilomycin A1 leads to the accumulation of LC3-II, allowing for the quantification of autophagic flux.[4] An increase in LC3-II levels in the presence of Bafilomycin A1 compared to its absence is indicative of active autophagic flux.[5]
Principle of the Assay
Under basal conditions, the amount of LC3-II detected at a single time point reflects the balance between its synthesis (autophagosome formation) and its degradation (autophagosome-lysosome fusion and breakdown).[6] Therefore, a simple measurement of LC3-II can be misleading; an increase could signify either an induction of autophagy or a blockage in the degradation pathway.[7]
To accurately measure autophagic flux, cells are treated with Bafilomycin A1. This compound inhibits the V-ATPase proton pump on lysosomes, which is essential for maintaining the low pH required for lysosomal hydrolase activity and for the fusion process with autophagosomes.[3][8] This blockage of the final degradation step leads to the accumulation of autophagosomes and the LC3-II associated with them. The difference in the amount of LC3-II between untreated and Bafilomycin A1-treated cells over a specific period represents the amount of LC3-II that would have been degraded, thus providing a measure of autophagic flux.[2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key steps in the autophagy pathway and the experimental workflow for the LC3-II accumulation assay.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bafilomycin C1
These application notes provide detailed information and protocols for the in vivo use of Bafilomycin C1, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor. The content is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Overview and Mechanism of Action
This compound is a macrolide antibiotic that exhibits strong cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the specific and reversible inhibition of V-ATPases. This inhibition disrupts the acidification of intracellular organelles such as lysosomes, leading to an impairment of autophagy. In cancer cells, this disruption of cellular homeostasis can induce cell cycle arrest and trigger apoptosis, making this compound a promising candidate for cancer therapy research. In hepatocellular carcinoma (HCC), this compound has been shown to induce G0/G1 cell-cycle arrest and promote apoptosis through the intrinsic, mitochondrial-mediated caspase-dependent pathway[1].
In Vivo Dosage and Administration Data
The following tables summarize the quantitative data from a key in vivo study investigating the anti-tumor effects of this compound in a hepatocellular carcinoma xenograft model.
Table 1: this compound In Vivo Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Nude mice (BALB/c) | [2][3] |
| Tumor Model | Subcutaneous SMMC-7721 xenograft | [1][2] |
| Dosage | 0.2 mg/kg body weight | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Vehicle | 60% 1,2-propanediol in saline | N/A |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | 20 days | [1] |
Table 2: Summary of In Vivo Efficacy in SMMC-7721 Xenograft Model
| Outcome | Observation | Reference |
| Tumor Growth | Significant suppression of tumor growth compared to vehicle control. | [1] |
| Apoptosis in Tumor Tissue | Increased number of apoptotic cells detected by TUNEL assay. | [1] |
| Cell Cycle Arrest | Evidence of G0/G1 phase arrest in tumor tissues. | [1] |
| Side Effects | Few to no observable side effects at the effective dose. | [1] |
Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of this compound's anti-tumor activity.
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
1,2-propanediol (Propylene Glycol)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the number of animals and the dosage (0.2 mg/kg).
-
Prepare the vehicle solution by mixing 60% 1,2-propanediol with 40% sterile saline.
-
Dissolve the this compound powder in the vehicle solution. Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but avoid overheating.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Prepare fresh dosing solutions regularly, as solutions of this compound can be unstable[4]. Store protected from light at 4°C for short-term use.
SMMC-7721 Xenograft Mouse Model
Materials:
-
SMMC-7721 human hepatocellular carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Female BALB/c nude mice (4-6 weeks old)[2]
-
Sterile syringes (1 mL) and needles (27-30 gauge)[4]
-
Digital calipers
Protocol:
-
Culture SMMC-7721 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and have high viability (>95%) before harvesting.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL[2]. Keep the cell suspension on ice.
-
Acclimatize the nude mice for at least one week before the experiment.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse[2].
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length / 2 [2][4].
In Vivo Treatment and Monitoring
Protocol:
-
Administer this compound (0.2 mg/kg) or vehicle control subcutaneously once daily for 20 days. Vary the injection site to avoid local irritation[5].
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity[3].
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming habits.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the excised tumors and fix a portion in formalin for histological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.
Assessment of Apoptosis in Tumor Tissue (TUNEL Assay)
Protocol:
-
Embed the formalin-fixed tumor tissues in paraffin (B1166041) and cut into 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions of a commercial kit[6]. This assay detects DNA fragmentation, a hallmark of late-stage apoptosis[7].
-
Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin).
-
Visualize the stained sections under a microscope. Apoptotic cells will be identified by the positive TUNEL staining (typically brown), while non-apoptotic nuclei will be stained by the counterstain (typically blue)[8].
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells in several high-power fields.
Western Blot Analysis of Apoptotic Markers
Protocol:
-
Homogenize the snap-frozen tumor tissue and extract total protein using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key apoptotic proteins, such as Bcl-2, Bax, p53, cleaved caspase-9, and cleaved caspase-3[1].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for in vivo studies.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound in vivo study.
References
- 1. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo experiments [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Bafilomycin C1 for G0/G1 Cell Cycle Arrest Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1, a macrolide antibiotic isolated from Streptomyces species, is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2][3] This inhibition disrupts pH gradients across intracellular organelles, leading to a cascade of cellular effects, including the induction of cell cycle arrest at the G0/G1 phase.[4][5] These characteristics make this compound a valuable tool for studying the mechanisms of cell cycle control and for investigating potential anticancer therapeutics.[1][4] This document provides detailed application notes and protocols for utilizing this compound in G0/G1 cell cycle arrest studies.
This compound exerts its cytostatic effects by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that treatment with this compound leads to the downregulation of crucial G1 phase cyclins, such as cyclin D1, cyclin D3, and cyclin E1, as well as their partner cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[4][5] Concurrently, this compound upregulates the expression of CDK inhibitors like p21, which further contributes to the halt in cell cycle progression.[1][4][5] The mechanism of action also involves the modulation of signaling pathways critical for cell growth and proliferation, such as the mTOR pathway.[6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Hepatocellular Carcinoma (SMMC-7721) Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48.5 ± 2.3 | 35.8 ± 1.9 | 15.7 ± 1.5 |
| This compound (10 nM) | 65.3 ± 2.8 | 23.1 ± 1.7 | 11.6 ± 1.2 |
| This compound (20 nM) | 78.9 ± 3.1 | 12.5 ± 1.3 | 8.6 ± 0.9 |
Data adapted from studies on human hepatocellular carcinoma cells, demonstrating a dose-dependent increase in the G0/G1 cell population after 24 hours of treatment.
Table 2: Effect of Bafilomycin A1 (a close analog) on Cell Cycle Distribution in Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) Cells
| Cell Line | Treatment (1 nM Bafilomycin A1 for 72h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 697 | Control | 55.2 | 33.1 | 11.7 |
| Bafilomycin A1 | 72.5 | 18.3 | 9.2 | |
| Nalm-6 | Control | 58.9 | 30.5 | 10.6 |
| Bafilomycin A1 | 75.1 | 16.4 | 8.5 |
Data from a study on pediatric B-ALL cells treated with Bafilomycin A1, showing a significant increase in the G0/G1 population.[5]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cancer cells with this compound to induce G0/G1 cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 µM in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare the desired final concentrations of this compound by diluting the stock solution in a complete cell culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of PBS. Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells with propidium iodide for cell cycle analysis.[9]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Fixation: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[8]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 5 mL of PBS, centrifuging after each wash.[8]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Propidium Iodide Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate data acquisition. Gate on the single-cell population to exclude doublets. Collect data for at least 10,000 events per sample.[8]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Visualizations
Signaling Pathway of this compound-Induced G0/G1 Arrest
Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.
Experimental Workflow for this compound-Induced G0/G1 Arrest Analysis
Caption: Experimental workflow for analyzing this compound-induced G0/G1 arrest.
Logical Relationship of Key Proteins in G1/S Transition
Caption: Key protein interactions at the G1/S checkpoint affected by this compound.
References
- 1. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. preprints.org [preprints.org]
- 4. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application of Bafilomycin C1 in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bafilomycin C1, a macrolide antibiotic isolated from Streptomyces albolongus, has demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC).[1] Its potential as a therapeutic agent in HCC research stems from its ability to induce cell cycle arrest and apoptosis through specific signaling pathways. These application notes provide an overview of the utility of this compound in the context of HCC studies, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects in HCC primarily by inducing G0/G1 cell-cycle arrest and triggering the mitochondrial-mediated intrinsic apoptotic pathway.[1] This is characterized by:
-
Cell Cycle Dysregulation: this compound treatment leads to a halt in the G0/G1 phase of the cell cycle. This is accompanied by the downregulation of key cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (Cyclin D3, Cyclin E1), and the upregulation of the cell cycle inhibitor p21.[1]
-
Induction of Apoptosis: The compound instigates mitochondrial membrane dysfunction through oxidative stress.[1] This leads to a cascade of events including the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Consequently, there is an increased cleavage of caspase-9 and caspase-3, culminating in apoptosis.[1]
It is important to distinguish this compound from the more extensively studied Bafilomycin A1. While both are vacuolar H+-ATPase inhibitors, their downstream effects can differ. Bafilomycin A1 has been shown to induce caspase-independent cell death in HCC cells by impairing autophagy flux and targeting MAPK pathways.[2] At nanomolar concentrations, Bafilomycin A1 suppresses HCC cell growth, induces G1 phase cell cycle arrest, and triggers Cyclin D1 turnover.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Bafilomycins on HCC cells.
Table 1: IC50 Values of Bafilomycin A1 in Various Cell Lines
| Cell Line | IC50 Range (nM) | Notes |
| Various | 10 - 50 | General range for inhibition of cell growth.[4] |
| BEL-7402, HepG2, Huh7, SMMC-7721 | Not explicitly stated, but 5 nM was used for subsequent experiments based on initial dose-response studies. | Effective concentration for growth inhibition in multiple HCC cell lines.[5] |
Table 2: Effects of this compound on SMMC7721 HCC Cells
| Parameter | Effect |
| Cell Cycle | G0/G1 Phase Arrest |
| Protein Expression | |
| Cyclin D3, Cyclin E1, CDK2, CDK4, CDK6 | Downregulated |
| p21 | Upregulated |
| Bcl-2 | Decreased |
| Bax, p53, P-p53 | Increased |
| Caspase Activity | |
| Cleaved Caspase-9, Cleaved Caspase-3 | Increased |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on HCC cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCC cells.
Materials:
-
HCC cell line (e.g., SMMC7721, HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in HCC cells treated with this compound using flow cytometry.
Materials:
-
HCC cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of HCC cells after this compound treatment.
Materials:
-
HCC cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and treat with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control HCC cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis and cell cycle arrest in HCC.
Caption: Workflow for studying this compound effects on HCC cells.
References
- 1. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
Bafilomycin C1: A Researcher's Guide to Studying Lysosomal Acidification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases), the proton pumps responsible for acidifying intracellular organelles such as lysosomes and endosomes.[1][2][3] This specific action makes this compound an invaluable tool for researchers studying cellular processes that are dependent on the acidic environment of the lysosome, including autophagy, endocytosis, and certain signaling pathways.[1][2] Unlike less specific weak bases like chloroquine (B1663885) or ammonium (B1175870) chloride, this compound offers a direct and dose-dependent inhibition of the V-ATPase complex, ensuring more reproducible and targeted experimental outcomes.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of lysosomal acidification.
Mechanism of Action
This compound is a macrolide antibiotic that binds to the V0 subunit of the V-ATPase, effectively blocking the translocation of protons into the lysosomal lumen.[2][3] This inhibition leads to an increase in the luminal pH of acidic organelles, thereby disrupting the function of pH-dependent lysosomal hydrolases and interfering with processes such as autophagic flux.[1][2] It is important to note that this compound is highly selective for V-ATPases and does not significantly inhibit other ATPases like those found in the plasma membrane or mitochondria.[2]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.
| Parameter | Value | Cell Type/System | Reference |
| Typical Working Concentration | 10 - 100 nM | General cell models | [2] |
| Concentration for Complete Inhibition | 50 nM | iPSC-derived cardiomyocytes | [2] |
| Concentrations showing cytotoxicity | ≥100 nM | Sensitive cell types | [2] |
Signaling Pathway of V-ATPase Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits lysosomal acidification.
Caption: this compound inhibits the V-ATPase proton pump on the lysosomal membrane.
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using a Fluorescent Probe
This protocol describes the use of a commercially available fluorescent probe, such as LysoSensor™ or LysoTracker™, to qualitatively or ratiometrically assess changes in lysosomal pH upon treatment with this compound. Ratiometric probes offer a more quantitative measure of pH.[4][5]
Materials:
-
Cells of interest cultured on glass-bottom dishes or microplates suitable for microscopy
-
This compound (stock solution in DMSO)
-
Fluorescent lysosomal pH probe (e.g., LysoSensor™ Green DND-189, LysoSensor™ Yellow/Blue DND-160, or a ratiometric dextran (B179266) conjugate)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO2)
-
In situ pH calibration buffers (containing nigericin (B1684572) and monensin)
Procedure:
-
Cell Seeding: Seed cells on imaging-appropriate plates to reach 60-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in a live-cell imaging medium at the desired final concentration (e.g., 50-100 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) group.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent lysosomal pH probe in a live-cell imaging medium according to the manufacturer's instructions.
-
Remove the this compound-containing medium and add the probe-loading solution.
-
Incubate for the time recommended by the manufacturer (typically 5-30 minutes).
-
-
Imaging:
-
Wash the cells twice with a pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh live-cell imaging medium.
-
Image the cells using a fluorescence microscope. For ratiometric probes, acquire images at both excitation/emission wavelengths.
-
-
Data Analysis:
-
For qualitative probes (e.g., LysoTracker Red), a decrease in fluorescence intensity in this compound-treated cells indicates an increase in lysosomal pH.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes.[6]
-
To obtain absolute pH values, generate a calibration curve by incubating probe-loaded cells in pH calibration buffers and plotting the fluorescence ratio against the known pH.[7]
-
Experimental Workflow for Measuring Lysosomal pH
Caption: A typical workflow for measuring lysosomal pH using a fluorescent probe.
Protocol 2: Assessing Autophagic Flux using this compound
This compound is widely used to block the final step of autophagy, the fusion of autophagosomes with lysosomes, and the degradation of autophagosomal content.[1][2] This blockade leads to the accumulation of autophagosomes, which can be quantified by measuring the levels of LC3-II.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with your experimental compound of interest (to induce or inhibit autophagy) in the presence or absence of this compound (e.g., 100 nM) for a defined period (e.g., 2-4 hours). A control group with only this compound should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against LC3.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-I and LC3-II.
-
An increase in the amount of LC3-II in the presence of this compound compared to its absence indicates active autophagic flux. The difference in LC3-II levels with and without this compound represents the amount of LC3-II that was degraded by lysosomes during the treatment period.
-
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow of the cellular consequences of this compound treatment.
Conclusion
This compound is a powerful and specific tool for dissecting the roles of lysosomal acidification in a multitude of cellular processes. By carefully selecting the appropriate experimental conditions and analytical methods, researchers can gain significant insights into the intricate functions of lysosomes in both health and disease. The protocols and information provided here serve as a guide to effectively utilize this compound in your research endeavors.
References
- 1. calpaininhibitorii.com [calpaininhibitorii.com]
- 2. calpaininhibitorii.com [calpaininhibitorii.com]
- 3. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 4. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Lysosomal pH - CD BioSciences [lysosomexper.com]
- 6. pnas.org [pnas.org]
- 7. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Autophagic Flux Using Bafilomycin A1 and p62: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of long-lived proteins and damaged organelles, playing a critical role in cellular homeostasis, development, and disease. Autophagic flux refers to the entire dynamic process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Accurate measurement of autophagic flux is crucial for understanding the role of autophagy in various physiological and pathological conditions and for the development of therapeutic agents that modulate this pathway.
This document provides detailed application notes and protocols for measuring autophagic flux using two key tools: Bafilomycin A1 and the autophagy substrate p62/SQSTM1. Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and inhibits the fusion of autophagosomes with lysosomes.[1][2][3] p62, also known as sequestosome 1 (SQSTM1), is a scaffold protein that recognizes and delivers ubiquitinated cargo to autophagosomes for degradation.[4][5] As p62 is itself degraded during autophagy, its cellular level is inversely correlated with autophagic activity.[5][6]
By inhibiting the final step of the autophagic pathway with Bafilomycin A1, researchers can measure the accumulation of autophagosomes and autophagy substrates like p62. This accumulation provides a quantitative measure of the rate of autophagosome formation, and thus, the autophagic flux.
Principle of the Assay
The core principle of this assay is to block the degradation of autophagosomes and their contents, leading to their accumulation. This accumulation can then be quantified to determine the rate of autophagic flux.
-
p62 as a marker: Under normal conditions, p62 is continuously delivered to the lysosome via autophagy and degraded. When autophagy is induced, p62 levels decrease. Conversely, inhibition of autophagy leads to an accumulation of p62.[4][5]
-
Bafilomycin A1 as a tool: Bafilomycin A1 inhibits the fusion of autophagosomes with lysosomes and prevents the degradation of their contents.[1][2] By treating cells with Bafilomycin A1, any newly formed autophagosomes, along with their cargo (including p62), will accumulate.
Therefore, by comparing the levels of p62 in the presence and absence of Bafilomycin A1, one can determine the autophagic flux. An increase in p62 levels in the presence of Bafilomycin A1 indicates an active autophagic flux.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Western Blot Analysis of p62 and LC3-II Levels
This protocol describes the measurement of autophagic flux by quantifying the accumulation of p62 and the lipidated form of LC3 (LC3-II) in the presence of Bafilomycin A1.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Bafilomycin A1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p62/SQSTM1, Rabbit anti-LC3B
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
The next day, treat cells with your compound of interest for the desired duration.
-
For the last 2-4 hours of the treatment, add Bafilomycin A1 (final concentration 100-400 nM) or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Recommended dilutions: anti-p62 (1:1000), anti-LC3B (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and acquire the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p62 and LC3-II band intensities to the loading control (GAPDH or β-actin).
-
Autophagic flux is determined by the difference in p62 and LC3-II levels between Bafilomycin A1-treated and untreated samples.
-
Protocol 2: Immunofluorescence Analysis of p62 and LC3 Puncta
This protocol allows for the visualization and quantification of p62 and LC3 puncta, which represent the accumulation of these proteins in autophagosomes.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
Bafilomycin A1
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies: Rabbit anti-p62/SQSTM1, Mouse anti-LC3B
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Treat cells with your compound of interest as described in the Western blot protocol.
-
For the last 2-4 hours of treatment, add Bafilomycin A1 (100-400 nM) or DMSO.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C. Recommended dilutions: anti-p62 (1:200), anti-LC3B (1:200).
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number and intensity of p62 and LC3 puncta per cell using image analysis software. An increase in the number of puncta in Bafilomycin A1-treated cells compared to untreated cells indicates active autophagic flux.
-
Data Presentation and Interpretation
Quantitative data from Western blot and immunofluorescence experiments should be summarized in tables for clear comparison.
Table 1: Quantification of p62 and LC3-II Protein Levels by Western Blot
| Treatment Group | Bafilomycin A1 (100 nM, 4h) | Normalized p62 Intensity (Fold Change vs. Control) | Normalized LC3-II Intensity (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| Control | + | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Drug X | - | 0.5 ± 0.1 | 1.5 ± 0.2 |
| Drug X | + | 3.5 ± 0.5 | 5.0 ± 0.6 |
Data are presented as mean ± SEM from three independent experiments.
Interpretation of Table 1:
-
In the control group, the addition of Bafilomycin A1 leads to a significant increase in both p62 and LC3-II levels, indicating a basal level of autophagic flux.
-
Treatment with Drug X alone decreases p62, suggesting an induction of autophagy.
-
The combination of Drug X and Bafilomycin A1 results in a much larger accumulation of p62 and LC3-II compared to Bafilomycin A1 alone, indicating that Drug X enhances autophagic flux.
Table 2: Quantification of p62 and LC3 Puncta by Immunofluorescence
| Treatment Group | Bafilomycin A1 (100 nM, 4h) | Average p62 Puncta per Cell | Average LC3 Puncta per Cell |
| Control | - | 5 ± 1 | 8 ± 2 |
| Control | + | 15 ± 3 | 25 ± 4 |
| Drug Y | - | 12 ± 2 | 20 ± 3 |
| Drug Y | + | 18 ± 4 | 30 ± 5 |
Data are presented as mean ± SEM from counting at least 50 cells per condition.
Interpretation of Table 2:
-
Drug Y treatment alone increases the number of p62 and LC3 puncta, which could indicate either autophagy induction or a blockage of the pathway.
-
The addition of Bafilomycin A1 to Drug Y-treated cells does not lead to a substantial further increase in puncta compared to Drug Y alone. This suggests that Drug Y may be acting as an autophagy inhibitor, blocking the pathway at a late stage, similar to Bafilomycin A1.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Figure 1, Schematic diagram of the steps of autophagy. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bafilomycin C1 Treatment for Enhanced Detection of Apoptosis using TUNEL Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bafilomycin C1 is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for the acidification of intracellular organelles such as lysosomes and endosomes. By disrupting the normal acidification process, this compound can interfere with various cellular processes, including autophagy, and ultimately trigger apoptosis or programmed cell death. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. This document provides detailed application notes and protocols for the use of this compound to induce apoptosis and its subsequent detection using the TUNEL assay.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of V-ATPase. This inhibition leads to a cascade of cellular events, including the disruption of lysosomal degradation pathways and an increase in intracellular pH. These perturbations can induce mitochondrial-mediated apoptosis. This intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, specifically caspase-9 and caspase-3. Activated caspases are responsible for the cleavage of various cellular substrates, including DNA fragmentation factor, which leads to the characteristic DNA breaks detected by the TUNEL assay. In some cell types, Bafilomycin-induced apoptosis can also occur through caspase-independent pathways.
Data Presentation: Efficacy of Bafilomycin in Inducing Apoptosis
The efficacy of Bafilomycin in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following table summarizes key quantitative data from published studies.
| Cell Line | Bafilomycin Type | Concentration | Treatment Time | Apoptosis Detection Method | Key Findings |
| Pediatric B-cell acute lymphoblastic leukemia (B-ALL) | Bafilomycin A1 | 1 nM | 72 hours | TUNEL assay, Annexin V | Induced apoptosis.[1] |
| Human Pancreatic Cancer (Capan-1) | Bafilomycin A1 | >10 nM | 24 hours | DNA Fragmentation (Laddering) | IC50 for cell viability was 5 nM at 72h. |
| Diffuse Large B-cell Lymphoma (DLBCL) | Bafilomycin A1 | 5 nM | 24 hours | Annexin V/PI Staining | Induced apoptosis. |
| Human Hepatocellular Carcinoma (SMMC7721) | This compound | In vivo | In vivo | TUNEL assay (in vivo) | Induced apoptosis in tumor tissues.[2] |
| Human Osteosarcoma (MG63) | Bafilomycin A1 | 1 µmol/l | 6, 12, 24 hours | Cell Viability, Western Blot | Induced apoptosis.[3][4] |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with this compound to induce apoptosis, followed by the detection of DNA fragmentation using a fluorescent TUNEL assay.
Part 1: this compound Treatment to Induce Apoptosis
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium
-
Cultured cells (e.g., adherent or suspension)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a culture plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 1 nM, 10 nM, 50 nM, 100 nM) and a time-course experiment (e.g., 12h, 24h, 48h) to determine the optimal conditions for your specific cell line.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For suspension cells, add the this compound working solution directly to the culture.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the predetermined duration.
-
Controls: Include the following controls in your experiment:
-
Negative Control: Cells treated with vehicle (DMSO) alone.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or DNase I).
-
-
Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, use trypsinization. For suspension cells, centrifuge to pellet the cells. Wash the cells once with PBS.
Part 2: TUNEL Assay for Apoptosis Detection
This protocol is a general guideline for a fluorescent TUNEL assay. Please refer to the manufacturer's instructions for the specific TUNEL assay kit you are using.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, reaction buffer, etc.)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS or sodium citrate)
-
Wash buffer (e.g., PBS containing 0.1% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation: Resuspend the harvested cells in fixation solution and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with wash buffer.
-
Permeabilization: Resuspend the cells in ice-cold permeabilization solution and incubate for 2-5 minutes on ice.
-
Washing: Wash the cells twice with wash buffer.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the TdT enzyme with the labeled nucleotides and reaction buffer.
-
Resuspend the cell pellet in the TUNEL reaction mixture.
-
Incubate the cells in a dark, humidified chamber for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with wash buffer to remove unincorporated nucleotides.
-
Nuclear Counterstaining: Resuspend the cells in a solution containing a nuclear counterstain (e.g., DAPI or Hoechst) to visualize all cell nuclei. Incubate for 5-15 minutes at room temperature in the dark.
-
Analysis:
-
Fluorescence Microscopy: Mount the cells on a microscope slide and observe under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (typically green or red, depending on the fluorophore used), while all nuclei will be stained by the counterstain (typically blue).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive cells in the population.
-
Visualizations
This compound-Induced Apoptotic Pathway
Caption: this compound induces apoptosis by inhibiting V-ATPase.
Experimental Workflow: this compound Treatment and TUNEL Assay
Caption: Workflow for apoptosis detection after this compound treatment.
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Utilizing Bafilomycin C1 for the Study of Helicobacter pylori-Induced Vacuolization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A key virulence factor produced by H. pylori is the vacuolating cytotoxin A (VacA), which induces the formation of large intracellular vacuoles in gastric epithelial cells.[1][2] This vacuolization is a hallmark of H. pylori infection and is thought to contribute to cellular damage. The formation of these vacuoles is dependent on the activity of the host cell's vacuolar-type H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments.[3][4][5]
Bafilomycins are a group of macrolide antibiotics that are potent and specific inhibitors of V-ATPase.[4][5] By inhibiting the V-ATPase, bafilomycins prevent the acidification of endosomes and lysosomes, thereby blocking the VacA-induced vacuolization. Bafilomycin C1, a member of this family, serves as a valuable tool for studying the mechanisms of H. pylori pathogenesis and for screening potential therapeutic agents that target the vacuolization pathway.
These application notes provide a comprehensive overview and detailed protocols for using this compound in the study of H. pylori-induced vacuolization.
Mechanism of Action
H. pylori's VacA toxin is secreted and, after binding to the host cell surface, is internalized into endosomal compartments.[6] For vacuolization to occur, two main factors are required: the presence of the VacA toxin and an acidic intracellular compartment maintained by the V-ATPase.[3][5][6] The V-ATPase pumps protons into the lumen of endosomes, creating an acidic environment. This acidification is crucial for the osmotic swelling of late endosomes, leading to the formation of large vacuoles.[3]
This compound exerts its inhibitory effect by directly binding to the V-ATPase proton pump. This inhibition leads to an increase in the pH of intracellular acidic organelles, thereby preventing the VacA-mediated vacuole formation.[4] The potency of different bafilomycins in inhibiting vacuolization directly correlates with their ability to inhibit V-ATPase.[4]
Data Presentation
Table 1: Relative Potency of Bafilomycins in Inhibiting H. pylori-Induced Vacuolization
| Bafilomycin | Relative Potency | Notes |
| Bafilomycin A1 | ++++ | Highest activity. Reported ID50 of 4 nM in HeLa cells.[5] |
| Bafilomycin B1 | +++ | |
| This compound | ++ | |
| Bafilomycin D | + |
This table illustrates the relative inhibitory activity of different bafilomycins on H. pylori-induced vacuolization as reported in the literature. The potency correlates with their V-ATPase inhibitory activity.[4]
Experimental Protocols
Protocol 1: Preparation of Helicobacter pylori Cell-Free Extract for Vacuolation Assays
This protocol describes the preparation of a cell-free extract from H. pylori containing the VacA toxin, suitable for inducing vacuolization in cultured cells.
Materials:
-
Helicobacter pylori strain (e.g., ATCC 49503)
-
Brain Heart Infusion (BHI) broth or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sonicator
-
Centrifuge
-
0.22 µm sterile filter
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Culture H. pylori in BHI broth supplemented with 10% FBS under microaerophilic conditions with shaking for 24-48 hours.[7]
-
Harvest the bacteria by centrifugation at 6,000 rpm for 10 minutes.[7]
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in a minimal volume of PBS.
-
Lyse the bacteria by sonication on ice. The sonication parameters (power, duration, cycles) should be optimized for the specific instrument and bacterial density.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cell-free extract.
-
Sterilize the extract by passing it through a 0.22 µm filter.
-
Determine the protein concentration of the extract using a standard protein assay.
-
Aliquot the extract and store it at -80°C for future use.
Protocol 2: Inhibition of H. pylori-Induced Vacuolation using this compound
This protocol details the treatment of cultured cells with this compound to inhibit vacuolization induced by H. pylori extract.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
H. pylori cell-free extract (prepared as in Protocol 1)
-
Sterile PBS
Procedure:
-
Seed HeLa cells in a 96-well plate at a density that will result in a non-confluent monolayer on the day of the experiment. Optimal vacuolation is often achieved at non-confluent cell densities.[8]
-
Culture the cells overnight in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the experiment, remove the culture medium.
-
Prepare working solutions of this compound in cell culture medium at various concentrations. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions.
-
Add the this compound-containing medium to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the cells with this compound for 1 hour at 37°C.
-
Add the H. pylori cell-free extract to the wells at a pre-determined concentration that induces significant vacuolization.
-
Incubate the plates for 5-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the desired extent of vacuolization.
-
Observe the cells under a microscope for morphological changes, specifically the presence and size of vacuoles.
-
Quantify vacuolization using a suitable assay, such as the Neutral Red Uptake Assay (Protocol 3).
Protocol 3: Quantification of Vacuolation by Neutral Red Uptake Assay
This assay quantitatively measures the extent of vacuolation by assessing the uptake of the neutral red dye into the acidic vacuoles.[2]
Materials:
-
Neutral Red solution (e.g., 0.05% in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
After the incubation period with H. pylori extract and this compound (from Protocol 2), remove the culture medium from the 96-well plate.
-
Add 100 µL of Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C to allow the dye to accumulate in the vacuoles.
-
Remove the Neutral Red solution and wash the cells gently with PBS to remove excess dye.
-
Add 150 µL of the destain solution to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The absorbance is proportional to the extent of vacuolization. The percentage of inhibition by this compound can be calculated relative to the control (cells treated with H. pylori extract but without the inhibitor).
Visualizations
Signaling Pathway of H. pylori-Induced Vacuolation and its Inhibition by this compound
Caption: Mechanism of this compound in inhibiting H. pylori vacuolization.
Experimental Workflow for Studying this compound Inhibition
Caption: Workflow for assessing this compound's effect on vacuolation.
References
- 1. Frontiers | Vacuolating cytotoxin A (VacA), a key toxin for Helicobacter pylori pathogenesis [frontiersin.org]
- 2. There Are No Insurmountable Barriers: Passage of the Helicobacter pylori VacA Toxin from Bacterial Cytoplasm to Eukaryotic Cell Organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vacuolar ATPase proton pump is present on intracellular vacuoles induced by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 inhibits Helicobacter pylori-induced vacuolization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vacuolating Cytotoxin - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro anti-Helicobacter pylori activity and the underlining mechanism of an empirical herbal formula – Hezi Qingyou - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell vacuolization induced by Helicobacter pylori VacA toxin: cell line sensitivity and quantitative estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bafilomycin C1: Stability in Solution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of Bafilomycin C1 in solution and outline recommended storage conditions and handling procedures. The provided protocols are intended to serve as a guide for establishing in-house stability studies.
Introduction to this compound
This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent and specific inhibitor of vacuolar H⁺-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts various cellular processes, including autophagy, endocytosis, and protein degradation. Its ability to induce apoptosis and cell cycle arrest in cancer cells has made it a valuable tool in cancer research and drug development.
Chemical Properties and Mechanism of Action
This compound exerts its biological effects by binding to the V₀ subunit of the V-ATPase, which inhibits proton translocation across membranes. This leads to an increase in the pH of acidic organelles, impairing their function. This disruption of pH homeostasis affects multiple signaling pathways, including the mTORC1 and apoptotic pathways.
Signaling Pathways Affected by this compound
This compound's inhibition of V-ATPase has significant downstream effects on cellular signaling. Two key pathways affected are the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism, and the intrinsic apoptotic pathway.
Caption: this compound's effects on mTORC1 and apoptosis signaling pathways.
Stability and Storage of this compound
Proper storage and handling of this compound are crucial to maintain its biological activity. The stability of the compound is dependent on whether it is in solid form or in solution.
Solid Form
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Short-term Storage | 4°C | Several weeks | Keep desiccated and protected from light. |
In Solution
This compound solutions are known to be unstable, and it is highly recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be for a limited time and under specific conditions to minimize degradation. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Note: The stability of this compound in aqueous solutions is significantly lower than in DMSO. For cell culture experiments, the final dilution into aqueous media should be done immediately before use.
Factors Affecting Stability
Several factors can influence the degradation of this compound in solution:
-
pH: Macrolide antibiotics are generally susceptible to degradation in acidic and alkaline conditions. Neutral pH is recommended for short-term handling in aqueous buffers.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Solutions should be stored in amber vials or protected from light.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Solutions should be kept on ice during handling and stored at low temperatures.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the macrolide ring.
Table 3: Predicted Stability of this compound under Stress Conditions (Forced Degradation)
| Stress Condition | Predicted Outcome | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Significant degradation | Hydrolysis of glycosidic bonds and lactone ring opening. |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation | Epimerization and hydrolysis of the lactone ring. |
| Oxidative (e.g., 3% H₂O₂) | Moderate degradation | Oxidation of hydroxyl groups and double bonds. |
| Thermal (e.g., 60°C) | Moderate degradation | General acceleration of hydrolytic and oxidative degradation. |
| Photolytic (UV light) | Moderate to significant degradation | Photochemical reactions leading to structural changes. |
Experimental Protocols
The following protocols provide a framework for preparing this compound solutions and assessing their stability.
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex briefly to ensure complete dissolution. Gentle warming (37°C) and sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for a Stability-Indicating HPLC Method (General Approach)
This protocol is a general guideline for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, based on methods used for other macrolide antibiotics. Method optimization and validation will be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The stability of this compound is determined by comparing the peak area of the analyte in the test sample to that of a freshly prepared standard. The appearance of new peaks indicates the formation of degradation products.
Protocol for Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Caption: A typical experimental workflow for a forced degradation study of this compound.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An HPLC-MS method can be used to identify the mass of the degradation products.
-
Calculate the percentage of this compound degradation and characterize the degradation products.
Conclusion
This compound is a valuable research tool, but its instability in solution requires careful handling and storage. For optimal results, it is recommended to use freshly prepared solutions. When short-term storage is necessary, stock solutions in anhydrous DMSO should be aliquoted and stored at -80°C, protected from light. The provided protocols offer a foundation for researchers to establish their own procedures for handling this compound and assessing its stability for specific experimental needs.
References
Troubleshooting & Optimization
Bafilomycin C1 cellular toxicity and side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bafilomycin C1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1] By inhibiting V-ATPase, this compound blocks the transport of protons into lysosomes and other acidic organelles. This leads to an increase in the luminal pH of these compartments, impairing the function of pH-dependent lysosomal hydrolases. This disruption of lysosomal function interferes with cellular processes such as autophagy.
Q2: What are the main cellular effects of this compound treatment?
A2: The primary cellular effects of this compound stem from its inhibition of V-ATPase and subsequent disruption of lysosomal function. These effects include:
-
Inhibition of Autophagy: By preventing the acidification of lysosomes, this compound blocks the degradation of autophagic cargo, leading to the accumulation of autophagosomes.
-
Induction of Apoptosis: this compound has been shown to induce mitochondrial-mediated apoptosis. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the cleavage of caspase-9 and caspase-3.[2]
-
Cell Cycle Arrest: this compound can cause a G0/G1 phase cell cycle arrest by downregulating the expression of key cell cycle proteins such as cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the cell cycle inhibitor p21.[2]
-
Induction of Oxidative Stress: Treatment with this compound can lead to mitochondrial membrane dysfunction through the generation of oxidative stress.[2]
Q3: What are the observed side effects of this compound in vivo?
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
This compound Cytotoxicity (IC50)
| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |
| SMMC-7721 | Human Hepatocellular Carcinoma | 0.54 | MTT | [1] |
| BGC-823 | Human Gastric Carcinoma | 1.83 | MTT | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | 1.89 | MTT | [1] |
| NCI-H460 | Human Large Cell Lung Cancer | 3.43 | MTT | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is for assessing the effect of this compound on autophagy.
Materials:
-
Cells and culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels are indicative of autophagy inhibition.
Apoptosis Detection using TUNEL Assay
This protocol is for identifying DNA fragmentation associated with apoptosis induced by this compound.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis. Include positive and negative controls.
-
Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization to allow the TUNEL reagents to enter the nucleus.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
Nuclear Counterstaining: Stain the cell nuclei with a fluorescent counterstain.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled nucleotides.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and be precise with pipetting.
-
-
Possible Cause: this compound precipitation in the culture medium.
-
Solution: Ensure the final DMSO concentration is low and that the this compound is fully dissolved in the stock solution before further dilution in the medium. Perform a visual inspection of the treatment medium for any precipitates.
-
-
Possible Cause: Cell line-specific sensitivity or resistance.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Issue 2: No significant change in LC3-II levels after this compound treatment in Western blot.
-
Possible Cause: Low basal level of autophagy in the cells.
-
Solution: If the goal is to observe the inhibition of autophagy, consider inducing autophagy first with a known inducer (e.g., starvation by culturing in EBSS) before treating with this compound.
-
-
Possible Cause: Suboptimal antibody or blotting conditions.
-
Solution: Ensure you are using a high-quality antibody validated for LC3 detection and optimize your Western blot protocol (e.g., transfer time, antibody concentrations).
-
-
Possible Cause: Incorrect lysis buffer.
-
Solution: Use a strong lysis buffer like RIPA to ensure complete protein extraction.
-
Issue 3: High background in TUNEL assay.
-
Possible Cause: Over-fixation or excessive permeabilization.
-
Solution: Optimize the fixation and permeabilization steps by adjusting the concentration of the reagents and the incubation times.
-
-
Possible Cause: High levels of DNA damage not related to apoptosis.
-
Solution: Ensure that the cells are handled gently to avoid mechanical DNA damage. Compare the results with a positive control for apoptosis (e.g., treatment with staurosporine).
-
Mandatory Visualization
Caption: this compound induced mitochondrial-mediated apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Bafilomycin C1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bafilomycin C1.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] By binding to the V0 subunit of the V-ATPase complex, it blocks the translocation of protons into intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus. This inhibition leads to an increase in the luminal pH of these organelles, thereby impairing their acidic environment-dependent functions.
Q2: How does this compound inhibit autophagy?
A2: this compound is widely used as a late-stage autophagy inhibitor. Its primary mechanism of autophagy inhibition is the prevention of autophagosome-lysosome fusion and the impairment of lysosomal degradative capacity due to the increase in lysosomal pH. This leads to an accumulation of autophagosomes, which can be monitored by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).
Q3: What are the known off-target effects of this compound?
A3: While highly specific for V-ATPase, this compound can exhibit several off-target effects, particularly at higher concentrations or with prolonged exposure. These include:
-
Mitochondrial Dysfunction: this compound can act as a potassium ionophore, leading to mitochondrial swelling, loss of mitochondrial membrane potential (ΔΨm), and uncoupling of oxidative phosphorylation.[3]
-
Induction of Apoptosis: It can induce apoptosis through both caspase-dependent and -independent pathways. This can be mediated by mitochondrial dysfunction and the release of pro-apoptotic factors.[4]
-
Alteration of Signaling Pathways: this compound can modulate key cellular signaling pathways, most notably the mTORC1 pathway.[1][2][5][6]
-
Effects on Calcium Homeostasis: Bafilomycin A1 has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased cytosolic calcium levels.[7]
Q4: At what concentrations are off-target effects typically observed?
A4: Off-target effects are generally more pronounced at concentrations higher than those required for effective V-ATPase inhibition. While nanomolar concentrations (10-100 nM) are often sufficient for autophagy blockade in cell culture, cytotoxicity and mitochondrial effects may become significant at concentrations ≥100 nM.[8] However, this can be highly cell-type dependent, so it is crucial to perform a dose-response curve for your specific experimental system.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity even at low concentrations of this compound.
-
Potential Cause: Your cell line may be particularly sensitive to V-ATPase inhibition or the off-target effects of this compound.
-
Recommended Solution:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time that effectively inhibits autophagy with minimal impact on cell viability. Use a viability assay such as Trypan Blue exclusion or an MTS/MTT assay.
-
Reduce Serum Concentration: Some components in serum may interact with the compound. If your experimental design allows, try reducing the serum concentration during treatment.
-
Use a Fresh Stock: this compound solutions can be unstable. Prepare fresh solutions or use freshly thawed aliquots for each experiment.[2]
-
Issue 2: My Western blot results for LC3-II are inconsistent after this compound treatment.
-
Potential Cause: Issues with sample preparation, antibody quality, or interpretation of autophagic flux can lead to inconsistent results.
-
Recommended Solution:
-
Optimize Treatment Time: A 2-4 hour treatment with this compound is often sufficient to observe LC3-II accumulation.[9]
-
Use a High-Quality LC3B Antibody: Ensure your antibody can reliably detect both LC3-I and LC3-II.
-
Include a Vehicle Control: Always include a DMSO control to account for any solvent-induced effects.
-
Co-treat with an Autophagy Inducer: If basal autophagy levels are low, consider inducing autophagy with a known inducer (e.g., starvation, rapamycin) in the presence and absence of this compound to better assess autophagic flux.
-
Check for Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[10]
-
Issue 3: I am observing unexpected changes in mTORC1 signaling.
-
Potential Cause: this compound can have complex, context-dependent effects on mTORC1 signaling. While some studies show inhibition of mTORC1, others report activation.[1][2][5][6] This can be due to the disruption of lysosomal amino acid sensing.
-
Recommended Solution:
-
Monitor mTORC1 Activity Directly: Assess the phosphorylation status of mTORC1 downstream targets like p70S6K and 4E-BP1 by Western blot to directly measure mTORC1 activity in your system.
-
Consider the Cellular Context: The effect of this compound on mTORC1 can be cell-type specific and depend on the metabolic state of the cells.
-
Use an Alternative Autophagy Inhibitor: To confirm if the observed effects on mTORC1 are a general consequence of autophagy inhibition or specific to this compound, consider using a different type of autophagy inhibitor, such as chloroquine (B1663885).
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| V-ATPase Inhibition | Various | 10-100 nM | Effective inhibition of lysosomal acidification. | [11] |
| Autophagy Inhibition (LC3-II accumulation) | Primary rat cortical neurons | 10-100 nM | Significant increase in LC3-II levels. | [3] |
| Cytotoxicity | Naïve SH-SY5Y cells | ≥ 6 nM (BafA1) | Decreased cell viability after 48h. | [8] |
| Primary rat cortical neurons | 100 nM | ~35% decrease in cell viability after 24h. | [3] | |
| Mitochondrial Effects | Differentiated PC12 cells | 250 nM | Partial uncoupling of mitochondria. | [12] |
| Apoptosis Induction | Human hepatocellular carcinoma (SMMC7721) | 3.3-10 µM | Increased apoptotic cells after 24h. | [1] |
| mTORC1 Signaling | Hepatocytes | Not specified | Marked inhibition of EGF-stimulated p70S6K activation. | [1][2] |
| Chondrocytes | Not specified | Potent activation of mTORC1 signaling. | [6] |
Experimental Protocols
Protocol 1: Assessing Autophagic Flux by Western Blotting for LC3-II and p62
-
Cell Seeding: Seed cells to be 70-80% confluent at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment:
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for 2-4 hours.
-
Include a vehicle control (DMSO).
-
If inducing autophagy, add the inducer (e.g., rapamycin (B549165) or starve cells in HBSS) with and without this compound for the final 2-4 hours of the induction period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. A 15% gel is recommended for better separation of LC3-I and LC3-II.[13]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B and p62 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy or in culture dishes for flow cytometry.
-
Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with warm PBS or cell culture medium.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in 0.5 mL of PBS or assay buffer. Analyze immediately by flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells will show green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for investigating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bafilomycin C1 for Autophagy Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Bafilomycin C1 for autophagy inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in autophagy inhibition?
A1: this compound is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases).[1][2][3] By binding to the V-ATPase complex on lysosomal membranes, it blocks the pumping of protons into the lysosome.[1][4] This action prevents the acidification of the lysosomal lumen, which is essential for the activation of degradative enzymes and the fusion of autophagosomes with lysosomes.[4][5][6] Consequently, the final stage of the autophagic process is halted, leading to an accumulation of autophagosomes.[1][6]
Q2: I am not seeing an accumulation of LC3-II after this compound treatment. What could be wrong?
A2: Several factors could contribute to this observation:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[7]
-
Insufficient Incubation Time: The accumulation of LC3-II is time-dependent. A short incubation period may not be sufficient to detect a significant increase. A time-course experiment is recommended. Effects can be seen as early as 30-60 minutes, but longer incubations (e.g., 2-24 hours) are common.[1][8]
-
Low Basal Autophagy: If the basal level of autophagy in your cells is low, the accumulation of autophagosomes after blocking lysosomal degradation might be minimal. Consider including a positive control for autophagy induction, such as starvation (e.g., culturing in HBSS) or treatment with rapamycin, alongside this compound.[7][9]
-
Antibody Quality: Ensure you are using a high-quality antibody for Western blotting that is validated for the detection of both LC3-I and LC3-II.[9]
Q3: My cells are showing high levels of toxicity after this compound treatment. How can I mitigate this?
A3: this compound can induce cytotoxicity, particularly at higher concentrations and with prolonged exposure.[1][5][10] To address this:
-
Perform a Cytotoxicity Assay: It is essential to determine the maximum non-toxic concentration of this compound for your cell line and experimental duration. Assays like MTT, MTS, or Trypan Blue exclusion can be used to assess cell viability.[7]
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest time necessary to achieve autophagy inhibition. For example, some studies have shown cytotoxicity at concentrations ≥100 nM with 24-hour incubations.[1][5]
-
Check for Apoptosis Induction: this compound has been shown to induce apoptosis in some cell lines.[2][6][10] If you observe signs of cell death, you may need to perform assays to detect apoptosis, such as Annexin V staining.
Q4: Should p62/SQSTM1 levels increase or decrease with this compound treatment?
A4: p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated proteins and is itself degraded in the autolysosome. When autophagic flux is inhibited by this compound, the degradation of p62 is blocked, leading to its accumulation.[1][11][12] Therefore, you should expect to see an increase in p62 levels along with the accumulation of LC3-II.[1][11]
Q5: How do I design an experiment to measure autophagic flux using this compound?
A5: To measure autophagic flux, you should compare the levels of LC3-II in the presence and absence of this compound.[13] A typical experimental setup involves treating your cells with your experimental compound (or condition) with and without the addition of this compound for the last few hours of the experiment.[8] A greater accumulation of LC3-II in the presence of this compound indicates a higher rate of autophagic flux.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No change in LC3-II levels | Incorrect this compound concentration. | Perform a dose-response experiment (e.g., 10-400 nM) to find the optimal concentration for your cell line.[5][14] |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 2, 4, 6, 24 hours) to determine the optimal incubation period.[8] | |
| Low basal autophagy in the cell line. | Include a positive control for autophagy induction (e.g., starvation or rapamycin) to confirm that the pathway can be activated.[7][9] | |
| High cell death observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the non-toxic concentration range.[7] |
| Prolonged incubation time. | Reduce the incubation time to the minimum required to observe autophagy inhibition. | |
| Inconsistent p62 accumulation | Cell-type specific turnover of p62. | Be aware that p62 turnover rates can differ between cell lines.[9] |
| Transcriptional regulation of p62. | Consider that p62 expression can be regulated at the transcriptional level, which might complicate the interpretation of its accumulation due to autophagy inhibition alone.[9] | |
| Difficulty interpreting results | Off-target effects of this compound. | Bafilomycin A1 has been reported to have off-target effects on mitochondria and ER-calcium ATPase.[4][5] Be mindful of these potential confounding factors when interpreting your data. |
| This compound may affect mTOR signaling. | Inhibition of lysosomal degradation can impact mTORC1 activity, which in turn can influence the initiation of autophagy.[15][16] |
Data Summary Table
Table 1: Recommended this compound/A1 Concentrations and Incubation Times for Autophagy Inhibition in Various Cell Lines.
| Cell Line | Concentration | Incubation Time | Key Observations | Reference |
| Primary Cortical Neurons | 10 nM | 24 hours | Significant increase in LC3-II and p62. 100 nM showed toxicity. | [5] |
| iPSC-derived Cardiomyocytes | 50 nM | 1 hour | Complete inhibition of lysosomal acidification. | [1] |
| HeLa | 10 nM | 24 hours | Maximal LC3-II and p62 accumulation. | [12] |
| SK-N-MC | 10 nM | 24 hours | Near-maximal LC3-II and p62 accumulation. | [12] |
| MG63 | 1 µM | 6-24 hours | Decreased p62 and LC3-I, increased LC3-II. | [17] |
| SMMC7721 and HepG2 | 0.33-10 µM | 6 days | Inhibition of cell growth and proliferation. | [2] |
| SMMC7721 | 3.3-10 µM | 24 hours | Induction of apoptosis. | [2] |
Note: Bafilomycin A1 is a closely related analog and is often used interchangeably with this compound in autophagy studies. The provided concentrations should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for this compound
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.[18]
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 nM) for a fixed time (e.g., 4 or 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound for different durations (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to analyze the protein levels of LC3-II and p62. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Protocol 2: Autophagic Flux Assay
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Experimental Treatment: Treat cells with your experimental compound or condition for the desired duration.
-
This compound Co-treatment: For the last 2-4 hours of your experimental treatment, add an optimized, saturating concentration of this compound to a subset of the wells.[8][19] Include a vehicle control (DMSO) for both the experimental treatment and the this compound treatment.
-
Cell Lysis and Western Blot: Harvest the cells and perform Western blot analysis for LC3-II and p62 as described in Protocol 1.
-
Data Analysis: Compare the LC3-II levels in the presence and absence of this compound for each experimental condition. A larger increase in LC3-II levels in the presence of this compound indicates a higher autophagic flux.
Visualizations
Caption: Mechanism of this compound in inhibiting the autophagy pathway.
References
- 1. calpaininhibitorii.com [calpaininhibitorii.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bafilomycin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. evandrofanglab.com [evandrofanglab.com]
How to avoid Bafilomycin C1-induced cytotoxicity
Welcome to the technical support center for researchers working with Bafilomycin C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate this compound-induced cytotoxicity in your experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
If you are observing higher-than-expected levels of cytotoxicity, consider the following troubleshooting steps.
Possible Cause 1: Suboptimal Concentration of this compound
This compound's effects are highly dose-dependent. While higher concentrations effectively inhibit autophagy, they can also induce significant apoptosis and cell death.[1][2]
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a low concentration (e.g., 1-10 nM) and titrate up to find the balance between effective autophagy inhibition and acceptable cell viability.
-
Consider Low-Dose Protective Effects: In some neuronal cell models, low concentrations of Bafilomycin A1 (≤ 1 nM) have been shown to be neuroprotective against other stressors, suggesting that lower doses may be better tolerated.[1]
Possible Cause 2: Oxidative Stress
This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial-mediated apoptosis.[3]
Solution:
-
Co-treatment with Antioxidants: Co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC). NAC can help to scavenge ROS and has been shown to protect against cytotoxicity induced by various compounds by replenishing intracellular glutathione (B108866) stores.[4][5][6][7]
-
Experimental Protocol for NAC Co-treatment:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Pre-treat cells with NAC for 1-2 hours before adding this compound.
-
Maintain NAC in the culture medium throughout the this compound treatment period.
-
Note: The optimal concentration of NAC should be determined empirically for your cell line, but a starting range of 1-5 mM is common.
-
Quantitative Data on Protective Effects of N-acetylcysteine (NAC)
| Cell Line | Stressor | NAC Concentration | Endpoint | Protective Effect |
| Porcine Sertoli Cells | BPAF (50 µM) | 5 mM | Cell Viability | Significantly mitigated the decrease in cell viability caused by BPAF.[5] |
| Human Kidney Proximal Tubule Epithelial Cells (HK-2) | TGHQ (400µM) | 1 mM | Cell Viability | Almost completely inhibited TGHQ-induced cell death.[8] |
Possible Cause 3: Induction of Apoptosis
This compound is a known inducer of apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3][9][10][11]
Solution:
-
Use of Pan-Caspase Inhibitors: To confirm the role of apoptosis and potentially reduce cell death, consider co-treating with a pan-caspase inhibitor, such as Z-VAD-FMK. This will not prevent the initial apoptotic signaling but will block the executioner caspases.
-
Monitor Apoptosis Markers: Quantify apoptosis using assays such as caspase activity assays, TUNEL staining, or Annexin V/PI staining to understand the extent of apoptosis in your experimental conditions.
Issue 2: Inconsistent or Unexpected Results in Autophagy Flux Assays
When using this compound as an autophagy inhibitor, it is crucial to correctly interpret the results of autophagy flux assays.
Possible Cause: Misinterpretation of LC3-II Accumulation
An increase in the autophagosome marker LC3-II upon this compound treatment indicates a blockage of autophagic flux, not an induction of autophagy. This compound prevents the degradation of autophagosomes, leading to their accumulation.
Solution:
-
Proper Controls: To accurately measure autophagic flux, compare LC3-II and p62/SQSTM1 levels in the presence and absence of this compound. An increase in these markers in the presence of this compound compared to the untreated control is indicative of active autophagic flux.
-
Combined Analysis: Monitor both LC3-II and p62 levels. p62 is a cargo receptor that is degraded during autophagy, so its accumulation alongside LC3-II further confirms a block in the late stages of autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases). This inhibition disrupts the acidification of lysosomes and other intracellular vesicles. The primary cytotoxic effects stem from:
-
Inhibition of Autophagy: By preventing lysosomal acidification, this compound blocks the fusion of autophagosomes with lysosomes, leading to a halt in the cellular recycling process known as autophagic flux.[2]
-
Induction of Apoptosis: this compound can trigger programmed cell death through multiple pathways, including the mitochondrial (intrinsic) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.[3]
-
Generation of Reactive Oxygen Species (ROS): Inhibition of V-ATPase can lead to increased production of ROS, causing oxidative stress and damage to cellular components, which can also initiate apoptosis.[3]
Q2: How does this compound affect the mTOR signaling pathway?
A2: The effect of this compound on the mTORC1 signaling pathway can be complex and appear contradictory depending on the cellular context and experimental conditions.
-
mTORC1 Inhibition: In some contexts, such as in hepatocytes stimulated with EGF, Bafilomycin A1 has been shown to inhibit mTORC1 signaling. This is thought to be due to the requirement of an acidic endosomal environment for growth factor activation of mTORC1.[12]
-
mTORC1 Activation: Conversely, in other cell types like epiphyseal chondrocytes, inhibition of V-ATPase by Bafilomycin A1 has been reported to potently activate mTORC1 signaling.[13] Some studies also suggest that Bafilomycin can attenuate autophagy by inducing mTORC1 activation.[14]
Given these differing observations, the effect of this compound on mTORC1 should be empirically determined in your specific experimental system.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: A common starting concentration range for inhibiting autophagy in cell culture is 10-100 nM. However, cytotoxicity can be observed at concentrations as low as 6 nM in some cell lines.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your cell line that effectively inhibits autophagy without causing excessive cytotoxicity.
Q4: Can I use other autophagy inhibitors to avoid the cytotoxicity of this compound?
A4: Yes, other late-stage autophagy inhibitors like chloroquine (B1663885) can be used. However, they also have their own mechanisms of cytotoxicity and off-target effects. For example, chloroquine is a lysosomotropic agent that also raises lysosomal pH but through a different mechanism than this compound.[2] It is important to characterize the effects of any autophagy inhibitor in your specific experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with this compound at various concentrations, with and without the protective agent (e.g., NAC). Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol outlines the detection of intracellular ROS levels.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate or on coverslips and treat with this compound with or without an antioxidant.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[15]
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[4]
Caspase-3 Activity Assay (Colorimetric)
This protocol details the measurement of caspase-3 activity as a marker of apoptosis.
-
Cell Lysis: After treatment, collect the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Autophagy Flux Assay (Western Blot for LC3 and p62)
This protocol describes the assessment of autophagic flux.
-
Cell Treatment: Treat cells with your experimental conditions in the presence or absence of this compound (e.g., 100 nM for the last 4 hours of treatment).
-
Cell Lysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: this compound-induced cytotoxicity pathway.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibitors of vacuolar type H(+)-ATPases induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sketchviz.com [sketchviz.com]
Technical Support Center: Bafilomycin C1 and mTOR Signaling
Welcome to the technical support center for researchers utilizing Bafilomycin C1 in studies of the mTOR signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the smooth execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with mTOR signaling?
A1: this compound is a specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase). By inhibiting V-ATPase on the lysosomal membrane, this compound prevents the acidification of the lysosome.[1][2][3] This disruption of lysosomal pH impairs the lysosome's function, including the degradation of macromolecules and the subsequent release of amino acids into the cytoplasm. The mTOR complex 1 (mTORC1) is a critical sensor of amino acid availability, and its activation is dependent on sufficient intracellular amino acid levels.[3] Therefore, this compound indirectly inhibits mTORC1 signaling by creating a state of perceived amino acid starvation.[4]
Q2: Does this compound directly inhibit the kinase activity of mTOR?
A2: No, this compound does not directly inhibit the kinase activity of mTOR. Its effect on mTORC1 is indirect, stemming from its inhibition of V-ATPase and the subsequent disruption of lysosomal function and amino acid homeostasis. This is in contrast to direct mTOR inhibitors like rapamycin (B549165) or Torin1.
Q3: What are the expected effects of this compound on the key downstream effectors of mTORC1?
A3: The primary and most reliable effect of this compound treatment is the dephosphorylation of mTORC1's downstream targets. You should expect to see a significant reduction in the phosphorylation of p70 S6 Kinase (p70S6K) at residues such as Threonine 389, and a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at sites like Serine 65.[5][6]
Q4: Does this compound affect the PI3K/Akt signaling pathway upstream of mTOR?
A4: Generally, this compound is not expected to inhibit the phosphorylation of Akt in response to growth factors like EGF.[6] However, some studies have reported context-dependent effects, and it is advisable to assess the phosphorylation status of Akt (e.g., at Serine 473) in your specific experimental system to rule out unexpected off-target effects.
Q5: What are the potential off-target effects of this compound?
A5: Besides its primary effect on V-ATPase, this compound can induce cytotoxicity, apoptosis, and cell cycle arrest, particularly at higher concentrations and with longer treatment durations.[5][7] It is crucial to determine the optimal concentration and treatment time for your cell type to specifically inhibit mTORC1 without inducing widespread cellular stress and cell death. Some reports also suggest that bafilomycin can have direct effects on mitochondria at higher concentrations.[8]
Q6: What is a suitable concentration range for this compound to inhibit mTORC1 signaling in cell culture?
A6: The effective concentration of this compound can vary significantly between cell lines. A typical starting range for inhibiting mTORC1 is 10-100 nM.[8] However, it is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q7: How long does it take for this compound to inhibit mTORC1 signaling?
A7: The inhibition of mTORC1 signaling by this compound is typically observed within a few hours of treatment. A time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) is recommended to determine the optimal treatment duration for your experimental goals.
Troubleshooting Guide
| Problem/Unexpected Result | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-p70S6K or p-4E-BP1 observed after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration used may be too low for your specific cell line. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Short treatment duration: The incubation time may not be sufficient to observe the effect. 4. High basal mTORC1 activity: In some cell lines, basal mTORC1 activity is very high and may require higher concentrations of inhibitor or longer treatment times. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. 2. Use a fresh stock of this compound: Ensure the compound is stored correctly (typically at -20°C, protected from light) and prepare fresh dilutions for each experiment. 3. Perform a time-course experiment: Analyze mTORC1 activity at different time points after treatment (e.g., 1, 2, 4, 8, 24 hours). 4. Consider serum starvation: To reduce basal mTORC1 activity, you can serum-starve your cells for a few hours before adding this compound and the stimulus (if any). |
| Unexpected increase in p-p70S6K or p-4E-BP1 phosphorylation. | 1. Cell-type specific paradoxical activation: In some cell types, such as chondrocytes, inhibition of lysosomal function by V-ATPase inhibitors has been reported to paradoxically activate mTORC1 signaling.[9][10] 2. Experimental artifact or contamination. | 1. Confirm the finding: Repeat the experiment carefully with appropriate controls. 2. Investigate the mechanism: If the result is reproducible, it may represent a novel biological finding in your cell type. Further experiments would be needed to elucidate the mechanism. 3. Review literature for your specific cell type: Check if similar paradoxical effects have been reported in your or related cell models. |
| Inhibition of Akt phosphorylation observed. | 1. Cell-type specific off-target effect: While generally not affecting Akt phosphorylation in response to growth factors, this compound might have off-target effects in certain cellular contexts or with specific stimuli (e.g., insulin). 2. High concentration of this compound: The concentration used may be too high, leading to non-specific effects. 3. Cellular stress: Prolonged treatment or high concentrations can induce cellular stress, which can impact various signaling pathways, including PI3K/Akt. | 1. Verify with a different mTORC1 inhibitor: Use an alternative indirect mTORC1 inhibitor (e.g., chloroquine) or a direct mTOR inhibitor (e.g., rapamycin, Torin1) to see if the effect on Akt is specific to this compound. 2. Lower the concentration of this compound: Perform a dose-response curve to find the lowest effective concentration that inhibits mTORC1 without affecting Akt. 3. Reduce treatment time: A shorter incubation period may be sufficient to inhibit mTORC1 without causing significant cellular stress. |
| Significant cell death observed at the effective concentration for mTORC1 inhibition. | 1. High sensitivity of the cell line to this compound: Some cell lines are more susceptible to the cytotoxic effects of this compound. 2. Prolonged treatment duration. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion): Determine the IC50 for cytotoxicity and choose a concentration that inhibits mTORC1 with minimal impact on cell viability. 2. Shorten the treatment duration: A shorter exposure to this compound may be sufficient to observe mTORC1 inhibition without inducing significant cell death. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect mTOR signaling. 2. Inconsistent preparation of this compound: Errors in dilution or storage of the compound. 3. Technical variability in assays (e.g., Western blotting). | 1. Standardize cell culture procedures: Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Prepare fresh this compound dilutions for each experiment from a reliable stock solution. 3. Ensure consistent loading amounts for Western blotting and use appropriate loading controls (e.g., GAPDH, β-actin). |
Quantitative Data Summary
This compound Concentration and Effects on mTORC1 Signaling and Cell Viability
| Cell Line | Concentration Range | Treatment Duration | Observed Effect(s) | Reference(s) |
| Hepatocytes (rat) | 100 nM | 30 min pre-treatment | Marked inhibition of EGF-stimulated p70S6K (Thr389) and 4E-BP1 (Ser65) phosphorylation. No effect on EGF-induced Akt or Erk phosphorylation. | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 5 nM | 24 - 96 hours | Inhibition of cell growth, G0/G1 phase arrest, and induction of apoptosis. | [11] |
| Glioblastoma (U87 and U87-TxR) | 20 nM | 48 hours | Synergistic inhibition of cell proliferation when combined with Src tyrosine kinase inhibitors. | [12] |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1 nM | 72 hours | Induction of caspase-independent apoptosis. | [2][13] |
| Primary Cortical Neurons (rat) | 10 - 100 nM | 24 hours | Significant increase in LC3-II accumulation (indicating autophagy inhibition). | [8] |
Experimental Protocols
Western Blot Analysis of mTORC1 Signaling
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 pathway proteins following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Phosphorylation Site | Supplier Example | Dilution |
| p-p70S6K | Thr389 | Cell Signaling Technology | 1:1000 |
| p70S6K (total) | Cell Signaling Technology | 1:1000 | |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology | 1:1000 |
| 4E-BP1 (total) | Cell Signaling Technology | 1:1000 | |
| p-Akt | Ser473 | Cell Signaling Technology | 1:1000 |
| Akt (total) | Cell Signaling Technology | 1:1000 | |
| GAPDH/β-actin | Cell Signaling Technology | 1:1000 |
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (DMSO) in all experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Also, normalize to a loading control.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][7][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits V-ATPase, blocking mTORC1 signaling.
Caption: Workflow for analyzing mTORC1 signaling via Western Blot.
References
- 1. broadpharm.com [broadpharm.com]
- 2. haematologica.org [haematologica.org]
- 3. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Troubleshooting inconsistent results with Bafilomycin C1
Welcome to the technical support center for Bafilomycin C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes. By inhibiting these pumps, this compound prevents the acidification of these organelles, which is crucial for various cellular processes, including autophagy.[3][4]
Q2: What is the difference between Bafilomycin A1 and this compound?
Bafilomycin A1 and C1 are both macrolide antibiotics that act as V-ATPase inhibitors and are commonly used to block autophagy.[5] While they share a similar mode of action, Bafilomycin A1 is often reported to have higher activity in inhibiting V-ATPase.[5] Both compounds can have off-target effects, and the choice between them may depend on the specific cell type and experimental conditions.
Q3: How does this compound compare to Chloroquine (B1663885) for autophagy inhibition?
Both this compound and Chloroquine are used to inhibit the final stages of autophagy, but they have different mechanisms. This compound directly inhibits the V-ATPase proton pump.[2] Chloroquine, on the other hand, is a lysosomotropic agent that accumulates in lysosomes and neutralizes their acidic pH.[4][6][7] While both effectively block autophagic flux, Chloroquine has been shown to cause disorganization of the Golgi complex and the endo-lysosomal system, which could lead to broader cellular effects.[4][8]
Q4: What are the known off-target effects of this compound?
Besides its primary target, V-ATPase, this compound has been reported to have off-target effects, particularly on mitochondria. At higher concentrations, it can act as a potassium ionophore, leading to mitochondrial swelling, decreased mitochondrial membrane potential, and impaired mitochondrial respiration.[3][9] It can also impact mTORC1 signaling, a key regulator of cell growth and autophagy.[1][6][10][11]
Q5: How should I store and handle this compound?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[12] For experimental use, it is recommended to prepare a stock solution in a solvent like DMSO or ethanol (B145695) (e.g., 1-10 mM), aliquot it into smaller volumes, and store at -20°C to avoid repeated freeze-thaw cycles.[12] Working solutions should be prepared fresh from the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of autophagy.
-
Possible Cause 1: Incorrect Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Typical concentrations range from 10 nM to 100 nM.[12]
-
-
Possible Cause 2: Degraded this compound. this compound solutions can be unstable.
-
Solution: Always use a fresh dilution from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Low Basal Autophagy. If the basal level of autophagy in your cells is low, the effect of an inhibitor may be difficult to detect.
-
Solution: Consider co-treatment with a known autophagy inducer, such as starvation (e.g., culturing in EBSS) or rapamycin, to increase the autophagic flux before adding this compound.[13]
-
Issue 2: High levels of cell death observed.
-
Possible Cause 1: Concentration is too high. High concentrations of this compound can induce apoptosis and other forms of cell death.[14][15]
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your experimental duration.
-
-
Possible Cause 2: Prolonged Incubation Time. Long exposure to this compound can lead to significant cellular stress and death.
-
Solution: Optimize the incubation time. For autophagy flux assays, a shorter incubation of 2-4 hours is often sufficient to observe the accumulation of autophagosomes.
-
Issue 3: Unexpected changes in signaling pathways (e.g., mTOR).
-
Possible Cause: Off-target effects. this compound can inhibit mTORC1 signaling.[1][6][10][11] This is thought to be a consequence of impaired lysosomal function and amino acid sensing.
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Autophagy Inhibition | Various | 10 - 100 nM | 2 - 24 hours | Accumulation of LC3-II and p62 |
| Apoptosis Induction | Hepatocellular Carcinoma (SMMC7721) | 0.33 - 10 µM | 24 - 144 hours | G0/G1 cell cycle arrest, mitochondrial-mediated apoptosis |
| Cytotoxicity | Pediatric B-cell ALL | 1 nM | 72 hours | Specific killing of leukemia cells |
| mTORC1 Inhibition | Primary Hepatocytes | Not specified | Not specified | Inhibition of EGF-stimulated p70S6K and 4E-BP1 phosphorylation |
Experimental Protocols
Protocol 1: Autophagy Flux Assay by Western Blotting
This protocol is designed to measure the accumulation of the autophagy marker LC3-II in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-p62, and a loading control (e.g., anti-beta-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control for autophagy induction if necessary (e.g., starvation medium). A typical treatment time is 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates the inhibition of autophagic flux.[2]
Protocol 2: Apoptosis Induction and Detection
This protocol outlines a general method for inducing and assessing apoptosis in cultured cells using this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) for various durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: At the end of the incubation period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). An increase in the percentage of Annexin V-positive cells indicates apoptosis induction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uo126.com [uo126.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Low-dose vs high-dose Bafilomycin C1 effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research involving Bafilomycin C1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1] V-ATPases are proton pumps responsible for acidifying intracellular organelles such as lysosomes and endosomes.[2][3] By inhibiting V-ATPase, this compound prevents the acidification of these compartments, which in turn disrupts various cellular processes, most notably autophagy.[2][4]
Q2: What is the difference between "low-dose" and "high-dose" this compound effects?
A2: The effects of this compound are highly dose-dependent.
-
Low-dose (typically ≤ 1 nM): At these concentrations, this compound can have cytoprotective effects and may not significantly inhibit V-ATPase. It has been shown to attenuate apoptosis induced by other agents.[5]
-
High-dose (typically 10 nM - 1 µM): At higher concentrations, this compound potently inhibits V-ATPase, leading to a blockage of autophagic flux.[6] This inhibition can also induce apoptosis and other off-target effects.[7]
Q3: I am observing an increase in LC3-II levels after this compound treatment. Does this mean autophagy is induced?
A3: Not necessarily. An increase in LC3-II is a hallmark of autophagosome accumulation.[3] this compound, as a late-stage autophagy inhibitor, blocks the fusion of autophagosomes with lysosomes and/or inhibits the degradation of autolysosomal content.[4] This leads to a buildup of autophagosomes, which is observed as an increase in LC3-II levels on a Western blot. Therefore, this result indicates an inhibition of autophagic flux, not an induction of autophagy.
Q4: My cells are dying after treatment with a high dose of this compound. Is this expected?
A4: Yes, high concentrations of this compound (typically ≥ 6 nM for the related Bafilomycin A1) can induce apoptosis. This is often associated with its potent inhibition of V-ATPase and disruption of lysosomal function, which can trigger cell death pathways.[7]
Q5: Can I use this compound to study mitophagy?
A5: Yes, this compound can be used to study mitophagy, the selective degradation of mitochondria by autophagy. By inhibiting the final degradation step, this compound allows for the accumulation of mitophagosomes (autophagosomes containing mitochondria), which can then be quantified to assess mitophagic flux.[8]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No change in LC3-II levels after high-dose this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for your cell type. 2. Short incubation time: The treatment duration may not be sufficient to observe an accumulation of autophagosomes. 3. Low basal autophagy: The basal level of autophagy in your cells might be very low. 4. Poor antibody quality: The anti-LC3 antibody may not be sensitive enough. | 1. Perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 200 nM) to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours). A 2-4 hour treatment is often sufficient. 3. Induce autophagy with a known inducer (e.g., starvation, rapamycin) alongside this compound treatment. 4. Use a validated, high-quality anti-LC3 antibody. |
| High levels of cell death even at low doses. | 1. Cell line sensitivity: Some cell lines are more sensitive to this compound. 2. Prolonged incubation: Even low doses can be toxic with extended exposure. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. 2. Reduce the incubation time. |
| Inconsistent results between experiments. | 1. This compound degradation: The compound may have degraded due to improper storage. 2. Variability in cell culture: Differences in cell confluency, passage number, or media conditions. | 1. Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase. |
| Difficulty interpreting p62/SQSTM1 levels. | Complex regulation: p62 levels are regulated by both autophagy and transcriptional activation. | Co-treat with this compound. An accumulation of p62 upon this compound treatment confirms that it is being degraded by autophagy. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its close analog, Bafilomycin A1. Note that the potency of this compound is reported to be similar to Bafilomycin A1 in its ability to inhibit V-ATPase.
Table 1: Dose-Dependent Effects of Bafilomycin A1 on Cell Viability and Apoptosis in SH-SY5Y Cells
| Concentration | Effect on Cell Viability (48h treatment) | Caspase-3-like Activity (48h treatment) |
| ≤ 1 nM | No significant change | No significant increase |
| ≥ 6 nM | Significant reduction | Significant increase |
Table 2: Dose-Dependent Effects of this compound on Cell Growth in Hepatocellular Carcinoma Cells (SMMC7721) [9]
| Concentration | Effect on Cell Growth and Proliferation |
| 0.33 - 10 µM | Time- and dose-dependent inhibition |
Experimental Protocols
Autophagic Flux Assay by Western Blotting
This protocol is used to measure the accumulation of LC3-II and p62 as an indicator of autophagic flux inhibition by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (complete and starvation medium, e.g., EBSS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells to be 70-80% confluent at the time of the experiment.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) in complete medium.
-
This compound Group: Treat cells with the desired concentration of this compound (e.g., 100 nM) in complete medium for 2-4 hours.
-
(Optional) Autophagy Induction Group: Treat cells with an autophagy inducer (e.g., starvation medium) with or without this compound for the same duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (12-15% for LC3).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. An increase in the LC3-II/loading control and p62/loading control ratios in the this compound-treated samples compared to the control indicates an inhibition of autophagic flux.[3]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with low-dose and high-dose this compound for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Gently wash the adherent cells with PBS and detach them using trypsin or a cell scraper.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound Effects on Autophagy and mTOR Signaling
References
- 1. apexbt.com [apexbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of natural and semi-synthetic plecomacrolides suggest distinct pathways for HIV-1 immune evasion and vacuolar ATPase-dependent lysosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. The Importance of Mitophagy in Maintaining Mitochondrial Function in U373MG Cells. Bafilomycin A1 Restores Aminochrome-Induced Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bafilomycin C1 and Lysosomal Membrane Permeabilization
Welcome to the technical support center for researchers investigating the impact of Bafilomycin C1 on lysosomal membrane permeabilization (LMP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on lysosomes?
This compound is a specific inhibitor of vacuolar H+-ATPase (V-ATPase). By binding to the V-ATPase complex, it blocks the transport of protons into the lysosome. This inhibition leads to an increase in the lysosomal pH, disrupting the acidic environment necessary for the activity of lysosomal hydrolases.
Q2: Does this compound directly cause lysosomal membrane permeabilization (LMP)?
The direct induction of LMP by this compound is not definitively established and may be cell-type and concentration-dependent. While V-ATPase inhibition and the subsequent disruption of lysosomal homeostasis can lead to cellular stress that may indirectly trigger LMP, some studies using Bafilomycin A1 (a close analog) have shown minimal induction of galectin-punct a formation, a sensitive marker for LMP. Cell death induced by Bafilomycin A1 has been suggested to be a consequence of LMP and the release of lysosomal proteases.
Q3: What is the difference between this compound and Bafilomycin A1 in the context of LMP research?
This compound and A1 are structurally similar and both are potent V-ATPase inhibitors. Much of the available literature focuses on Bafilomycin A1. While their primary mechanism of action is the same, there could be subtle differences in their off-target effects or potency in specific cell lines, which might influence their ability to induce LMP. It is recommended to perform pilot experiments to determine the optimal concentration and incubation time for this compound in your specific experimental setup.
Q4: What are the common methods to detect LMP?
Several methods can be used to assess LMP, including:
-
Acridine Orange (AO) Staining: AO is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence can indicate a loss of the lysosomal pH gradient, which may be a consequence of LMP.
-
Cathepsin Release Assays: This method measures the activity of lysosomal proteases, such as cathepsins, in the cytosolic fraction. Their presence in the cytosol is a direct indicator of lysosomal membrane rupture.
-
Galectin Puncta Formation Assay: This is a highly sensitive method where the translocation of cytosolic galectins (e.g., Galectin-3) to damaged lysosomal membranes is visualized as fluorescent puncta.
Q5: What concentrations of this compound are typically used in cell culture experiments?
Effective concentrations of this compound for inhibiting V-ATPase are typically in the nanomolar range. For studying effects on autophagy and lysosomal function, concentrations from 1 nM to 100 nM are commonly reported for its analog, Bafilomycin A1. Higher concentrations may lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
Troubleshooting Guides
Acridine Orange (AO) Staining for LMP
| Issue | Possible Cause | Troubleshooting Steps |
| High background green fluorescence in control cells | - AO concentration is too high.- Incubation time is too long.- Cells are unhealthy or dying. | - Optimize AO concentration (start with a lower concentration, e.g., 1-5 µg/mL).- Reduce incubation time (e.g., 15-30 minutes).- Ensure cell viability is high before starting the experiment. |
| No change in fluorescence after this compound treatment | - this compound concentration is too low.- Incubation time is too short.- LMP is not induced under these conditions. | - Perform a dose-response and time-course experiment with this compound.- Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe).- Consider that V-ATPase inhibition alone may not be sufficient to cause significant LMP in your cell type. |
| Photobleaching of AO fluorescence | - Excessive exposure to excitation light. | - Minimize exposure of stained cells to light.- Use an anti-fade mounting medium for fixed-cell imaging. |
Cathepsin Release Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High cathepsin activity in the cytosolic fraction of control cells | - Incomplete cell lysis, leading to contamination with lysosomal contents.- Cell damage during harvesting. | - Optimize the digitonin (B1670571) concentration for selective plasma membrane permeabilization.- Handle cells gently during harvesting and washing steps. |
| No increase in cytosolic cathepsin activity after this compound treatment | - Insufficient LMP induction.- Rapid degradation of released cathepsins in the cytosol. | - Confirm V-ATPase inhibition by this compound (e.g., using LysoTracker staining).- Use a shorter incubation time to minimize degradation of cytosolic cathepsins.- Include a positive control for LMP. |
| Low overall cathepsin activity | - Incorrect assay buffer pH.- Inactive enzyme. | - Ensure the assay buffer has the optimal pH for the specific cathepsin being measured.- Prepare fresh cell lysates and keep them on ice. |
Galectin Puncta Formation Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High number of galectin puncta in control cells | - Cells are stressed or undergoing spontaneous apoptosis.- Fixation artifacts. | - Ensure optimal cell culture conditions.- Use a gentle fixation method (e.g., cold methanol). |
| No galectin puncta formation after this compound treatment | - this compound may not be a potent inducer of LMP in your cell model.- Insufficient galectin expression. | - Include a positive control for LMP (e.g., LLOMe).- Confirm galectin expression in your cells by Western blot or immunofluorescence. |
| Difficulty in distinguishing true puncta from background | - Low signal-to-noise ratio.- Non-specific antibody staining. | - Optimize antibody concentrations and incubation times.- Use a high-quality imaging system with appropriate filter sets. |
Quantitative Data
Direct quantitative data on this compound-induced LMP is limited in the literature. The following table summarizes effective concentrations of the closely related Bafilomycin A1 from various studies, which can serve as a starting point for optimizing experiments with this compound.
| Compound | Cell Line | Concentration | Observed Effect |
| Bafilomycin A1 | Pediatric B-cell acute lymphoblastic leukemia cells | 1 nM | Inhibition of autophagy and induction of apoptosis. |
| Bafilomycin A1 | Diffuse large B cell lymphoma cells | 5 nM | Inhibition of cell growth and induction of apoptosis. |
| Bafilomycin A1 | SH-SY5Y neuroblastoma cells | ≤ 1 nM | Attenuation of chloroquine-induced cell death. |
| Bafilomycin A1 | SH-SY5Y neuroblastoma cells | ≥ 6 nM | Reduction in cell viability and induction of apoptosis. |
Experimental Protocols
Protocol 1: Acridine Orange Staining for Lysosomal pH Gradient
-
Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control for LMP.
-
Acridine Orange Staining:
-
Prepare a fresh 5 µg/mL solution of Acridine Orange in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Incubate the cells with the Acridine Orange solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging/Analysis:
-
For fluorescence microscopy, mount the coverslips and immediately visualize the cells. Intact lysosomes will appear as red fluorescent puncta, while the nucleus and cytoplasm will show green fluorescence. A decrease in red fluorescence and an increase in diffuse green fluorescence indicate a loss of the lysosomal pH gradient.
-
For flow cytometry, analyze the cells for changes in red and green fluorescence intensity.
-
Protocol 2: Cathepsin B Activity Assay in Cytosolic Fractions
-
Cell Treatment and Harvesting:
-
Treat cells in culture plates with this compound.
-
Harvest the cells by gentle scraping or trypsinization and wash with ice-cold PBS.
-
-
Cytosolic Fractionation:
-
Resuspend the cell pellet in a digitonin-based buffer (e.g., 25 µg/mL digitonin in sucrose (B13894) buffer) to selectively permeabilize the plasma membrane.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
Cathepsin B Activity Assay:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5).
-
In a 96-well plate, add an equal amount of protein from each cytosolic fraction.
-
Add the fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC).
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths at different time points.
-
-
Data Analysis: Normalize the cathepsin activity to the protein concentration. An increase in cathepsin B activity in the cytosolic fraction indicates LMP.
Protocol 3: Galectin-3 Puncta Formation Assay
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound as described previously.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Galectin-3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Co-stain with a lysosomal marker like LAMP1 to confirm the localization of galectin puncta to lysosomes.
-
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.
-
Quantification: Quantify the number and intensity of Galectin-3 puncta per cell. An increase in the number of puncta indicates LMP.
Visualizations
How to control for Bafilomycin C1 secondary effects
Welcome to the technical support center for Bafilomycin C1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for the secondary effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases).[1] By binding to the V0 sector of these proton pumps, it blocks the translocation of protons into lysosomes and endosomes.[2] This action increases the luminal pH of these organelles, thereby inhibiting the activity of pH-dependent lysosomal hydrolases and preventing the fusion of autophagosomes with lysosomes.[3]
Q2: At what concentration does this compound typically exhibit secondary effects?
While this compound is effective for inhibiting lysosomal acidification at nanomolar concentrations (typically 10-100 nM), significant cytotoxicity and off-target effects are more prominent at concentrations of 100 nM and higher in sensitive cell types.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the most common secondary effects of this compound?
The most frequently encountered secondary effects include:
-
Cytotoxicity: At concentrations ≥100 nM, this compound can induce cell death.[2][4]
-
Mitochondrial Dysfunction: Off-target effects on mitochondria have been reported, including decreased mitochondrial membrane potential and oxygen consumption.[5]
-
Apoptosis Induction: this compound can trigger mitochondrial-mediated apoptosis and G0/G1 cell-cycle arrest.[6]
-
Inhibition of mTORC1 Signaling: By disrupting lysosomal function, this compound can indirectly inhibit mTORC1 signaling.[7]
Q4: Is the inhibitory effect of this compound reversible?
Yes, the effects of this compound are reversible.[1] This allows for the implementation of washout experiments to distinguish between specific V-ATPase inhibition and other, more permanent cellular responses.
Troubleshooting Guides
Issue 1: High levels of cell death observed in my experiment.
This is a common issue when the concentration of this compound is too high.
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution and final dilution calculations. Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels.
-
Perform a Dose-Response Analysis: To identify the optimal concentration window, it's essential to test a range of this compound concentrations. This will help you find a concentration that effectively inhibits V-ATPase without causing significant cell death.
-
Assess Cell Viability: Concurrently with your primary assay, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify cytotoxicity at each concentration.
-
Reduce Incubation Time: Shorter incubation periods (e.g., 1-4 hours) may be sufficient to observe the inhibition of lysosomal acidification without inducing widespread cell death.[2]
Quantitative Data Summary: Dose-Response of this compound
| Concentration Range | Primary Effect | Secondary Effects Observed |
| 10-100 nM | V-ATPase Inhibition, Autophagic Flux Blockade | Minimal cytotoxicity in most cell lines.[4] |
| >100 nM | V-ATPase Inhibition | Increased cytotoxicity, apoptosis, mitochondrial dysfunction.[4] |
Issue 2: How can I be sure my observed phenotype is due to V-ATPase inhibition and not an off-target effect?
Distinguishing on-target from off-target effects is critical for accurate data interpretation.
Troubleshooting Workflow:
Caption: Workflow for controlling this compound secondary effects.
1. Use Alternative Inhibitors:
Employing inhibitors with different mechanisms of action can help confirm that the observed cellular response is due to the intended pathway inhibition.
Comparative Data of Autophagy Inhibitors
| Inhibitor | Primary Mechanism | Typical Concentration | Key Secondary Effects to Consider |
| This compound | V-ATPase inhibitor, blocks lysosomal acidification and autophagosome-lysosome fusion.[2][3] | 10-100 nM | Mitochondrial toxicity, apoptosis, mTORC1 inhibition.[4][6][7] |
| Chloroquine | Lysosomotropic agent, raises lysosomal pH, may impair autophagosome-lysosome fusion.[4][7] | 10-50 µM | Can also affect mitochondrial function.[4] |
| SAR405 | Specific inhibitor of VPS34 kinase, blocks autophagy initiation. | Varies by cell line | Acts at an early stage of autophagy. |
2. Perform Washout Experiments:
Since this compound's inhibition of V-ATPase is reversible, a washout experiment can help differentiate between direct effects on lysosomal pH and downstream, potentially irreversible events like apoptosis.
Key Experimental Protocols
Protocol 1: this compound Washout Experiment
Objective: To determine if the observed cellular effect is reversible upon removal of this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that allows for the desired treatment duration without overgrowth.
-
Treatment: Treat one set of cells with the determined optimal concentration of this compound and a control set with vehicle (e.g., DMSO).
-
Incubation: Incubate for the desired time (e.g., 4 hours).
-
Washout:
-
Aspirate the media from all wells.
-
Wash the cells twice with pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the "washout" group.
-
Add fresh medium containing this compound to the "continuous treatment" group.
-
Add fresh medium to the vehicle control group.
-
-
Post-Washout Incubation: Culture the cells for an additional period (e.g., 8, 16, 24 hours).
-
Analysis: Harvest cells at different time points post-washout and analyze the endpoint of interest (e.g., lysosomal pH, protein levels, cell viability). A reversal of the effect in the washout group suggests the phenotype is directly related to V-ATPase inhibition.
Protocol 2: Assessing Mitochondrial Toxicity
Objective: To measure the impact of this compound on mitochondrial function.
Methodology (using a Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with this compound at various concentrations alongside vehicle and positive controls (e.g., Rotenone/Antimycin A).
-
Assay Preparation: Hydrate the sensor cartridge and replace the culture medium with Seahorse XF assay medium.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial function modulators (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Analysis: Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration. A significant decrease in these parameters indicates mitochondrial toxicity.
Protocol 3: Monitoring mTORC1 Signaling
Objective: To determine if this compound treatment affects mTORC1 activity.
Methodology (by Western Blot):
-
Treatment: Treat cells with this compound for the desired time. Include a positive control for mTORC1 inhibition (e.g., Rapamycin) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated S6 Kinase (p-S6K), total S6K, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect protein bands using an ECL substrate. A decrease in the ratio of phosphorylated to total S6K or 4E-BP1 indicates inhibition of mTORC1 signaling.[8]
Signaling Pathway Diagrams
This compound's Impact on Autophagy and mTORC1 Signaling
Caption: this compound inhibits V-ATPase, blocking lysosomal acidification and autophagic degradation. This can indirectly inhibit mTORC1 signaling.
Apoptosis Pathway Induced by this compound
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaininhibitorii.com [calpaininhibitorii.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bafilomycin C1 and its impact on endosome function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Bafilomycin C1 in studying endosome function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic that is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are proton pumps responsible for acidifying intracellular organelles like endosomes and lysosomes.[3][4] this compound binds to the V-ATPase complex, which blocks the translocation of protons into these organelles.[2][5] This inhibition leads to an increase in the luminal pH, disrupting the acidic environment essential for the function of lysosomal enzymes and other pH-dependent processes.[2][6]
Q2: How does this compound impact endosome and lysosome function?
By inhibiting V-ATPase and preventing acidification, this compound disrupts several critical functions of the endosome-lysosome system:
-
Inhibition of Autophagy: It blocks the late stage of autophagy. The lack of acidification prevents the fusion of autophagosomes with lysosomes and inhibits the degradative activity of lysosomal proteases.[6][7][8] This leads to an accumulation of autophagosomes.[5]
-
Disruption of Protein Degradation: The acidic environment of lysosomes is necessary for the activity of hydrolases that degrade proteins and other cellular components. By neutralizing the pH, this compound inhibits this degradation.[2][4]
-
Interference with Endocytosis and Receptor Recycling: Proper acidification of endosomes is crucial for the sorting and recycling of receptors and the processing of endocytosed material.[7][9] this compound can slow down the trafficking of receptors through endocytic compartments.[9][10]
-
Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis, which may be linked to cellular stress caused by V-ATPase inhibition.[1][7][11]
Q3: What is the difference between this compound and Bafilomycin A1?
This compound and A1 are closely related macrolides first isolated from Streptomyces griseus.[7] They share the same core mechanism of action, which is the specific inhibition of V-ATPase.[3] Bafilomycin A1 is more widely studied and cited in the literature, but both are used as tools to study processes dependent on organelle acidification.[4][7][8] While their primary target is the same, there might be subtle differences in their potency or off-target effects, though they are often used interchangeably in autophagy research.[12]
Q4: For which research applications is this compound most commonly used?
This compound is a critical tool for studying cellular processes that depend on endosomal or lysosomal acidification.[5] Key applications include:
-
Autophagy Flux Assays: It is used to block autophagic degradation, leading to the accumulation of markers like LC3-II and p62/SQSTM1, which allows for the measurement of autophagic flux.[5][13]
-
Endocytosis and Vesicular Trafficking Studies: Researchers use it to investigate the role of pH in endosomal maturation, cargo sorting, and receptor recycling.[5][9]
-
Apoptosis Research: It helps in understanding the involvement of lysosomes in programmed cell death pathways.[5][11]
-
Cancer Biology: Due to its cytotoxic effects on various cancer cell lines, it is used to explore V-ATPase as a potential therapeutic target.[1][7][11]
Q5: Is this compound's inhibition of V-ATPase reversible?
Yes, this compound is described as a reversible inhibitor of V-ATPases.[1] The effects are rapid, typically seen within 30 to 60 minutes of application in cell models.[5]
Troubleshooting Guide
Q1: I am not seeing the expected accumulation of LC3-II in my Western blot after this compound treatment. What could be the issue?
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment (e.g., 10-100 nM) to determine the optimal concentration for your specific cells.[5][14]
-
Incorrect Treatment Duration: The timing of this compound treatment is critical. For autophagy flux assays, a co-incubation period of 2-4 hours with your experimental treatment is often sufficient.[15] Prolonged incubation can lead to significant cytotoxicity.[14]
-
Low Basal Autophagy: If the basal level of autophagy in your cells is very low, it may be difficult to detect an accumulation of LC3-II. Consider including a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment) alongside the this compound treatment.[16]
-
Degraded Inhibitor: Ensure your this compound stock solution is fresh. It is recommended to dissolve it immediately before use and avoid long-term storage of solutions.[2] Store the powder at -20°C, protected from light and moisture.[2]
Q2: My cells are showing high levels of cell death after treatment with this compound. How can I mitigate this?
-
High Concentration: this compound can be toxic at higher concentrations or with prolonged exposure.[7][14] Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration and incubation time for your cell line.[14]
-
Off-Target Effects: At higher micromolar concentrations, bafilomycins can inhibit other ATPases, such as P-type ATPases, which could contribute to toxicity.[7] Stick to the lowest effective nanomolar concentration that gives the desired V-ATPase inhibition.
-
Cellular Stress: Inhibition of V-ATPase is a significant cellular stressor that can trigger apoptosis.[7] If your experiment allows, try reducing the treatment duration to the minimum time required to observe the desired effect on endosome function.
Q3: I am observing fluorescent puncta in my microscopy experiments after this compound treatment, but I'm unsure if they are true autophagosomes. How can I verify this?
-
Compound Precipitation: At high concentrations, this compound might precipitate in culture media, appearing as fluorescent artifacts.[14] Always check the solubility of the compound in your media and use appropriate concentrations.
-
Tandem Fluorescent LC3 Reporter: A more definitive method is to use a tandem mCherry-GFP-LC3 reporter. In this system, autophagosomes appear as yellow puncta (GFP and mCherry fluorescence), while autolysosomes are red (GFP is quenched by the acidic pH).[17] this compound treatment should lead to an accumulation of yellow puncta, as the quenching of GFP is prevented.[17]
Q4: My results with this compound are inconsistent. What are the key parameters for ensuring reproducibility?
-
Consistent Protocols: Use highly standardized experimental protocols, especially regarding cell density, treatment times, and inhibitor concentrations.[8]
-
Fresh Reagents: Always prepare fresh working solutions of this compound from a properly stored stock.[2] Avoid multiple freeze-thaw cycles of the stock solution.
-
Appropriate Controls: Always include proper controls in your experiments. For an autophagy flux assay, this includes: untreated cells, cells treated with your stimulus alone, cells treated with this compound alone, and cells co-treated with your stimulus and this compound.[18]
-
Monitor Cell Health: Ensure cells are healthy and at a consistent confluency (e.g., 70-80%) before starting the experiment, as cellular stress can affect basal autophagy levels.[14][15]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its close analog, Bafilomycin A1. Note that IC50 values and effective concentrations can vary significantly depending on the cell line, experimental conditions, and specific assay used.
| Parameter | Compound | Value | Context/Cell Line |
| V-ATPase Inhibition | Bafilomycin A1 | 0.44 nM - 400 nM | Varies by source and assay[8] |
| P-ATPase Inhibition | This compound | Ki = 11 µM | Higher concentration for off-target effect[7] |
| Effective Concentration (Autophagy Inhibition) | Bafilomycin A1/C1 | 10 - 100 nM | Typical range for various cell lines[5][19] |
| Effective Concentration (Inhibition of Growth) | This compound | 0.33 - 10 µM | SMMC7721 and HepG2 cells (6 days)[1] |
| Cytotoxicity | Bafilomycin A1 | ≥100 nM | Cardiotoxicity screening in iPSC-cardiomyocytes[5] |
| In Vivo Application | This compound | 0.2 mg/kg | Subcutaneous injection in nude mice model[1] |
Experimental Protocols
Autophagy Flux Assay by Western Blotting
This protocol is designed to measure the accumulation of the autophagy markers LC3-II and p62/SQSTM1 in response to an experimental treatment in the presence and absence of this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO, e.g., 100 µM)
-
Experimental treatment compound (e.g., autophagy inducer)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment Groups: Prepare four experimental groups:
-
Vehicle Control (DMSO)
-
Experimental Treatment alone
-
This compound alone (e.g., 100 nM final concentration)
-
Experimental Treatment + this compound
-
-
Incubation: Treat the cells according to the groups above. If measuring autophagic flux in response to a stimulus, this compound is typically added for the last 2-4 hours of the stimulus treatment period.[15]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well/dish, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the corresponding loading control. Autophagic flux is determined by comparing the amount of LC3-II (or p62) in the presence of this compound to that in its absence. An increase in the LC3-II levels in the co-treated sample compared to the samples with the stimulus or this compound alone indicates an active autophagic flux.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaininhibitorii.com [calpaininhibitorii.com]
- 3. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. calpaininhibitorii.com [calpaininhibitorii.com]
- 6. invivogen.com [invivogen.com]
- 7. Bafilomycin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Deacidification of the Endolysosomal System by the Vesicular Proton Pump V-ATPase Inhibitor Bafilomycin A1 Affects EGF Receptor Endocytosis Differently in Endometrial MSC and HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Differentiating autophagosome accumulation vs. increased flux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers differentiate between the accumulation of autophagosomes and an increase in autophagic flux.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between autophagosome accumulation and increased autophagic flux?
A: Autophagy is a dynamic process of cellular degradation.[1] "Autophagic flux" refers to the entire process, including the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of the autophagosome's contents.[1] An increase in autophagic flux signifies a higher rate of degradation.
In contrast, "autophagosome accumulation" refers to an increase in the number of autophagosomes at a specific point in time. This can be misleading, as it could indicate either an induction of autophagy (increased formation) or a blockage in the downstream degradation pathway (e.g., impaired fusion with lysosomes), which would represent a decrease in overall autophagic flux.
Q2: Why is measuring only the levels of LC3-II insufficient to determine autophagic flux?
A: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a widely used marker for autophagosomes. During autophagy, the cytosolic form (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. While an increase in LC3-II levels is often used as an indicator of autophagy, a static measurement can be ambiguous. An elevated level of LC3-II could mean:
-
Increased autophagic flux: More autophagosomes are being formed and subsequently degraded.
-
Decreased autophagic flux: The fusion of autophagosomes with lysosomes is blocked, leading to an accumulation of LC3-II-positive vesicles.
Therefore, to accurately assess autophagy, it is crucial to measure the flow of LC3-II through the pathway, not just its static level.[2]
Q3: What are the recommended assays to reliably measure autophagic flux?
-
LC3-II Turnover Assay: This assay measures the amount of LC3-II that is degraded over time by comparing LC3-II levels in the presence and absence of lysosomal inhibitors.[3]
-
Tandem Fluorescent-Tagged LC3 (e.g., mCherry-EGFP-LC3) Assay: This method uses a fluorescent protein-tagged LC3 to differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta) based on the different pH sensitivities of the fluorescent proteins.[1][4]
-
p62/SQSTM1 Degradation Assay: This assay monitors the degradation of the autophagy substrate p62/SQSTM1, which is incorporated into autophagosomes and degraded upon fusion with lysosomes. A decrease in p62 levels generally indicates an increase in autophagic flux.[2][5]
Troubleshooting Guides
LC3-II Turnover Assay by Western Blot
| Issue | Possible Cause | Recommended Solution |
| No LC3-II band detected | Insufficient autophagy induction. | Use a known autophagy inducer (e.g., rapamycin, starvation) as a positive control. |
| Poor antibody quality. | Use a validated anti-LC3 antibody. | |
| Inadequate protein loading. | Ensure sufficient protein concentration (20-30 µg per lane).[6] | |
| High background on Western blot | Insufficient blocking. | Block the membrane with 5% non-fat milk or BSA for at least 1 hour.[6] |
| Antibody concentration too high. | Optimize the primary and secondary antibody dilutions. | |
| Inconsistent results between experiments | Variation in cell density or treatment times. | Maintain consistent experimental conditions. |
| Incomplete lysosomal inhibition. | Use appropriate concentrations of lysosomal inhibitors (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM).[6] |
Tandem mCherry-EGFP-LC3 Assay
| Issue | Possible Cause | Recommended Solution |
| Weak fluorescent signal | Low transfection/transduction efficiency. | Optimize the delivery method for the tandem-tagged LC3 construct. |
| Poor cell health. | Ensure cells are healthy and not overgrown before transfection and imaging. | |
| High background fluorescence | Incomplete washing steps. | Thoroughly wash cells to remove excess media and unbound reagents. |
| Autofluorescence of the cells or medium. | Use appropriate imaging media and correct for background fluorescence during analysis. | |
| No change in puncta with positive controls | The autophagy inducer is not potent enough. | Verify the activity of the inducer. |
| The cell line is not responsive. | Confirm that the chosen cell line is capable of undergoing autophagy. |
Experimental Protocols
Protocol 1: LC3-II Turnover Assay by Western Blot
This protocol allows for the measurement of autophagic flux by inhibiting lysosomal degradation and observing the accumulation of LC3-II.
Materials:
-
Cells of interest
-
Cell culture medium
-
Autophagy inducer (e.g., rapamycin) or experimental compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine)[6]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (12-15% recommended for LC3 separation)[6]
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-LC3B antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with your experimental compound or autophagy inducer for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of the wells. Include untreated controls and controls with the lysosomal inhibitor alone.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Protocol 2: Tandem mCherry-EGFP-LC3 Fluorescence Microscopy Assay
This protocol differentiates autophagosomes from autolysosomes to measure autophagic flux.
Materials:
-
Cells stably expressing mCherry-EGFP-LC3
-
Cell culture medium
-
Autophagy inducer or experimental compound
-
Lysosomal inhibitor (as a control)
-
Fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Plate the mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat cells with your experimental compound or autophagy inducer.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells directly using a fluorescence microscope equipped with filters for EGFP (green) and mCherry (red).
-
Fixation: Alternatively, wash the cells with PBS, fix with 4% paraformaldehyde, and mount on slides with mounting medium containing DAPI.
-
-
Image Acquisition: Capture images in both the green and red channels.
-
Data Analysis:
-
Autophagosomes will appear as yellow puncta (colocalization of green and red signals).
-
Autolysosomes will appear as red-only puncta (the EGFP signal is quenched by the acidic environment of the lysosome).[4]
-
Quantify the number of yellow and red puncta per cell. An increase in both yellow and red puncta indicates an increase in autophagic flux, while an accumulation of yellow puncta with no corresponding increase in red puncta suggests a blockage in flux.[7]
-
Protocol 3: p62/SQSTM1 Degradation Assay by Western Blot
This protocol assesses autophagic flux by measuring the degradation of the autophagy substrate p62.
Materials:
-
Same as for the LC3-II Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3-II Turnover Assay.
-
Western Blotting:
-
Perform Western blotting as described above, but probe the membrane with a primary antibody against p62/SQSTM1.
-
Also, probe for a loading control.
-
-
Data Analysis: Quantify the band intensities for p62 and the loading control. A decrease in p62 levels suggests an increase in autophagic flux. Conversely, an accumulation of p62 can indicate an inhibition of autophagy.[5] It is important to note that p62 expression can also be regulated at the transcriptional level, so it is often recommended to use this assay in conjunction with other methods.[3]
Data Presentation
Table 1: Interpreting LC3-II Turnover Assay Results
| Condition | LC3-II (without inhibitor) | LC3-II (with inhibitor) | Interpretation |
| Basal | Low | Moderate | Basal autophagic flux |
| Induction | Increased | Significantly Increased | Increased autophagic flux |
| Blockage | Increased | Increased (similar to without inhibitor) | Decreased autophagic flux |
Table 2: Interpreting Tandem mCherry-EGFP-LC3 Assay Results
| Condition | Yellow Puncta (Autophagosomes) | Red Puncta (Autolysosomes) | Interpretation |
| Basal | Low | Low | Basal autophagic flux |
| Induction | Increased | Increased | Increased autophagic flux |
| Blockage | Increased | No significant increase or decrease | Decreased autophagic flux |
Table 3: Common Autophagy Modulators
| Modulator | Mechanism of Action | Effect on Autophagy |
| Rapamycin | Inhibits mTORC1 | Inducer[8] |
| Torin 1 | mTOR inhibitor | Inducer[8] |
| Starvation (e.g., EBSS) | Activates AMPK, inhibits mTORC1 | Inducer |
| Bafilomycin A1 | Inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion | Inhibitor[8] |
| Chloroquine/Hydroxychloroquine | Raises lysosomal pH, inhibiting lysosomal enzymes | Inhibitor[9] |
| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (Vps34) | Inhibitor (of formation)[10] |
Visualizations
Caption: Conceptual difference between increased autophagic flux and accumulation.
Caption: Experimental workflow for the LC3-II turnover assay.
Caption: Principle of the tandem mCherry-EGFP-LC3 assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. invivogen.com [invivogen.com]
- 9. Therapeutic potential of autophagy activators and inhibitors in lung and breast cancer- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Bafilomycin C1 Application in Primary Neuron Cultures
This guide provides researchers, scientists, and drug development professionals with essential information for using Bafilomycin C1 in primary neuron cultures, focusing on minimizing its inherent toxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase). By blocking V-ATPase, it prevents the acidification of lysosomes and endosomes, which in turn inhibits the degradation of autophagosomes and other cellular components. This action makes it a widely used tool for studying autophagy.
Q2: Why is this compound toxic to primary neurons?
A2: The toxicity of this compound in primary neurons stems from its primary mechanism of action. Disrupting lysosomal function and blocking the autophagic flux can lead to the accumulation of toxic protein aggregates and damaged organelles, ultimately triggering apoptotic pathways and causing neuronal death. Neurons are particularly sensitive to disruptions in autophagy due to their post-mitotic nature and high metabolic activity.
Q3: What is the recommended concentration range for this compound in primary neuron cultures?
A3: The optimal concentration of this compound is highly dependent on the specific neuron type, culture age, and experimental duration. However, a general starting range is between 10 nM and 100 nM. It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits autophagy without inducing significant cytotoxicity for your specific experimental setup.
Q4: How long can I expose my primary neurons to this compound?
A4: Short exposure times are critical for minimizing toxicity. For autophagy flux assays, an exposure of 2-4 hours is often sufficient to observe the accumulation of autophagosomes (e.g., LC3-II). Exposures longer than 6-8 hours are likely to induce significant neuronal stress and cell death. Time-course experiments are essential to optimize the treatment window.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of neuronal death observed even at low concentrations. | Neuron cultures are overly sensitive or stressed. | - Ensure cultures are healthy and mature before treatment.- Reduce the serum concentration in the media during treatment.- Perform a viability assay (e.g., LDH or Calcein-AM/EthD-1) to establish a baseline. |
| Inconsistent results between experiments. | - Inconsistent this compound concentration.- Variation in treatment duration.- Differences in cell density or culture age. | - Prepare fresh dilutions of this compound from a DMSO stock for each experiment.- Use a precise timer for treatment application and removal.- Plate neurons at a consistent density and use cultures of the same age (days in vitro). |
| No significant accumulation of LC3-II or other autophagy markers. | - this compound concentration is too low.- Treatment duration is too short.- Problems with the detection antibody or method. | - Perform a dose-response experiment to find the optimal concentration.- Increase the treatment duration in increments (e.g., 2, 4, 6 hours).- Include a positive control for your western blot or immunofluorescence staining. |
| Observed effects are not related to autophagy inhibition. | Off-target effects of this compound. | - Use a lower concentration of this compound.- Include control experiments with other autophagy inhibitors (e.g., Chloroquine) to confirm findings.- Ensure the observed phenotype is rescued by autophagy inducers (e.g., rapamycin) in the absence of this compound. |
Minimizing Toxicity: Key Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the ideal concentration of this compound that effectively inhibits autophagic flux with minimal toxicity.
Methodology:
-
Cell Plating: Plate primary neurons at a density of 1 x 10^5 cells/well in a 24-well plate and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Treatment: Prepare serial dilutions of this compound in pre-warmed neurobasal medium ranging from 1 nM to 500 nM.
-
Exposure: Treat the neurons with the different concentrations of this compound for a fixed duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
Analysis:
-
Toxicity Assessment: After treatment, collect the supernatant to measure lactate (B86563) dehydrogenase (LDH) release. Additionally, stain the cells with a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify the percentage of live cells.
-
Autophagy Flux Assay: Lyse a parallel set of treated cells and perform a western blot for LC3-II and p62 to determine the concentration at which autophagosome accumulation is maximal.
-
-
Data Interpretation: Select the concentration that provides a robust LC3-II accumulation without causing a significant increase in cell death compared to the vehicle control.
Protocol 2: Time-Course Experiment for this compound Treatment
This protocol helps to determine the optimal exposure time for this compound.
Methodology:
-
Cell Plating: Plate primary neurons as described in Protocol 1.
-
Treatment: Treat the neurons with the predetermined optimal concentration of this compound from Protocol 1.
-
Time Points: Terminate the experiment at various time points (e.g., 1, 2, 4, 6, 8, and 12 hours).
-
Analysis: At each time point, assess both cell viability (LDH assay) and autophagy flux (LC3-II western blot).
-
Data Interpretation: Identify the shortest time point that yields a significant accumulation of LC3-II without a substantial decrease in cell viability.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Primary Cortical Neurons (DIV 10)
| This compound (nM) | Cell Viability (% of Control) | LC3-II Fold Increase (vs. Control) |
| 0 (Vehicle) | 100% | 1.0 |
| 10 | 98% | 1.5 |
| 25 | 95% | 2.8 |
| 50 | 92% | 4.5 |
| 100 | 85% | 4.8 |
| 200 | 60% | 4.9 |
| 500 | 35% | 4.7 |
Table 2: Example Time-Course Data for 50 nM this compound
| Treatment Duration (hours) | Cell Viability (% of Control) | LC3-II Fold Increase (vs. Control) |
| 0 | 100% | 1.0 |
| 2 | 98% | 2.5 |
| 4 | 94% | 4.6 |
| 6 | 88% | 4.8 |
| 8 | 75% | 4.9 |
| 12 | 55% | 4.9 |
Visualizations
Validation & Comparative
A Comparative Guide: Bafilomycin C1 vs. Chloroquine in Autophagy Research
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of common autophagy inhibitors is critical for robust experimental design and accurate data interpretation. This guide provides a detailed comparison of Bafilomycin C1 and Chloroquine (B1663885), two widely used agents for studying lysosomal function and autophagic flux.
This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed protocols for key assays.
Mechanism of Action: A Tale of Two Lysosomal Inhibitors
While both this compound and Chloroquine lead to the inhibition of autophagic flux at the lysosomal stage, their primary molecular targets and mechanisms differ significantly.
This compound: The V-ATPase Specialist
This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] This proton pump is crucial for acidifying intracellular compartments, including lysosomes and endosomes.[3][4] By directly binding to the V-ATPase complex, this compound prevents the translocation of protons into the lysosomal lumen.[5][6][7] This leads to an increase in intra-lysosomal pH, thereby inactivating pH-dependent lysosomal hydrolases essential for the degradation of autophagic cargo.[4][6] Furthermore, some studies suggest that Bafilomycin may also impair the fusion of autophagosomes with lysosomes.[4][6]
Chloroquine: The Lysosomotropic Accumulator
Chloroquine is a weak base that functions as a lysosomotropic agent.[8] In its unprotonated form, it freely diffuses across cellular membranes. Upon entering the acidic environment of the lysosome, chloroquine becomes protonated and is unable to diffuse back out, leading to its accumulation. This buildup of protonated chloroquine raises the lysosomal pH, which, similar to the effect of this compound, results in the inhibition of acidic lysosomal enzymes.[8][9] While the primary mechanism is pH alteration, some evidence suggests that chloroquine may also interfere with the fusion of autophagosomes and lysosomes.[10]
Visualizing the Mechanisms
The following diagrams illustrate the distinct points of intervention for this compound and Chloroquine in the autophagy pathway.
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the effects of this compound (or its close analog Bafilomycin A1) and Chloroquine. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in cell types and experimental conditions.
Table 1: Inhibition of Autophagic Flux (LC3-II Accumulation)
| Cell Line | Compound | Concentration for Significant LC3-II Accumulation | Reference |
| Primary rat cortical neurons | Bafilomycin A1 | 10 - 100 nM | [6][11] |
| Primary rat cortical neurons | Chloroquine | 10 - 40 µM | [6][11] |
| HL-1 cardiac myocytes | Bafilomycin A1 | 50 nM | [12] |
| HL-1 cardiac myocytes | Chloroquine | 3 µM | [12] |
Table 2: Cytotoxicity (Cell Viability)
| Cell Line | Compound | LD50 / CC50 | Exposure Time | Reference |
| Primary rat cortical neurons | Bafilomycin A1 | ~35% decrease in viability at 100 nM | 24 h | [6][11] |
| Primary rat cortical neurons | Chloroquine | No significant change in viability up to 40 µM | 24 h | [6][11] |
| ARPE-19 | Chloroquine | 100 - 120 µM | 24 h | [13] |
| H9C2 | Chloroquine | < 30 µM | 72 h | |
| H9C2 | Hydroxychloroquine | < 30 µM | 72 h | |
| T24t (bladder cancer) | Bafilomycin A1 | ~5 nM (IC50) | 48 h | |
| T24t (bladder cancer) | Chloroquine | ~30 µM (IC50) | 48 h |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
V-ATPase Activity Assay
This protocol measures the hydrolytic activity of V-ATPase in isolated lysosomal fractions. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Isolated lysosomal fractions
-
Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgSO4, 200 mM Na2SO3 (V-ATPase activator), 0.5 mM sodium orthovanadate (P-type ATPase inhibitor), 0.5 mM sodium azide (B81097) (F-type ATPase inhibitor)
-
3 mM ATP solution
-
Bafilomycin A1 (for inhibitor control)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing inhibitors for other ATPases to ensure specificity for V-ATPase activity.
-
In a 96-well plate, add the isolated lysosomal protein to the assay buffer.
-
For inhibitor control wells, add Bafilomycin A1 to the desired final concentration.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Calculate the V-ATPase activity by subtracting the absorbance of the Bafilomycin A1-treated wells from the untreated wells.
Quantification of Autophagic Flux using mCherry-GFP-LC3
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3) to monitor the progression of autophagosomes to autolysosomes.
Materials:
-
Cells stably or transiently expressing mCherry-GFP-LC3
-
Cell culture medium and supplements
-
This compound and Chloroquine
-
Confocal microscope
-
Image analysis software
Procedure:
-
Cell Culture and Treatment: Plate cells expressing mCherry-GFP-LC3 at an appropriate density. Treat cells with the desired concentrations of this compound or Chloroquine for the specified duration. Include untreated and positive controls (e.g., starvation-induced autophagy).
-
Fluorescence Microscopy: Acquire images using a confocal microscope with appropriate filter sets for GFP (green channel) and mCherry (red channel).
-
Image Analysis:
-
Autophagosomes: In the neutral environment of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta in merged images.
-
Autolysosomes: Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.
-
Quantification: Count the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
-
Conclusion
This compound and Chloroquine are both indispensable tools for studying autophagy; however, they are not interchangeable. This compound offers a more specific inhibition of the V-ATPase, making it a preferred choice for studies focused on the direct consequences of lysosomal de-acidification. Chloroquine, while effective at inhibiting autophagy, has a broader mechanism of action that may involve other cellular processes due to its accumulation in acidic organelles. The choice between these inhibitors should be guided by the specific research question and a thorough understanding of their distinct molecular mechanisms. The experimental protocols provided herein offer a starting point for the rigorous comparative analysis of these and other potential modulators of autophagy.
References
- 1. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. v-ATPase enzyme activity assay [bio-protocol.org]
- 3. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the V-ATPase Inhibitors: Bafilomycin C1 and Concanamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two widely used vacuolar-type H+-ATPase (V-ATPase) inhibitors: Bafilomycin C1 and Concanamycin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction
This compound and Concanamycin A are macrolide antibiotics that are potent and specific inhibitors of V-ATPases.[1][2] These enzymes are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and synaptic vesicles, playing a vital role in processes such as protein degradation, receptor recycling, and neurotransmitter uptake.[2][3] By inhibiting V-ATPase, this compound and Concanamycin A serve as invaluable tools for studying these cellular processes and are also investigated for their therapeutic potential, particularly in cancer research.[2] Both compounds act by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation.[4]
Potency Comparison: this compound vs. Concanamycin A
Experimental evidence consistently demonstrates that Concanamycin A is a more potent inhibitor of V-ATPase than this compound. A seminal study by Dröse et al. (1993) directly compared the inhibitory activities of various bafilomycins and concanamycins on V-ATPase from Neurospora crassa.[1][2] The half-maximal inhibitory concentrations (IC50) from this and other relevant studies are summarized below.
Quantitative Data Summary
| Compound | Target Enzyme | IC50 (nM) | Source |
| Concanamycin A | V-H+-ATPase (Neurospora crassa) | ~1 | Dröse et al., 1993[1][5] |
| This compound | V-H+-ATPase (Neurospora crassa) | ~10 | Dröse et al., 1993[1][5] |
Note: The IC50 values are approximated from the graphical data presented in Dröse and Altendorf (1997), which is based on the findings of Dröse et al. (1993).[2][5]
Mechanism of Action
Both this compound and Concanamycin A target the V-type H+-ATPase, a multi-subunit enzyme complex responsible for pumping protons across membranes. The V-ATPase consists of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which forms the proton channel.
This compound and Concanamycin A specifically bind to the c-subunit within the V0 domain.[4] This binding event physically obstructs the rotation of the c-ring, a critical step in the proton translocation process. By preventing this rotation, the inhibitors effectively block the passage of protons through the membrane, leading to a rapid increase in the pH of the target organelle.
References
- 1. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Synaptic vesicle acidification and exocytosis studied with acridine orange fluorescence in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating V-ATPase Inhibition by Bafilomycin C1
This guide provides a comprehensive comparison of Bafilomycin C1 with other common Vacuolar-type H+-ATPase (V-ATPase) inhibitors, Bafilomycin A1 and Concanamycin A. It is designed for researchers, scientists, and drug development professionals to facilitate the validation of V-ATPase inhibition in their experimental models.
Mechanism of Action
Bafilomycins and Concanamycins are macrolide antibiotics that are potent and specific inhibitors of V-ATPase.[1] They bind to the V0 subunit of the V-ATPase complex, which is the transmembrane proton pore, thereby blocking the translocation of protons.[2] This inhibition leads to a disruption of the acidic environment within various intracellular organelles such as lysosomes, endosomes, and Golgi vesicles, affecting processes like autophagy, protein degradation, and signaling pathway regulation.
Comparative Efficacy of V-ATPase Inhibitors
The inhibitory potency of these compounds is typically compared using their half-maximal inhibitory concentration (IC50) values. While the precise IC50 can vary depending on the experimental system and conditions, the following table summarizes the generally reported effective concentrations for inhibiting V-ATPase activity.
| Inhibitor | Reported IC50 / Effective Concentration | Source(s) |
| This compound | 10 - 100 nM (effective concentration range) | [3] |
| Bafilomycin A1 | 0.44 nM - 50 nM | [4][5][6][7] |
| Concanamycin A | 9.2 nM - 10 nM | [8][9][10] |
Experimental Protocols for Validating V-ATPase Inhibition
Two key experimental approaches to validate V-ATPase inhibition are the direct measurement of ATPase activity and the functional assessment of intracellular organelle acidification.
V-ATPase Activity Assay using Malachite Green
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by V-ATPase. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[11][12][13][14]
Experimental Workflow:
Caption: Workflow for determining V-ATPase activity.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgSO₄, 200 mM Na₂SO₃ (V-ATPase activator), 0.5 mM sodium orthovanadate (P-type ATPase inhibitor), 0.5 mM sodium azide (B81097) (F-type ATPase inhibitor).[4]
-
ATP Solution: 3 mM ATP in water.
-
Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% Malachite Green in water with one volume of 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add a small amount of Tween-20 (e.g., 0.01%) to stabilize the color.
-
-
Assay Procedure:
-
Isolate membrane vesicles rich in V-ATPase (e.g., microsomal fractions) from your cell or tissue of interest.
-
In a 96-well plate, add your vesicle preparation to the assay buffer.
-
Add varying concentrations of this compound or other inhibitors to the wells. Include a vehicle-only control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 100 µL.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a detergent, for example, 10 µL of 10% SDS.
-
Add 20 µL of the Malachite Green reagent to each well and incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (Pi).
-
Calculate the amount of Pi released in each sample by interpolating from the standard curve.
-
Determine the percentage of V-ATPase inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Calculate the IC50 value for each inhibitor.
-
Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160
This assay uses a ratiometric fluorescent dye that accumulates in acidic organelles. The dye emits blue fluorescence in less acidic environments and yellow fluorescence in more acidic compartments. The ratio of the two emission intensities can be used to determine the lysosomal pH.[15][16][17][18][19]
Experimental Workflow:
Caption: Workflow for measuring lysosomal pH.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Seed cells on a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
Culture the cells to the desired confluency.
-
Treat the cells with different concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
-
Dye Loading and Imaging:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed culture medium.[15]
-
Remove the medium containing the inhibitors and add the LysoSensor™ working solution to the cells.
-
Incubate for 1-5 minutes at 37°C.[17]
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Acquire fluorescence images using a fluorescence microscope or measurements using a plate reader. For ratiometric imaging, use an excitation wavelength of ~360 nm and collect emission at ~450 nm (blue) and ~540 nm (yellow).[19]
-
-
pH Calibration and Data Analysis:
-
To obtain a standard curve, treat a separate set of cells with a series of buffers of known pH (ranging from 4.0 to 7.0) in the presence of ionophores like nigericin (B1684572) and monensin. These ionophores equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio (yellow/blue) for each known pH to generate a calibration curve.
-
Calculate the fluorescence ratio for your experimental samples and determine the corresponding lysosomal pH from the calibration curve.
-
Impact of V-ATPase Inhibition on Cellular Signaling Pathways
V-ATPase-mediated acidification of intracellular compartments is crucial for the proper functioning of several key signaling pathways. Inhibition of V-ATPase can, therefore, have profound effects on cellular processes regulated by these pathways.
Notch Signaling Pathway
V-ATPase activity is required for the acidification of endosomes, which is essential for the proteolytic cleavage and activation of the Notch receptor by γ-secretase.[20][21][22][23] Inhibition of V-ATPase leads to a reduction in Notch signaling.
Caption: Inhibition of Notch signaling by this compound.
Wnt/β-catenin Signaling Pathway
V-ATPase is involved in the endosomal trafficking and degradation of components of the β-catenin destruction complex. Inhibition of V-ATPase can disrupt the sequestration of GSK3β, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[24][25][26][27][28]
Caption: Disruption of Wnt signaling by this compound.
TGF-β Signaling Pathway
The maturation and processing of the TGF-β receptor, as well as the endosomal trafficking of the receptor-ligand complex, are dependent on acidic compartments. V-ATPase inhibition can therefore impair TGF-β signaling by affecting receptor trafficking and subsequent Smad activation.[29][30][31][32][33]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. calpaininhibitorii.com [calpaininhibitorii.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bafilomycin A1 | BafA1 | V-ATPase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. interchim.fr [interchim.fr]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Concanamycin A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Madin-Darby canine kidney cells. LysoSensor Yellow/Blue DND-160. | Thermo Fisher Scientific - US [thermofisher.com]
- 19. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TARGETING NOTCH TRAFFICKING IN HUMAN CANCER CELLS: A. PHARMACOLOGIC INHIBITION OF THE VACUOLAR H+ ATPASE REDUCES PHYSIOLOGIC AND ONCOGENIC NOTCH SIGNALING. B. HIGH CONTENT SCREEN FOR NOVEL MODULATORS OF THE NOTCH PATHWAY. [air.unimi.it]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 27. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 28. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Downregulation of TGF-β Receptor-2 Expression and Signaling through Inhibition of Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 33. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Validating Autophagy Inhibition: A Comparative Analysis of p62/SQSTM1 and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate measurement of autophagy inhibition is critical for advancing our understanding of cellular homeostasis and developing novel therapeutics. This guide provides an objective comparison of the widely used p62/SQSTM1 assay with alternative methods for monitoring autophagic flux, supported by experimental data and detailed protocols.
The dynamic process of autophagy, a cellular recycling mechanism, is fundamental to cell survival and function. Its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. Consequently, the ability to reliably monitor the inhibition of this pathway is of paramount importance in both basic research and drug discovery. The accumulation of the autophagy receptor protein p62/SQSTM1 is a hallmark of autophagy inhibition, making its detection a cornerstone of autophagy research. However, a multi-faceted approach, incorporating alternative assays, is recommended for robust cross-validation.
Comparison of Key Autophagy Inhibition Assays
To aid in the selection of the most appropriate assay for your experimental needs, the following table summarizes the key characteristics of the p62/SQSTM1 assay and its primary alternatives.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| p62/SQSTM1 Western Blot | Measures the accumulation of the p62 protein, which is selectively degraded during autophagy. Inhibition of autophagy leads to increased p62 levels. | Relatively simple and widely accessible. Does not necessarily require the use of lysosomal inhibitors. | Changes in p62 levels can sometimes be subtle.[1] p62 expression can be regulated by factors other than autophagy. | Low to Medium |
| LC3-II Western Blot | Detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Autophagy inhibition leads to LC3-II accumulation. | Generally more sensitive than the p62 assay. Widely used and well-characterized. | Requires the use of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to measure flux, which can have off-target effects. Interpreting static LC3-II levels can be misleading without flux measurements.[2] | Low to Medium |
| mCherry-GFP-LC3 Fluorescence Microscopy | Utilizes a tandem fluorescent-tagged LC3 protein. In neutral autophagosomes, both GFP and mCherry fluoresce (yellow). In acidic autolysosomes, the GFP signal is quenched, and only mCherry fluoresces (red). Inhibition of autophagosome-lysosome fusion leads to an accumulation of yellow puncta. | Allows for the visualization and quantification of autophagic flux at the single-cell level. Distinguishes between autophagosomes and autolysosomes. | Requires transfection or transduction of cells with the reporter construct. Overexpression of LC3 can potentially interfere with the autophagy process itself. | Low to Medium |
| Lactate Dehydrogenase (LDH) Sequestration Assay | Measures the sequestration of the cytosolic enzyme LDH into autophagosomes. This assay quantifies bulk autophagy. | Measures the sequestration of an endogenous cargo, providing a quantitative measure of bulk autophagy.[3][4] Does not rely on overexpression of reporter proteins. | Less sensitive for detecting changes in selective autophagy. The protocol is more complex than Western blotting.[5] | Low |
Quantitative Data Presentation
A study comparing the response of LC3 and p62 to autophagy inhibitors in a human cell line demonstrated that while both markers showed an increase upon inhibition, the magnitude of the change can differ. For instance, treatment with chloroquine, a lysosomal inhibitor, resulted in a more pronounced accumulation of LC3-II compared to p62.[6] This highlights the importance of using multiple assays to obtain a comprehensive understanding of the effects of a given inhibitor.
| Inhibitor | Fold Change in LC3-II Levels (vs. Control) | Fold Change in p62 Levels (vs. Control) |
| Chloroquine | Significant Increase (p < 0.0001) | No Significant Difference (p = 0.8058) |
| Bafilomycin A1 | Significant Increase (p < 0.0001) | Not Reported |
| E64d | Significant Increase (p = 0.0008) | Not Reported |
Data adapted from a study on HeLa cells.[6] Absolute fold changes can vary depending on cell type, inhibitor concentration, and treatment duration.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: p62-mediated selective autophagy pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
p62/SQSTM1 Western Blot Protocol
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with the autophagy inhibitor for the desired time and concentration. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p62/SQSTM1 overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
LC3-II Western Blot Protocol for Autophagic Flux
This protocol is similar to the p62 Western blot, with the key difference being the treatment with a lysosomal inhibitor to measure autophagic flux.[2][4][8]
-
Cell Culture and Treatment: Prepare four sets of samples:
-
Untreated cells
-
Cells treated with the experimental compound
-
Cells treated with a lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours of culture)
-
Cells treated with the experimental compound and the lysosomal inhibitor (added for the last 2-4 hours of treatment).
-
-
Follow steps 2-7 from the p62 Western Blot Protocol.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3.
-
Follow steps 9-12 from the p62 Western Blot Protocol. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
mCherry-GFP-LC3 Fluorescence Microscopy Protocol
-
Cell Culture and Transfection/Transduction: Plate cells on coverslips in a multi-well plate. Transfect or transduce cells with the mCherry-GFP-LC3 plasmid or virus and allow for expression (typically 24-48 hours).
-
Treatment: Treat cells with the autophagy inhibitor as required.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): Stain nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filters for GFP and mCherry.
-
Analysis: Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell. An increase in the ratio of yellow to red puncta indicates an inhibition of autophagosome-lysosome fusion.[9][10]
Lactate Dehydrogenase (LDH) Sequestration Assay Protocol
This protocol is adapted from established methods for measuring bulk autophagy.[3][5][11]
-
Cell Culture and Treatment: Culture cells to near confluency and treat with the autophagy inhibitor.
-
Cell Harvest: Detach cells and resuspend in a buffer.
-
Cell Permeabilization: Selectively permeabilize the plasma membrane using a mild detergent (e.g., digitonin) or electroporation, leaving intracellular membranes intact.
-
Fractionation: Centrifuge the permeabilized cells to separate the sedimentable fraction (containing autophagosomes) from the cytosolic fraction.
-
LDH Activity Measurement: Measure the LDH enzymatic activity in both the sedimentable and total cell lysate fractions using a commercially available LDH assay kit.
-
Calculation: The amount of autophagic sequestration is calculated as the percentage of total LDH activity present in the sedimentable fraction. An increase in LDH sequestration indicates an induction of bulk autophagy, while a decrease may suggest inhibition.
References
- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 3. The Lactate Dehydrogenase Sequestration Assay - A Simple and Reliable Method to Determine Bulk Autophagic Sequestration Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: The Lactate Dehydrogenase Sequestration Assay — A Simple and Reliable Method to Determine Bulk Autophagic Sequestration Activity in Mammalian Cells [jove.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. ABclonal [abclonal.com]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
A Comparative Guide to Bafilomycins A1, B1, C1, and D: Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Bafilomycin A1, B1, C1, and D, a family of macrolide antibiotics known for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). Understanding the nuanced differences in their activity is crucial for their application in research and potential therapeutic development. This document summarizes key experimental data, details the methodologies for potency assessment, and illustrates the underlying signaling pathways.
Comparative Potency of Bafilomycin Analogs
Bafilomycins exert their biological effects primarily through the inhibition of V-ATPase, a proton pump essential for the acidification of intracellular organelles such as lysosomes, endosomes, and vacuoles. This inhibition disrupts a multitude of cellular processes, including protein degradation, autophagy, and receptor recycling.
One study investigating the inhibition of vacuolization in HeLa cells induced by Helicobacter pylori demonstrated that Bafilomycin A1 displayed the highest activity. This was followed in decreasing order of potency by Bafilomycin B1, C1, and D. The differing potencies were correlated with their ability to inhibit V-ATPase and dissipate the pH gradient of intracellular acidic organelles.
| Compound | Target | IC50 / ID50 | Organism/Cell Line | Reference |
| Bafilomycin A1 | V-ATPase | 0.44 nM | Not specified | [Selleck Chemicals Data] |
| Acid Influx | 0.4 nM | Not specified | [Selleck Chemicals Data] | |
| HeLa Cell Vacuolization | 4 nM (ID50) | Human (HeLa) | [APExBIO Data] | |
| V-ATPase | 0.6 - 1.5 nM | Bovine Chromaffin Granules | [R&D Systems Data] | |
| Bafilomycin B1 | V-ATPase | Not explicitly found | - | - |
| Bafilomycin C1 | V-ATPase | Not explicitly found | - | - |
| Bafilomycin D | V-ATPase | Not explicitly found | - | - |
Note: The IC50 values for Bafilomycin A1 can vary depending on the experimental conditions and the source of the V-ATPase.
Mechanism of Action: V-ATPase Inhibition and Downstream Effects
Bafilomycins target the V-ATPase complex, a multi-subunit enzyme responsible for pumping protons into the lumen of various organelles, thereby maintaining their acidic environment. By binding to the V-ATPase, Bafilomycins block this proton translocation. This leads to an increase in the luminal pH of these organelles, which in turn inhibits the activity of pH-dependent degradative enzymes, such as lysosomal hydrolases.
The disruption of lysosomal function has significant downstream consequences, most notably the inhibition of autophagy. Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. Bafilomycin A1 has been shown to block this process at the late stage by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of the lysosome itself.
This inhibition of autophagy and disruption of lysosomal function can ultimately lead to cell cycle arrest and apoptosis, making Bafilomycins valuable tools for studying these processes and potential candidates for anticancer therapies.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Bafilomycin action on V-ATPase and downstream cellular processes.
Caption: Experimental workflow for determining V-ATPase inhibition by Bafilomycins.
Caption: Workflow for measuring changes in lysosomal pH upon Bafilomycin treatment.
Experimental Protocols
V-ATPase Inhibition Assay (Phosphate Release Method)
This protocol is adapted from standard methods for measuring V-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
1. Preparation of Membrane Vesicles:
-
Isolate membrane vesicles from the desired source (e.g., cultured cells, yeast vacuoles, or animal tissue) using differential centrifugation and/or density gradient centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) and determine the protein concentration.
2. Assay Reaction:
-
Prepare a reaction buffer containing: 50 mM HEPES-Tris (pH 7.4), 5 mM MgSO4, 50 mM KCl, 1 mM EGTA, and inhibitors for other ATPases (e.g., 1 mM sodium azide (B81097) to inhibit F-ATPases and 100 µM sodium orthovanadate to inhibit P-type ATPases).
-
In a microplate, add the membrane vesicles (typically 10-50 µg of protein) to the reaction buffer.
-
Add varying concentrations of the Bafilomycin analog (A1, B1, C1, or D) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is low and consistent across all wells). Include a solvent-only control.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
3. Initiation and Termination of the Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 10% SDS).
4. Measurement of Phosphate Release:
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
5. Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the specific activity of the V-ATPase (nmol Pi/min/mg protein) for each Bafilomycin concentration.
-
Plot the percentage of inhibition against the logarithm of the Bafilomycin concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Lysosomal pH using Fluorescence Microscopy
This protocol describes the use of a ratiometric fluorescent dye, such as LysoSensor™ Yellow/Blue, to measure changes in lysosomal pH in live cells.
1. Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Bafilomycin A1, B1, C1, or D for a specified duration. Include an untreated control.
2. Loading with Fluorescent Dye:
-
Prepare a loading solution of LysoSensor™ Yellow/Blue dye (typically 1-5 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells
A Comparative Guide to Autophagy Inhibition: Bafilomycin C1 vs. 3-Methyladenine
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, is a critical area of research in various fields, including cancer biology, neurodegenerative diseases, and immunology. The pharmacological modulation of autophagy is a key experimental approach to elucidate its role in health and disease. This guide provides an objective comparison of two widely used autophagy inhibitors, Bafilomycin C1 and 3-Methyladenine (B1666300) (3-MA), focusing on their mechanisms of action, experimental performance, and potential off-target effects.
At a Glance: Key Differences
| Feature | This compound | 3-Methyladenine (3-MA) |
| Primary Mechanism | Inhibitor of vacuolar H+-ATPase (V-ATPase) | Inhibitor of Class III Phosphoinositide 3-Kinase (PI3K) |
| Stage of Autophagy Inhibition | Late Stage (Autophagosome-lysosome fusion and degradation) | Early Stage (Autophagosome formation) |
| Effect on LC3-II | Accumulation | Inhibition (short-term); Potential increase (prolonged treatment)[1][2] |
| Effect on p62/SQSTM1 | Accumulation[3] | Inhibition of degradation (short-term); Complex effects with prolonged treatment |
| Typical Working Concentration | 10-100 nM[4] | 1-10 mM |
| Primary Off-Target Effects | Disruption of mitochondrial function at higher concentrations[4] | Inhibition of Class I PI3K, affecting the PI3K/Akt/mTOR pathway[1][5] |
Mechanism of Action: A Tale of Two Pathways
This compound and 3-MA inhibit autophagy through distinct mechanisms, targeting different stages of the pathway.
This compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[4] This proton pump is essential for acidifying lysosomes. By inhibiting V-ATPase, this compound prevents the acidification of the lysosomal lumen, which in turn inhibits the activity of pH-dependent lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes.[4] This leads to an accumulation of autophagosomes, which can be quantified as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/sequestosome 1 (p62/SQSTM1).
3-Methyladenine (3-MA) , on the other hand, is a widely used inhibitor of phosphoinositide 3-kinases (PI3Ks), with a notable inhibitory effect on the Class III PI3K (Vps34).[5] Vps34 is a key component of the autophagy initiation complex, and its inhibition prevents the formation of autophagosomes.[5] However, the action of 3-MA is complex due to its "dual role".[1][2][6] While it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can actually promote autophagic flux.[1][2] This is attributed to its differential and temporal effects on Class I and Class III PI3K; it persistently blocks Class I PI3K while its inhibitory effect on Class III PI3K is transient.[1][2][6]
Signaling Pathways
Mechanisms of this compound and 3-MA. This compound blocks late-stage autophagy by inhibiting lysosomal acidification. 3-MA has a dual role, primarily inhibiting early-stage autophagy via Class III PI3K, but also impacting the Class I PI3K/Akt/mTOR pathway.
Quantitative Data Comparison
Direct quantitative comparison of this compound and 3-MA can be challenging as their efficacy is cell-type and context-dependent. However, based on available data, the following provides an overview of their performance.
| Parameter | This compound | 3-Methyladenine (3-MA) |
| LC3-II Accumulation | Robust and consistent increase due to blockage of degradation.[3] | Inhibition of LC3-II formation in short-term, starvation-induced autophagy. Prolonged treatment in nutrient-rich conditions can lead to an increase in LC3-II.[1][2] |
| p62 Degradation | Blockage of degradation leading to accumulation.[3] | Inhibition of degradation in short-term, starvation-induced autophagy. Complex effects with prolonged treatment. |
| IC50 for Autophagy Inhibition | ~5-10 nM for V-ATPase inhibition and subsequent autophagy blockage in many cell lines. | ~1.21 mM for starvation-induced autophagy inhibition. |
Experimental Protocols
Autophagic Flux Assay by Western Blotting
This protocol is designed to measure the accumulation of autophagy markers LC3-II and p62 in response to treatment with this compound or 3-MA.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
3-Methyladenine (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% recommended for LC3)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50-100 nM), 3-MA (e.g., 5-10 mM), or vehicle control (DMSO or sterile water) for the specified duration (e.g., 2, 4, 6, or 24 hours). To measure autophagic flux, a set of wells should be co-treated with an autophagy inducer (e.g., starvation or rapamycin) and the inhibitor.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control. An increase in the LC3-II/loading control ratio and the p62/loading control ratio upon treatment with this compound indicates an inhibition of autophagic flux. For 3-MA, a decrease in these ratios under starvation conditions indicates inhibition of autophagy initiation.
Experimental Workflow for Autophagy Flux Assay.
Off-Target Effects and Considerations
While both this compound and 3-MA are valuable tools, it is crucial to be aware of their potential off-target effects.
This compound:
-
Mitochondrial Function: At concentrations higher than those typically used for autophagy inhibition (≥100 nM), this compound can disrupt mitochondrial membrane potential and inhibit mitochondrial respiration.[4]
-
Endosomal Trafficking: As V-ATPase is also present on endosomes, this compound can affect endosomal acidification and trafficking.
3-Methyladenine:
-
Class I PI3K Inhibition: As mentioned, 3-MA also inhibits Class I PI3Ks, which can impact the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][5] This can lead to context-dependent effects that may confound the interpretation of its role in autophagy.
-
Other Kinases: At the high concentrations required for autophagy inhibition, 3-MA may have off-target effects on other kinases.
-
Apoptosis Induction: 3-MA has been reported to induce caspase-dependent cell death independent of its effect on autophagy.
Conclusion and Recommendations
The choice between this compound and 3-MA depends on the specific research question and experimental design.
-
This compound is the preferred inhibitor for studying autophagic flux and the late stages of autophagy. Its high specificity for V-ATPase at nanomolar concentrations provides a clear and robust blockade of autophagosome degradation, leading to a quantifiable accumulation of LC3-II and p62.
-
3-Methyladenine is a useful tool for investigating the initiation of autophagy . However, researchers must be cautious of its dual role and potential off-target effects, particularly in prolonged experiments or under nutrient-rich conditions. It is advisable to use the lowest effective concentration and to consider its impact on the PI3K/Akt/mTOR pathway.
For rigorous and reproducible autophagy research, it is recommended to:
-
Use multiple assays to confirm findings, such as fluorescence microscopy of GFP-LC3 puncta in addition to Western blotting.
-
Perform dose-response and time-course experiments to determine the optimal concentration and duration of inhibitor treatment for the specific cell type and experimental conditions.
-
Include appropriate controls , such as vehicle-treated cells and cells treated with a known autophagy inducer, to accurately assess changes in autophagic activity.
By carefully considering the distinct mechanisms of action and potential confounding effects of these inhibitors, researchers can effectively utilize this compound and 3-MA to gain valuable insights into the complex process of autophagy.
References
- 1. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin A: A More Specific V-ATPase Inhibitor Than Bafilomycin C1 for Advanced Research Applications
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of selective V-ATPase inhibitors, both Concanamycin A and Bafilomycin C1 are prominent macrolide antibiotics utilized to probe the intricate functions of vacuolar-type H+-ATPases (V-ATPases). These enzymes play a critical role in the acidification of various intracellular compartments and are implicated in a multitude of cellular processes, including protein trafficking, autophagy, and signaling. While both compounds effectively inhibit V-ATPase, compelling evidence suggests that Concanamycin A offers a superior level of specificity, making it a more precise tool for targeted research and a more promising scaffold for therapeutic development.
This guide provides an objective comparison of Concanamycin A and this compound, focusing on their inhibitory potency, specificity, and mechanism of action, supported by experimental data.
Superior Potency and Specificity of Concanamycin A
Experimental data indicates that concanamycins, as a class, are generally more potent and specific inhibitors of V-ATPases compared to bafilomycins.[1][2] This is quantitatively demonstrated by comparing their half-maximal inhibitory concentrations (IC50) against V-ATPase and other off-target ATPases.
| Inhibitor | Target ATPase | IC50 / Ki | Selectivity (Fold Difference) |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM | > 2174 vs. F-type & P-type |
| F-type H+-ATPase | > 20,000 nM | ||
| P-type H+-ATPase | > 20,000 nM | ||
| Porcine P-type Na+,K+-ATPase | > 20,000 nM | ||
| This compound | V-type H+-ATPase | Not explicitly found | Not calculable |
| P-type Na+,K+-ATPase | 11 µM (Ki)[3] |
Note: A direct IC50 value for this compound against V-ATPase was not found in the reviewed literature, preventing a direct quantitative comparison of potency and a precise selectivity calculation. However, the available data for related bafilomycins and qualitative comparisons in the literature support the higher specificity of Concanamycin A.
The data clearly illustrates the high selectivity of Concanamycin A, which inhibits V-type H+-ATPase at nanomolar concentrations while showing negligible activity against F-type and P-type ATPases even at micromolar concentrations.[4] While this compound is also a potent V-ATPase inhibitor, it demonstrates significant inhibition of P-type ATPases, such as Na+/K+-ATPase, at micromolar concentrations.[3] This broader activity profile of this compound can lead to off-target effects, potentially confounding experimental results and posing challenges for therapeutic applications where target specificity is paramount.
Mechanism of Action: Targeting the Proton Pore
Both Concanamycin A and bafilomycins, including this compound, share a common mechanism of action. They directly bind to the c-subunit of the V0 domain of the V-ATPase complex.[5] This V0 domain forms the proton-translocating pore within the membrane. By binding to the c-subunit, these inhibitors are thought to interfere with the rotation of the c-ring, which is a critical step in the proton translocation process. This ultimately blocks the pumping of protons across the membrane, leading to the de-acidification of intracellular organelles.
dot
Caption: Mechanism of V-ATPase Inhibition.
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by Concanamycin A and this compound has profound effects on various cellular signaling pathways, primarily due to the disruption of pH homeostasis in organelles like lysosomes and endosomes. A key pathway affected is the autophagy-lysosome pathway .
dot
References
Validating Cell Cycle Arrest: A Comparative Guide to Bafilomycin C1 Experiments
For researchers in oncology and cell biology, accurately validating the effects of chemical compounds on the cell cycle is a critical step in drug discovery and development. Bafilomycin C1, a macrolide antibiotic, has been identified as a potent inducer of cell cycle arrest, presenting a promising avenue for anti-cancer therapies. This guide provides a comprehensive overview of the experimental validation of cell cycle arrest induced by this compound, a comparison with other cell cycle inhibitors, and detailed protocols for key validation assays.
This compound, originally isolated from Streptomyces albolongus, is a specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2] This inhibition disrupts cellular processes like autophagy and leads to the induction of cell cycle arrest, primarily in the G0/G1 phase, across various cancer cell lines.[1][3][4] The anti-proliferative effects of this compound are attributed to its ability to modulate the expression of key cell cycle regulatory proteins.[1]
Mechanism of Action: this compound-Induced G0/G1 Arrest
This compound exerts its effect on the cell cycle by altering the expression of crucial regulatory proteins that govern the transition from the G1 to the S phase.[1] Treatment with this compound leads to the downregulation of G1-phase-promoting proteins, including Cyclin D3, Cyclin E1, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[1] Concurrently, it upregulates the expression of p21, a cyclin-dependent kinase inhibitor.[1][4] This orchestrated change in protein expression effectively halts the cell cycle in the G0/G1 phase.[1][3] Furthermore, this compound is a known inhibitor of autophagy, a cellular recycling process.[4][5] While the precise link between autophagy inhibition and cell cycle arrest is still under investigation, it is suggested that the cellular stress induced by autophagy inhibition contributes to the anti-proliferative effects.[5]
Experimental Workflow for Validating Cell Cycle Arrest
Validating cell cycle arrest involves a multi-step process that begins with cell culture and treatment, followed by sample preparation and analysis using techniques such as flow cytometry and western blotting.
Quantitative Data Summary
The following tables summarize the effects of this compound and comparable inhibitors on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Hepatocellular Carcinoma (SMMC7721) Cells
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 45.3 ± 2.1 | 42.1 ± 1.8 | 12.6 ± 1.5 | [1] |
| This compound (50 nM) | 68.7 ± 2.5 | 23.5 ± 1.9 | 7.8 ± 1.2 | [1] |
Table 2: Effect of Bafilomycin A1 on Cell Cycle Distribution in Diffuse Large B-cell Lymphoma (DLBCL) Cells
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.2 ± 3.4 | 33.7 ± 2.8 | 11.1 ± 1.9 | [3] |
| Bafilomycin A1 (5 nM) | 72.4 ± 4.1 | 18.9 ± 2.5 | 8.7 ± 1.6 | [3] |
Table 3: Comparison of Bafilomycin with Other V-ATPase Inhibitors and Cell Cycle Arrest Agents
| Compound | Target | Cell Line | Effect on Cell Cycle | Reference |
| This compound | V-ATPase | SMMC7721 | G0/G1 arrest | [1] |
| Bafilomycin A1 | V-ATPase | DLBCL, B-ALL | G0/G1 arrest | [3][6] |
| Concanamycin A | V-ATPase | Various | G0/G1 arrest | [7] |
| Archazolid B | V-ATPase | Various | G2/M arrest | [8] |
| Hydroxyurea (B1673989) | Ribonucleotide Reductase | Myeloid Leukemia | S-phase arrest | [9] |
| Serum Starvation | General Nutrient Deprivation | Myeloid Leukemia | G0/G1 arrest | [9] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.[10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentration of this compound or other inhibitors for the specified duration (e.g., 24-72 hours).[6]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow Cytometry: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
2. Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the detection of key cell cycle regulatory proteins by western blotting.[1]
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cyclin E2, p21, β-actin) overnight at 4°C.[3]
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Analysis
This compound is part of a larger family of V-ATPase inhibitors, including Bafilomycin A1 and Concanamycin A, which also induce G0/G1 cell cycle arrest.[3][7] However, not all V-ATPase inhibitors have the same effect; for instance, Archazolid B has been reported to cause a G2/M phase arrest.[8] In comparison to classical cell cycle synchronization agents, this compound offers a more targeted approach. For example, hydroxyurea arrests cells in the S phase by inhibiting ribonucleotide reductase, while serum starvation induces a more general G0/G1 arrest due to nutrient deprivation.[9] The specific mechanism of this compound, involving the modulation of key G1-phase regulators, makes it a valuable tool for studying the G1/S transition and a potential candidate for targeted cancer therapy.[1]
References
- 1. This compound induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. preprints.org [preprints.org]
- 4. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin - Wikipedia [en.wikipedia.org]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 10. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. nanocellect.com [nanocellect.com]
Bafilomycin C1: Confirming Apoptosis Induction Through Caspase Cleavage
A Comparative Guide for Researchers
For researchers in cell biology, oncology, and drug development, accurately assessing the induction of apoptosis is critical. Bafilomycin C1, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), has been identified as an inducer of apoptosis in various cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, which leads to the cleavage of specific cellular substrates and the eventual dismantling of the cell. This guide provides a comparative analysis of this compound-induced apoptosis, focusing on the confirmation of this process through caspase cleavage. We will compare its efficacy with other well-established apoptosis inducers, Staurosporine and Camptothecin, and provide detailed experimental protocols for the assessment of caspase activity.
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
The induction of apoptosis by this compound is a cell-type-dependent process that can proceed through either caspase-dependent or caspase-independent pathways. In human hepatocellular carcinoma SMMC7721 cells, this compound has been shown to induce apoptosis via the intrinsic caspase-dependent pathway, characterized by the cleavage of caspase-9 and the executioner caspase-3. In contrast, studies on the closely related Bafilomycin A1 have shown caspase-independent apoptosis in pediatric B-cell acute lymphoblastic leukemia and other hepatocellular carcinoma cell lines.[1][2]
This highlights the importance of empirical validation of the apoptotic pathway in the specific cell line of interest. For a clear comparison, the following tables summarize quantitative data on the induction of apoptosis and caspase cleavage by this compound and two widely used apoptosis inducers, Staurosporine and Camptothecin.
Disclaimer: The following data is compiled from multiple studies and may not be directly comparable due to variations in cell lines, experimental conditions, and detection methods.
Table 1: Induction of Apoptosis
| Compound | Cell Line | Concentration | Treatment Time | % of Apoptotic Cells (Flow Cytometry) | Reference |
| This compound | SMMC7721 | 3.3 - 10 µM | 24 hours | Increased population of apoptotic cells | [3] |
| Bafilomycin A1 | DLBCL | 5 nM | 24 hours | Increased early and late apoptotic cells | [4] |
| Staurosporine | Jurkat | 1 µM | 4 hours | Dose-dependent increase in apoptosis | [5] |
| Camptothecin | Jurkat | 4-6 µM | Optimal for cell type | Effective apoptosis inducer | [6] |
Table 2: Caspase-3/7 Activity and Cleavage
| Compound | Cell Line | Concentration | Treatment Time | Method | Result | Reference |
| This compound | SMMC7721 | 3.3 µM | 24 hours | Western Blot | Increased cleavage of caspase-3 | |
| Bafilomycin A1 | DLBCL | 5 nM | 72 hours | Western Blot | Cleaved caspase-3 observed | [4] |
| Staurosporine | HeLa | 0.5 µM | 4 hours | CellEvent™ Caspase-3/7 Assay | Bright green fluorescent nuclei | [7] |
| Camptothecin | Jurkat | Not specified | 6 hours | Western Blot | Detection of 17 kDa cleaved caspase-3 | [8] |
Table 3: PARP Cleavage
| Compound | Cell Line | Concentration | Treatment Time | Method | Result | Reference |
| Bafilomycin A1 | DLBCL | 5 nM | 72 hours | Western Blot | Concomitant occurrence of cleaved PARP | [4] |
| Staurosporine | RAW 264.7 | 0.021-2.1 µM | Time-dependent | Western Blot | PARP cleavage observed | [9] |
| Camptothecin | 697 cells | Positive Control | 72 hours | Western Blot | Caspase-dependent PARP cleavage | [1] |
Experimental Protocols
Accurate and reproducible data are paramount in apoptosis research. The following are detailed protocols for key experiments to confirm apoptosis induction by this compound through caspase cleavage.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol allows for the specific detection of the cleaved (active) forms of caspase-3 and its substrate, PARP, providing qualitative evidence of apoptosis.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175) and Rabbit anti-cleaved PARP (Asp214)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells at a suitable density and treat with this compound, a positive control (e.g., Staurosporine), and a vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The appearance of bands at approximately 17/19 kDa for cleaved caspase-3 and 89 kDa for cleaved PARP indicates apoptosis.
-
Caspase-3/7 Activity Assay (Fluorescent)
This quantitative assay measures the activity of executioner caspases-3 and -7 in live cells using a fluorogenic substrate.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound, a positive control (e.g., Staurosporine), and a vehicle control for the desired time.
-
-
Staining:
-
Prepare a working solution of CellEvent™ Caspase-3/7 Green Detection Reagent in complete cell culture medium (final concentration of 2-10 µM is recommended, with 5 µM being a good starting point).[10]
-
Add the reagent directly to the cells in each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Quantification:
-
Measure the fluorescence intensity using a microplate reader with excitation/emission maxima of approximately 502/530 nm.[7][11]
-
Alternatively, visualize and capture images of the fluorescent cells using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will exhibit bright green nuclei.[7][11]
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the treated wells.
-
Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: this compound Intrinsic Apoptosis Pathway.
Caption: Western Blot Workflow for Caspase Cleavage.
Caption: Caspase-3/7 Activity Assay Workflow.
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. preprints.org [preprints.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Safety Operating Guide
Proper Disposal of Bafilomycin C1: A Guide for Laboratory Professionals
The proper handling and disposal of Bafilomycin C1 are critical for ensuring laboratory safety and environmental protection. This compound is a potent macrolide antibiotic and a specific inhibitor of vacuolar-type H+-ATPases (V-ATPases), widely used in research for studying autophagy and apoptosis.[1][2][3] However, it is classified as an acutely toxic and hazardous substance, necessitating strict adherence to disposal protocols.[4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is essential to consult the Safety Data Sheet (SDS).[6] Personnel must be trained in handling cytotoxic compounds and be familiar with emergency procedures.[5][7]
Personal Protective Equipment (PPE):
-
Gloves: Wear impermeable, chemical-resistant gloves.[8]
-
Lab Coat: A protective lab coat is mandatory.[8]
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In cases of inadequate ventilation or when handling the powder form, wear respiratory protection.[8]
Handling Guidelines:
-
Use only in a well-ventilated area, such as a chemical fume hood.[8]
-
Avoid all direct contact with the skin, eyes, and clothing.[4][8]
-
Prohibit eating, drinking, and smoking in areas where this compound is handled.[5][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
Hazard Summary for this compound
The following table summarizes the key hazard information based on available Safety Data Sheets.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled (GHS Category 2).[4] Harmful if swallowed (GHS Category 4).[9] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P262: Do not get in eyes, on skin, or on clothing.[4] P270: Do not eat, drink or smoke when using this product.[4][9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[9] | P273: Avoid release to the environment.[9] |
| Transport | Classified as a Dangerous Good for transport (UN2811).[4][10] | Disposal and transport must be made according to official regulations.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must comply with all local, regional, and national regulations for hazardous waste.[8][9] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4]
Step 1: Waste Segregation
-
Identify all this compound waste streams: This includes:
-
Treat all contaminated materials as hazardous/cytotoxic waste. [12] Do not mix this waste with general or biohazardous lab waste.
Step 2: Waste Collection and Containment
-
Use designated containers: Collect all this compound waste in clearly labeled, leak-proof containers specifically designated for cytotoxic or hazardous chemical waste.[6][13]
-
Labeling: The container must be labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Solid Waste: Place contaminated solids (e.g., gloves, tubes) into a designated hazardous waste bag or container.
-
Liquid Waste: Collect stock solutions and other liquid waste in a sealed, compatible, and leak-proof container.[6]
-
Sharps: Any contaminated sharps must be placed in a designated sharps container for hazardous materials.
Step 3: Storage Pending Disposal
-
Store the sealed waste containers in a secure, designated area away from general lab traffic.[8]
-
This storage area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Final Disposal
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
The primary method for disposing of cytotoxic waste is typically high-temperature incineration.[12]
-
Ensure all documentation and records for hazardous waste disposal are completed and maintained as per institutional and regulatory requirements.
Spill Management In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Full PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Contain the Spill: Use a cytotoxic spill kit to contain and absorb the spill.[7][13]
-
Clean the Area: Decontaminate the spill area following your institution's specific procedures for cytotoxic agents.
-
Dispose of Cleanup Materials: Collect all materials used for cleanup (absorbent pads, wipes, contaminated PPE) and place them in the designated hazardous waste container for this compound.[12]
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. agerp.agscientific.com [agerp.agscientific.com]
- 9. This compound|88979-61-7|MSDS [dcchemicals.com]
- 10. scbt.com [scbt.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Bafilomycin C1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Bafilomycin C1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound in a laboratory setting. Adherence to these procedures is critical to minimize exposure risks and ensure a safe working environment.
Hazard Information
This compound is a macrolide antibiotic that is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to understand the hazards associated with this compound before handling.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H300 | Danger | Fatal if swallowed |
| Acute Toxicity, Dermal | H310 | Danger | Fatal in contact with skin |
| Acute Toxicity, Inhalation | H330 | Danger | Fatal if inhaled |
| Acute Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum PPE requirements for various tasks involving this compound. All PPE should be chosen for its resistance to chemicals and cytotoxic drugs.[3]
| Task | Recommended Personal Protective Equipment (PPE) |
| Unpacking and Storage | - Double nitrile gloves- Protective gown- Safety glasses with side shields |
| Weighing and Solution Preparation | - Double nitrile gloves- Disposable, fluid-resistant gown[4]- Safety glasses with side shields or a full face shield[5]- N95 respirator or higher[3] (work should be performed in a certified chemical fume hood or biological safety cabinet) |
| Administration/Use in Experiments | - Double nitrile gloves- Disposable, fluid-resistant gown- Safety glasses with side shields |
| Spill Cleanup | - Industrial thickness gloves (>0.45mm) made from nitrile or neoprene[6]- Disposable, fluid-resistant gown- Full face shield and N95 respirator[4] |
| Waste Disposal | - Double nitrile gloves- Protective gown- Safety glasses with side shields |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound minimizes the risk of exposure.
Step 1: Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (double gloves, gown, safety glasses) before opening the package.[5]
-
Carefully unpack the compound in a designated area, preferably within a chemical fume hood.
-
Verify the integrity of the primary container.
Step 2: Storage
-
Store this compound in a tightly sealed container in a locked, well-ventilated, and designated hazardous materials storage area.[1]
-
The recommended storage temperature is -20°C.[1]
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
Step 3: Preparation of Stock Solutions
-
All weighing and solution preparation must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of the powder.[1]
-
Wear full PPE, including a respirator, during these operations.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly after use.
Step 4: Use in Experiments
-
When handling solutions of this compound, always wear gloves, a lab coat, and safety glasses.
-
Work over a disposable, absorbent bench liner to contain any potential drips or minor spills.
-
Avoid the creation of aerosols.
Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
Step 1: Secure the Area
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including a respirator and a full-face shield.[4][6]
Step 3: Contain and Clean the Spill
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully collect the contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.[4]
Step 4: Decontaminate the Area
-
Clean the spill area with a detergent solution, followed by a suitable decontaminating agent if available and recommended by your institution's safety office.[4]
-
Since no specific inactivation agent for this compound is documented, thorough cleaning is essential.
Step 5: Dispose of Waste
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical final step.
-
Waste Categorization: All this compound waste, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves, gowns, bench liners), must be treated as hazardous chemical waste.[1][2]
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste. Do not mix with general laboratory or biohazardous waste.
-
Inactivation: There are no established and verified protocols for the chemical inactivation of this compound. Do not attempt to inactivate this compound with bleach or other general-purpose disinfectants, as this may not be effective and could produce other hazardous compounds. Autoclaving is also not a reliable method for antibiotic degradation.[2][3]
-
Final Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Disposal must be in accordance with all local, regional, and national regulations.[1][2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek urgent medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek urgent medical attention.[1][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek urgent medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[1][8] |
Diagrams
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. gerpac.eu [gerpac.eu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
